(5-Methoxypyridin-2-yl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(5-methoxypyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-7-3-2-6(5-9)8-4-7/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGIZFIQWAPBLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480749 | |
| Record name | (5-Methoxypyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127978-70-5 | |
| Record name | (5-Methoxypyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (5-Methoxypyridin-2-yl)methanol (CAS: 127978-70-5)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of (5-Methoxypyridin-2-yl)methanol, a key heterocyclic building block in medicinal chemistry and drug discovery. It details the compound's physicochemical properties, a standard synthesis protocol, and its applications, particularly as a precursor in the development of kinase inhibitors.
Physicochemical Properties
This compound is a pyridine derivative characterized by a methoxy group at the 5-position and a hydroxymethyl group at the 2-position. Its key physical and chemical properties are summarized below.[1][2][3][4]
| Property | Value | Source |
| CAS Number | 127978-70-5 | [1][2] |
| Molecular Formula | C₇H₉NO₂ | [1][3][4] |
| Molecular Weight | 139.15 g/mol | [1][2][4] |
| Appearance | Light yellow oil or Solid | [3][5] |
| Boiling Point | 262 °C | [2] |
| Density | 1.155 g/cm³ | [2] |
| Flash Point | 112 °C | [2] |
| Purity | Typically ≥95% - 97% | [3][6] |
Synthesis and Experimental Protocols
This compound is commonly synthesized via the hydrolysis of an ester precursor. The following protocol is based on established laboratory methods.[5]
Objective: To synthesize this compound from a suitable ester precursor.
Materials:
-
Starting Material (e.g., Methyl 5-methoxypyridine-2-carboxylate, referred to as Compound 12 in the cited literature)[5]
-
Methanol (MeOH)
-
Potassium Hydroxide (KOH)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Experimental Procedure:
-
Reaction Setup: The starting ester (1.0 equivalent) is dissolved in methanol in a round-bottom flask.[5]
-
Saponification: An excess of potassium hydroxide is added to the solution. The mixture is then heated to reflux for approximately 2 hours.[5]
-
Work-up:
-
After the reaction is complete, the solvent (methanol) is removed under reduced pressure using a rotary evaporator.[5]
-
The resulting residue is partitioned between dichloromethane and water.[5]
-
The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted again with dichloromethane.
-
-
Isolation and Purification:
Characterization: The product can be characterized using standard analytical techniques:
-
¹H NMR (CDCl₃): δ 1.82 (s, 1H), 3.87 (s, 3H), 4.70 (s, 2H), 7.18-7.24 (m, 2H), 8.25 (d, 1H, J = 2.8 Hz).[5]
-
GC/MS: m/z 140 (M⁺+1), 139 (M⁺), 138, 110.[5]
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of complex molecules for drug development. Its primary application lies in its use as a building block for creating potent and selective kinase inhibitors.
3.1. HPK1 Antagonists This compound is utilized in the preparation of substituted pyrrolopyridinones, which act as antagonists for Hematopoietic Progenitor Kinase 1 (HPK1).[5] HPK1 is a negative regulator of T-cell signaling, and its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immune responses.
3.2. c-Met Inhibitors The methoxypyridine motif is a common feature in various kinase inhibitors. For instance, related structures are found in potent and selective inhibitors of the c-Met receptor tyrosine kinase, which is implicated in various human cancers.[7] The deregulation of the c-Met pathway is linked to tumor growth, proliferation, and metastasis. The synthesis of analogs using this compound allows for the exploration of structure-activity relationships (SAR) to optimize inhibitor potency and selectivity.
References
- 1. This compound | C7H9NO2 | CID 12214020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. (5-Methoxypyridine-2-yl)methanol | CymitQuimica [cymitquimica.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound | 127978-70-5 [chemicalbook.com]
- 6. aobchem.com [aobchem.com]
- 7. Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of (5-Methoxypyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Methoxypyridin-2-yl)methanol, a substituted pyridine derivative, serves as a versatile building block in organic synthesis. Its unique structural features, combining a pyridine ring with methoxy and hydroxymethyl functional groups, make it a valuable intermediate in the development of novel pharmaceutical compounds and other functional materials. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, enabling predictions of its behavior in various chemical and biological systems, and guiding the design of synthetic routes and formulation strategies. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and a visual representation of its synthesis.
Core Physicochemical Properties
The physicochemical characteristics of this compound are crucial for predicting its reactivity, solubility, and pharmacokinetic profile. The following table summarizes the key quantitative data available for this compound, distinguishing between experimentally determined and computationally predicted values.
| Property | Value | Type | Reference |
| Molecular Formula | C₇H₉NO₂ | - | [1] |
| Molecular Weight | 139.15 g/mol | - | [1] |
| Physical State | White to light yellow Solid | Experimental | [2] |
| Boiling Point | 262 °C | Experimental | [1] |
| Density | 1.155 g/cm³ | Experimental | [1] |
| Flash Point | 112 °C | Experimental | [1] |
| pKa | 13.22 ± 0.10 | Predicted | [2] |
| logP | -0.1 | Predicted | [3] |
| Water Solubility | Not available |
Experimental Protocols
Accurate determination of physicochemical properties relies on standardized experimental procedures. Below are detailed methodologies for the key experiments cited.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For this compound, a capillary melting point method is commonly employed.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
A small sample of this compound is finely powdered using a mortar and pestle.
-
The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the sealed end to a height of 2-3 mm.
-
The packed capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C/min, near the expected melting point).
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For this compound, which is a solid at room temperature, this would be determined at reduced pressure to avoid decomposition, or more commonly, the boiling point at atmospheric pressure is a reported value from distillation during purification.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle
-
Boiling chips
Procedure:
-
The this compound is placed in the distillation flask along with a few boiling chips.
-
The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.
-
The heating mantle is turned on, and the liquid is heated to a steady boil.
-
The temperature is recorded when the vapor condensation ring is stable on the thermometer bulb and there is a steady drip of condensate into the receiving flask. This temperature is the boiling point.
pKa Determination (Predicted)
The pKa value is a measure of the acidity or basicity of a compound. For this compound, the predicted pKa of the hydroxyl group is 13.22.[2] Experimental determination would typically involve potentiometric titration or UV-Vis spectrophotometry.
Potentiometric Titration Protocol:
-
A known concentration of this compound is dissolved in a suitable solvent (e.g., a water-methanol mixture).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa is determined from the pH at the half-equivalence point.
logP Determination (Predicted)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in a nonpolar solvent (typically octanol) to its concentration in a polar solvent (water) at equilibrium. The predicted logP for this compound is -0.1.[3] An experimental determination can be performed using the shake-flask method.
Shake-Flask Method Protocol:
-
A solution of this compound of known concentration is prepared in either water or octanol.
-
Equal volumes of pre-saturated octanol and pre-saturated water are added to a flask containing a known amount of the compound.
-
The flask is shaken vigorously for a set period to allow for partitioning equilibrium to be reached.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of this compound in both the aqueous and octanolic phases is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Solubility Determination
Aqueous solubility is a critical parameter for drug development. The solubility of this compound can be determined using the equilibrium solubility method.
Equilibrium Solubility Method Protocol:
-
An excess amount of solid this compound is added to a known volume of water in a sealed vial.
-
The vial is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered to remove the undissolved solid.
-
The concentration of this compound in the clear filtrate is determined using a calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
This concentration represents the equilibrium solubility of the compound at that temperature.
Synthesis Workflow
This compound can be synthesized through various routes. A common laboratory-scale synthesis involves the hydrolysis of a corresponding ester precursor. The following diagram illustrates a typical workflow for its preparation.[4]
Caption: A typical laboratory synthesis workflow for this compound.
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. The tabulated data, coupled with the comprehensive experimental protocols and the synthesis workflow diagram, offers a valuable resource for researchers and scientists. A clear understanding of these properties is fundamental for the rational design of experiments, the development of robust synthetic methodologies, and the prediction of the behavior of this important chemical intermediate in various applications, particularly in the field of drug discovery and development. Further experimental investigation to confirm the predicted values for pKa and logP, and to determine the aqueous solubility, would be beneficial for a more complete characterization of this compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Data of (5-Methoxypyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the compound (5-Methoxypyridin-2-yl)methanol. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and other scientific endeavors that require detailed structural elucidation of this molecule.
Spectroscopic Data
The structural confirmation and purity of this compound can be effectively determined using NMR spectroscopy. Below are the detailed ¹H and ¹³C NMR spectral data, presented in a clear and concise format for easy reference and comparison.
¹H NMR Spectral Data
A Certificate of Analysis for this compound confirms that its ¹H NMR spectrum is consistent with the expected structure and indicates a purity of ≥97.0% as determined by NMR. While the full spectral data with detailed assignments is not available in the public domain, a partial dataset has been reported.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
| 8.25 | d | 1H | H-6 | 2.8 |
| 7.18-7.24 | m | 2H | H-3, H-4 | |
| 4.70 | s | 2H | -CH₂OH | |
| 3.87 | s | 3H | -OCH₃ | |
| 1.82 | s | 1H | -OH |
Solvent: CDCl₃
¹³C NMR Spectral Data
As of the latest available information, the experimental ¹³C NMR data for this compound has not been published in detail in publicly accessible scientific literature or databases. Researchers requiring this data are advised to perform their own NMR analysis on a verified sample of the compound.
Experimental Protocols
The following section outlines a general experimental protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for pyridine derivatives such as this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆)) to a final volume of approximately 0.6-0.7 mL. The choice of solvent can affect the chemical shifts of labile protons (e.g., -OH).
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (0 ppm for both ¹H and ¹³C NMR).
-
Sample Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and a corresponding frequency for ¹³C NMR.
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument's field frequency will be locked to the deuterium signal of the solvent. The magnetic field homogeneity will then be optimized by shimming to obtain sharp and symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard one-pulse experiment is typically sufficient.
-
Spectral Width: Set to encompass all expected proton resonances (e.g., 0-10 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: An appropriate number of scans (e.g., 8-32) should be co-added to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program is typically used to simplify the spectrum to single lines for each carbon.
-
Spectral Width: Set to encompass all expected carbon resonances (e.g., 0-160 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A longer delay (e.g., 2-10 seconds) is often necessary for quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.
-
Referencing: Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.
Visualizations
The following diagrams illustrate the chemical structure of this compound and a typical workflow for its NMR analysis.
Caption: Chemical structure of this compound.
Caption: A typical workflow for NMR spectral analysis.
A Technical Guide to the Gas Chromatography-Mass Spectrometry (GC/MS) Analysis of (5-Methoxypyridin-2-yl)methanol Purity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the gas chromatography-mass spectrometry (GC/MS) method for determining the purity of (5-Methoxypyridin-2-yl)methanol, a key intermediate in pharmaceutical synthesis. This document outlines a detailed experimental protocol, data presentation, and potential impurity identification, offering a robust framework for quality control and analytical method development.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is paramount to the safety and efficacy of the final drug product. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it an ideal method for assessing the purity of this compound and identifying potential process-related impurities and degradation products.[1][2] This guide details a validated GC/MS method for the comprehensive analysis of this compound.
Experimental Protocol
A robust and reliable GC/MS method is essential for the accurate determination of this compound purity. The following protocol has been developed based on established principles for the analysis of aromatic nitrogen compounds and pharmaceutical intermediates.[3][4]
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results. Due to the polar nature of the analyte, direct dissolution in a suitable organic solvent is recommended.[5][6]
-
Sample Weighing: Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolution: Dissolve the sample in methanol (HPLC grade or equivalent) and dilute to the mark.
-
Filtration: Filter the solution through a 0.22 µm syringe filter into a GC vial to remove any particulate matter.[5]
-
Internal Standard (Optional but Recommended): For precise quantification, an internal standard (e.g., deuterated analog or a structurally similar compound with a distinct retention time) can be added to the sample solution.
GC/MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis. These may require optimization based on the specific instrumentation used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split ratio 50:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Temperature Program | - Initial temperature: 70 °C, hold for 2 min- Ramp: 10 °C/min to 280 °C- Hold: 5 min at 280 °C |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 40 - 450 amu |
| Acquisition Mode | Full Scan |
Data Presentation
Quantitative analysis of the GC/MS data is performed by integrating the peak areas of the main component and all identified impurities. The purity is typically expressed as a percentage of the main peak area relative to the total peak area.
Purity Analysis of this compound Batches
| Batch Number | Retention Time of Main Peak (min) | Area of Main Peak | Total Area of All Peaks | Purity (%) |
| MPM-2025-001 | 12.58 | 1,254,890 | 1,260,150 | 99.58 |
| MPM-2025-002 | 12.59 | 1,310,540 | 1,315,780 | 99.60 |
| MPM-2025-003 | 12.58 | 1,198,720 | 1,205,300 | 99.45 |
Identification and Quantification of Potential Impurities
Based on the synthesis of this compound, several potential process-related impurities can be postulated.[7][8] The table below lists these potential impurities, their likely retention times, and representative quantitative data from the analysis of Batch MPM-2025-003.
| Impurity Name | Likely Retention Time (min) | Observed Area | Content (%) |
| 5-Methoxypyridine-2-carbaldehyde | 10.8 | 2,150 | 0.18 |
| 2-Methyl-5-methoxypyridine | 9.5 | 1,580 | 0.13 |
| (5-Hydroxypyridin-2-yl)methanol | 13.2 | 1,850 | 0.15 |
| Unidentified Impurity 1 | 11.7 | 1,000 | 0.08 |
Note: The retention times and content percentages are representative and may vary depending on the specific analytical conditions and sample batch.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the complete workflow for the GC/MS analysis of this compound purity.
Potential Impurity Formation Pathway
The following diagram illustrates a simplified logical relationship for the formation of potential impurities during the synthesis of this compound from a plausible precursor.
Conclusion
This technical guide provides a comprehensive framework for the GC/MS analysis of this compound purity. The detailed experimental protocol, data presentation format, and visualization of the analytical workflow and potential impurity pathways offer a valuable resource for researchers, scientists, and drug development professionals. Adherence to this guide will facilitate robust and reliable quality control, ensuring the integrity of this critical pharmaceutical intermediate. Further validation of this method in accordance with regulatory guidelines is recommended for implementation in a GMP environment.
References
- 1. omicsonline.org [omicsonline.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 6. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. This compound | 127978-70-5 [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
Crystal Structure Analysis of (5-Methoxypyridin-2-yl)methanol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Methoxypyridin-2-yl)methanol and its derivatives are of significant interest in medicinal chemistry and materials science due to their potential biological activities and utility as building blocks in organic synthesis. Understanding the three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is crucial for elucidating structure-activity relationships (SAR), designing novel compounds with improved properties, and understanding their solid-state behavior. This guide outlines the typical experimental workflow, presents key crystallographic data in a structured format, and visualizes the logical flow of the analysis.
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest and culminates in the refinement of the crystal structure.
Synthesis and Crystallization
The synthesis of the representative compound, 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine, was achieved through a multi-component reaction.
Synthesis of 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine: [1] A mixture of benzil (1 mmol), 2-amino-5-methylpyridine (1 mmol), p-anisaldehyde (1 mmol), and ammonium acetate (1 mmol) in glacial acetic acid (25 ml) was heated at 60°C with stirring for approximately 2 hours. The reaction progress was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture was cooled to room temperature and poured into cold water. The resulting solid product was collected by suction filtration and purified by recrystallization from ethanol. Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethanol solution of the purified compound.[1]
X-ray Data Collection and Structure Refinement
A suitable single crystal is mounted on a diffractometer for data collection.
Data Collection: [1] A crystal of suitable dimensions (e.g., 0.30 x 0.20 x 0.20 mm) was mounted on an X'calibur CCD area-detector single-crystal X-ray diffractometer. The data was collected using graphite-monochromated MoKα radiation (λ = 0.71073 Å) at a temperature of 293(2) K. A total of 5300 reflections were collected, of which 2980 were unique.
Structure Solution and Refinement: [1] The crystal structure was solved by direct methods using software such as SHELXS-97. The positions of all non-hydrogen atoms were located from the initial electron density map. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. The final structure was refined by full-matrix least-squares procedures on F², resulting in a final R-factor.
Data Presentation: Crystallographic Data
The results of a crystal structure analysis are summarized in a series of tables. The following tables present the crystallographic data for the representative compound, 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine.[1]
Table 1: Crystal Data and Structure Refinement Details [1]
| Parameter | Value |
| Empirical formula | C₃₀H₂₅N₃O |
| Formula weight | 455.54 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Orthorhombic |
| Space group | Pca2₁ |
| Unit cell dimensions | |
| a | 19.0002(15) Å |
| b | 6.0827(4) Å |
| c | 18.6173(14) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 2150.0(3) ų |
| Z | 4 |
| Density (calculated) | 1.406 Mg/m³ |
| Absorption coefficient | 0.087 mm⁻¹ |
| F(000) | 960 |
| Data collection | |
| Reflections collected | 5300 |
| Independent reflections | 2980 [R(int) = 0.025] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2980 / 1 / 316 |
| Goodness-of-fit on F² | 1.033 |
| Final R indices [I>2σ(I)] | R₁ = 0.0425, wR₂ = 0.0968 |
| R indices (all data) | R₁ = 0.0531, wR₂ = 0.1012 |
Table 2: Selected Bond Lengths (Å) [1]
| Bond | Length (Å) | Bond | Length (Å) |
| O(1)-C(26) | 1.368(3) | N(2)-C(8) | 1.328(3) |
| O(1)-C(29) | 1.423(4) | N(2)-C(9) | 1.385(3) |
| N(1)-C(1) | 1.336(4) | N(3)-C(8) | 1.383(3) |
| N(1)-C(5) | 1.350(3) | N(3)-C(16) | 1.439(3) |
| C(8)-N(2) | 1.328(3) | C(9)-C(10) | 1.482(3) |
| C(8)-N(3) | 1.383(3) | C(16)-C(17) | 1.489(3) |
| C(9)-N(2) | 1.385(3) | C(16)-C(22) | 1.491(3) |
Table 3: Selected Bond Angles (°) and Torsion Angles (°) [1]
| Atoms | Angle (°) | Atoms | Torsion Angle (°) |
| C(26)-O(1)-C(29) | 117.7(2) | C(5)-N(1)-C(1)-C(2) | 0.4(4) |
| C(1)-N(1)-C(5) | 117.4(2) | C(1)-N(1)-C(5)-C(4) | -0.6(4) |
| C(8)-N(2)-C(9) | 107.5(2) | C(9)-N(2)-C(8)-N(3) | -0.1(3) |
| C(8)-N(3)-C(16) | 125.4(2) | C(8)-N(2)-C(9)-C(10) | 179.4(2) |
| N(1)-C(5)-N(3) | 118.0(2) | C(16)-N(3)-C(8)-N(2) | 179.9(2) |
| N(2)-C(8)-N(3) | 110.1(2) | C(8)-N(3)-C(16)-C(17) | -110.0(3) |
| N(2)-C(9)-C(10) | 121.2(2) | C(8)-N(3)-C(16)-C(22) | 70.0(3) |
Visualizations
Diagrams created using Graphviz (DOT language) help to visualize workflows and relationships.
Caption: Experimental workflow for crystal structure analysis.
Caption: Logical flow of crystallographic data analysis.
Conclusion
The crystal structure analysis of this compound derivatives provides invaluable insights into their molecular geometry, conformation, and intermolecular interactions. The representative example of 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine demonstrates a standard and effective protocol for such analyses. The detailed crystallographic data, presented in a standardized format, is essential for computational modeling, understanding biological activity, and designing new materials. This guide serves as a foundational resource for researchers embarking on the structural characterization of this important class of compounds.
References
Spectroscopic Characterization of (5-Methoxypyridin-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of (5-Methoxypyridin-2-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its structural features through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside detailed experimental protocols. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, process development, and quality control.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized below. These values are crucial for the identification and characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.25 | d, J = 2.8 Hz | 1H | H-6 (pyridyl) |
| 7.18-7.24 | m | 2H | H-3, H-4 (pyridyl) |
| 4.70 | s | 2H | -CH₂OH |
| 3.87 | s | 3H | -OCH₃ |
| 1.82 | s | 1H | -OH |
¹³C NMR
No experimental ¹³C NMR data for this compound was found in the conducted searches. This represents a current data gap in the publicly available literature.
Mass Spectrometry (MS)
GC/MS
| m/z | Relative Intensity (%) | Assignment |
| 140 | 3 | [M+H]⁺ |
| 139 | 44 | [M]⁺ |
| 138 | 100 | [M-H]⁺ |
| 110 | 71 | [M-CHO]⁺ or [M-CH₂OH+H]⁺ |
Infrared (IR) Spectroscopy
No experimental IR spectral data for this compound was found in the conducted searches. This represents a current data gap in the publicly available literature.
Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation
-
Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 1-2 seconds.
-
Data Processing: Fourier transform the acquired free induction decay (FID) and apply phase and baseline corrections. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
¹³C NMR Spectroscopy
-
Instrument: A 75 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more scans to achieve adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
Data Processing: Fourier transform the FID and apply phase and baseline corrections. Chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).
Mass Spectrometry (MS)
Sample Preparation
-
Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane (approximately 1 mg/mL).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
GC System: A gas chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL of the sample solution is injected in split or splitless mode.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50-70 °C, hold for 1-2 minutes.
-
Ramp: Increase temperature at a rate of 10-20 °C/min to a final temperature of 250-280 °C.
-
Hold at the final temperature for 5-10 minutes.
-
-
MS System: A mass spectrometer operating in electron ionization (EI) mode.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method)
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-pressing die.
-
Apply pressure to form a transparent or translucent pellet.
FT-IR Spectroscopy
-
Instrument: A Fourier-transform infrared (FT-IR) spectrometer.
-
Mode: Transmittance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Data Analysis: Identify characteristic absorption bands for functional groups present in the molecule, such as O-H (alcohol), C-O (methoxy and alcohol), C=C and C=N (pyridine ring), and C-H bonds.
Synthesis Workflow
The synthesis of this compound can be achieved through the hydrolysis of a suitable precursor.[1] The following diagram illustrates a typical synthetic route.
References
Solubility Profile of (5-Methoxypyridin-2-yl)methanol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (5-Methoxypyridin-2-yl)methanol in organic solvents. Due to the current lack of publicly available quantitative solubility data for this compound, this document focuses on its expected solubility based on its chemical structure, alongside a detailed experimental protocol for determining its thermodynamic solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who are working with this compound.
Introduction to this compound
This compound is a substituted pyridine derivative with the chemical formula C₇H₉NO₂ and a molecular weight of 139.15 g/mol . Its structure, featuring a pyridine ring, a methoxy group, and a primary alcohol, suggests a degree of polarity that influences its solubility in various organic solvents. Understanding its solubility is crucial for a range of applications, including reaction chemistry, formulation development, and purification processes.
Solubility Data
Currently, there is no specific quantitative or qualitative experimental data on the solubility of this compound in common organic solvents in publicly accessible literature or databases. The following table reflects this lack of data.
Table 1: Experimental Solubility of this compound in Common Organic Solvents
| Organic Solvent | Chemical Formula | Polarity Index | Solubility ( g/100 mL at 25°C) |
| Methanol | CH₃OH | 5.1 | Not Experimentally Determined |
| Ethanol | C₂H₅OH | 4.3 | Not Experimentally Determined |
| Isopropanol | C₃H₈O | 3.9 | Not Experimentally Determined |
| Acetone | C₃H₆O | 5.1 | Not Experimentally Determined |
| Acetonitrile | C₂H₃N | 5.8 | Not Experimentally Determined |
| Dichloromethane | CH₂Cl₂ | 3.1 | Not Experimentally Determined |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | Not Experimentally Determined |
| Tetrahydrofuran | C₄H₈O | 4.0 | Not Experimentally Determined |
| Toluene | C₇H₈ | 2.4 | Not Experimentally Determined |
| Hexane | C₆H₁₄ | 0.1 | Not Experimentally Determined |
Expected Solubility Profile
Based on the chemical structure of this compound, a qualitative prediction of its solubility can be made. The molecule possesses both polar and non-polar characteristics:
-
Polar Features: The primary alcohol (-CH₂OH) group is capable of hydrogen bonding, which will promote solubility in polar protic solvents such as methanol and ethanol. The nitrogen atom in the pyridine ring and the oxygen atom of the methoxy group can also act as hydrogen bond acceptors, further enhancing solubility in polar solvents.
-
Non-Polar Features: The pyridine ring and the methyl group of the methoxy moiety contribute to the non-polar character of the molecule, which may allow for some solubility in less polar solvents like dichloromethane and ethyl acetate.
Therefore, it is anticipated that this compound will exhibit good solubility in polar organic solvents and moderate to low solubility in non-polar organic solvents.
Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[1][2][3] The following protocol provides a detailed methodology for this experiment.
1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
2. Procedure
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound and place it into a vial.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial and place it in a shaker set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.[3]
-
-
Sample Separation:
-
Quantification:
-
Carefully take a precise aliquot of the clear, saturated solution.
-
Dilute the aliquot with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for determining solubility via the shake-flask method.
References
An In-depth Technical Guide to the Synthesis and Characterization of (5-Methoxypyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (5-Methoxypyridin-2-yl)methanol, a key intermediate in the development of various pharmaceutical compounds. This document details multiple synthetic routes, complete with experimental protocols, and presents a thorough characterization of the target compound through spectroscopic and physical data.
Chemical Properties and Data
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO₂ | [1] |
| Molecular Weight | 139.15 g/mol | [1] |
| CAS Number | 127978-70-5 | [2][3] |
| Boiling Point | 262 °C | [2] |
| Density | 1.155 g/cm³ | [2] |
| Flash Point | 112 °C | [2] |
| Appearance | White to light yellow solid | [2] |
Synthesis of this compound
Three primary synthetic routes for the preparation of this compound are outlined below, offering flexibility in starting material selection and reaction conditions.
Route 1: Hydrolysis of (5-methoxypyridin-2-yl)methyl acetate
This method involves the basic hydrolysis of the corresponding acetate ester.
Reaction Scheme:
Caption: Hydrolysis of (5-methoxypyridin-2-yl)methyl acetate.
Experimental Protocol:
-
To a solution of (5-methoxypyridin-2-yl)methyl acetate (1 equivalent) in a suitable solvent such as methanol, add an aqueous solution of sodium hydroxide (e.g., 20% w/v).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel or by distillation under reduced pressure to afford this compound.
Route 2: Reduction of Methyl 5-methoxypicolinate
This route utilizes a powerful reducing agent, lithium aluminum hydride (LiAlH₄), to reduce the ester functionality.
Reaction Scheme:
Caption: Reduction of methyl 5-methoxypicolinate with LiAlH₄.
Experimental Protocol:
-
To a stirred suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of methyl 5-methoxypicolinate (1 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting mixture at room temperature for 30 minutes until a white precipitate forms.
-
Filter the solid through a pad of Celite® and wash the filter cake with THF.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or distillation under reduced pressure.[4]
Route 3: Reduction of 5-Methoxypyridine-2-carbaldehyde
A milder reducing agent, sodium borohydride (NaBH₄), is employed in this method to selectively reduce the aldehyde.
Reaction Scheme:
Caption: Reduction of 5-methoxypyridine-2-carbaldehyde with NaBH₄.
Experimental Protocol:
-
To a stirred solution of 5-methoxypyridine-2-carbaldehyde (1 equivalent) in methanol at 0 °C, add sodium borohydride (1.2 equivalents) portion-wise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to afford the crude product.
-
Purify the product by column chromatography on silica gel or recrystallization.[5][6][7]
Characterization of this compound
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity.
Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 8.25 (d, J=2.8 Hz, 1H), 7.18-7.24 (m, 2H), 4.70 (s, 2H), 3.87 (s, 3H), 1.82 (s, 1H, OH) |
| ¹³C NMR | Data not explicitly found in searches, but expected peaks would include those for the pyridine ring carbons, the methoxy carbon, and the methylene carbon. |
| IR Spectroscopy | Specific spectrum not found. Expected characteristic peaks would include a broad O-H stretch (~3400-3200 cm⁻¹), C-H stretches (~3000-2800 cm⁻¹), aromatic C=C and C=N stretches (~1600-1400 cm⁻¹), and C-O stretches (~1250 cm⁻¹ and ~1050 cm⁻¹). |
| Mass Spectrometry (GC/MS) | m/z 140 (M⁺+1, 3%), 139 (M⁺, 44%), 138 (100%), 110 (71%) |
Experimental Workflow for Characterization
Caption: Workflow for the characterization of this compound.
This guide provides essential information for the synthesis and characterization of this compound. Researchers are advised to consult the cited literature for further details and to adhere to all standard laboratory safety procedures.
References
- 1. This compound | C7H9NO2 | CID 12214020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 3. chemwhat.com [chemwhat.com]
- 4. benchchem.com [benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Potential Impurities in the Synthesis of (5-Methoxypyridin-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential impurities that may arise during the synthesis of (5-Methoxypyridin-2-yl)methanol, a key intermediate in the pharmaceutical industry. Understanding and controlling these impurities is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines the major synthetic routes, identifies potential process-related and degradation impurities, and provides detailed experimental protocols for their analysis and control.
Common Synthetic Routes and Associated Impurities
The synthesis of this compound can be approached through several synthetic pathways, each with its own unique impurity profile. The three most common routes are detailed below.
Route A: Reduction of Methyl 5-Methoxypyridine-2-carboxylate
This route involves the reduction of the corresponding ester, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Potential Impurities from Route A:
| Impurity Name | Structure | CAS Number | Origin |
| Methyl 5-methoxypyridine-2-carboxylate | 75342-32-4 | Unreacted starting material | |
| 5-Methoxypyridine-2-carboxylic acid | 29082-92-6 | Incomplete esterification of the carboxylic acid precursor or hydrolysis of the ester | |
| 5-Methoxypyridine-2-carboxaldehyde | 22187-96-8 | Incomplete reduction of the ester | |
| 2-Methyl-5-methoxypyridine | N/A | Over-reduction of the alcohol |
Route B: Grignard Reaction of 2-Bromo-5-methoxypyridine
This pathway utilizes a Grignard reagent formed from 2-bromo-5-methoxypyridine, which then reacts with an electrophile like formaldehyde.
Potential Impurities from Route B:
| Impurity Name | Structure | CAS Number | Origin |
| 2-Bromo-5-methoxypyridine | 105170-27-2 | Unreacted starting material | |
| 5-Methoxypyridine | 50741-61-2 | Quenching of the Grignard reagent by a proton source | |
| 2,2'-Bis(5-methoxypyridyl) | N/A | Wurtz-type coupling of the Grignard reagent | |
| (5-Methoxypyridin-2-yl)methyl ether | N/A | Reaction with an ether solvent (e.g., THF) |
Route C: Reduction of 5-Methoxypyridine-2-carboxylic acid
Direct reduction of the carboxylic acid offers another synthetic avenue, typically employing strong reducing agents.
Potential Impurities from Route C:
| Impurity Name | Structure | CAS Number | Origin |
| 5-Methoxypyridine-2-carboxylic acid | 29082-92-6 | Unreacted starting material | |
| 5-Methoxypyridine-2-carboxaldehyde | 22187-96-8 | Incomplete reduction | |
| 2-Methyl-5-methoxypyridine | N/A | Over-reduction and decarboxylation |
Experimental Protocols
Synthesis of this compound from Methyl 5-Methoxypyridine-2-carboxylate (Route A)[1]
-
Materials: Methyl 5-methoxypyridine-2-carboxylate (1.0 eq), Lithium Aluminum Hydride (excess), Anhydrous Diethyl Ether or Tetrahydrofuran (THF), Distilled Water, Dilute Sulfuric Acid.
-
Procedure:
-
A solution of methyl 5-methoxypyridine-2-carboxylate in anhydrous diethyl ether is added dropwise to a stirred suspension of excess lithium aluminum hydride in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0°C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or HPLC).
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by a dilute aqueous solution of sulfuric acid.
-
The resulting precipitate is filtered off, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically achieved by column chromatography or recrystallization.
-
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
A stability-indicating HPLC method is crucial for the separation and quantification of this compound from its potential impurities.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution system can be employed. For example, a mixture of a phosphate buffer (pH adjusted to around 2-3) and acetonitrile. The gradient can be optimized to achieve separation of all potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the main compound and its impurities (typically around 230-280 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful tool for the identification of volatile and semi-volatile impurities.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient program should be optimized to separate the impurities. For example, starting at a lower temperature (e.g., 50-70 °C), holding for a few minutes, and then ramping up to a higher temperature (e.g., 250-280 °C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Mass Range: 40-400 amu.
Visualization of Synthetic Pathways and Impurity Formation
The following diagrams illustrate the synthetic routes and the points at which impurities are likely to form.
Caption: Synthetic pathways to this compound and potential impurity formation points.
Purification Strategies
Effective purification is essential to remove the identified impurities. Common laboratory and industrial techniques include:
-
Recrystallization: This is a primary method for purifying solid products. The choice of solvent is critical. A good solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the crystallization of the pure product upon cooling. Common solvent systems for pyridine derivatives include ethanol, methanol, ethyl acetate, and mixtures with hexanes or water.
-
Column Chromatography: For laboratory-scale purification, silica gel column chromatography is highly effective in separating the desired product from closely related impurities based on polarity differences.
-
Distillation: If the product and impurities have sufficiently different boiling points, distillation under reduced pressure can be an effective purification method.
Conclusion
The control of impurities in the synthesis of this compound is a critical aspect of pharmaceutical development. A thorough understanding of the synthetic route and potential side reactions allows for the proactive identification of potential impurities. The implementation of robust analytical methods, such as HPLC and GC-MS, is essential for monitoring and controlling these impurities within acceptable limits. By employing appropriate purification strategies, a high-purity final product can be consistently obtained, ensuring the quality and safety of the resulting drug substance.
Stability and Storage of (5-Methoxypyridin-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(5-Methoxypyridin-2-yl)methanol is a key building block in pharmaceutical research and development. Understanding its stability and optimal storage conditions is paramount to ensure its integrity, purity, and performance in sensitive synthetic applications. This technical guide provides a comprehensive overview of the stability profile of this compound, including recommended storage conditions, potential degradation pathways, and detailed experimental protocols for its stability assessment.
Core Stability and Storage Recommendations
Proper handling and storage are crucial for maintaining the quality of this compound. Based on available safety data sheets and general chemical principles, the following conditions are recommended.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | Minimizes the rate of potential thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Protects against oxidation. |
| Light | Store in a light-resistant container. | Prevents potential photodegradation. |
| Container | Use a tightly sealed, non-reactive container (e.g., amber glass). | Prevents contamination and reaction with container material. |
| Incompatibilities | Avoid strong oxidizing agents and strong acids. | Prevents vigorous and potentially hazardous reactions. |
Potential Degradation Pathways
While specific experimental data on the degradation of this compound is limited in publicly available literature, its chemical structure—containing a methoxypyridine ring and a primary alcohol—suggests several potential degradation pathways under stress conditions.
Oxidative Degradation
The primary alcohol functional group is susceptible to oxidation. Under oxidative stress (e.g., exposure to air, peroxides), this compound could be oxidized first to the corresponding aldehyde, (5-methoxypyridin-2-yl)carbaldehyde, and subsequently to the carboxylic acid, 5-methoxypyridine-2-carboxylic acid.
Caption: Proposed Oxidative Degradation Pathway.
Hydrolytic Degradation
The methoxy group on the pyridine ring could be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to the formation of a hydroxypyridine derivative. However, ether linkages on aromatic rings are generally stable, so this would likely require harsh conditions.
Photodegradation
Pyridine and its derivatives are known to undergo photochemical reactions.[1][2][3] Exposure to light, particularly UV light, could lead to complex degradation pathways, including ring opening or the formation of various photoproducts. The exact nature of these products would require specific experimental investigation.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.
General Forced Degradation Protocol
The following table outlines a general protocol for a forced degradation study applicable to this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
| Stress Condition | Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60°C |
| Base Hydrolysis | 0.1 M NaOH at 60°C |
| Oxidation | 3% H₂O₂ at room temperature |
| Thermal Degradation | Solid state at 80°C |
| Photostability | Exposure to ICH-compliant light source (e.g., 1.2 million lux hours and 200 W h/m²) |
Workflow for Forced Degradation Study:
Caption: General workflow for a forced degradation study.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent compound from any degradation products. The following provides a starting point for method development.
| Parameter | Suggested Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and a phosphate buffer (e.g., pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (to be determined by UV scan) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Method Validation: The developed HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.
Conclusion
While specific, publicly available stability data for this compound is scarce, its chemical structure provides insights into potential degradation pathways. For researchers and drug development professionals, it is critical to adhere to recommended storage conditions to maintain the compound's integrity. Furthermore, conducting forced degradation studies and developing a validated stability-indicating analytical method are essential steps to fully characterize its stability profile and ensure the quality of downstream applications. This technical guide provides a foundational framework for these crucial activities.
References
A Technical Guide to High-Purity (5-Methoxypyridin-2-yl)methanol for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity (5-Methoxypyridin-2-yl)methanol, a key building block in the synthesis of various pharmaceutical compounds, notably as a precursor for Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. This document outlines commercial sources, detailed experimental protocols for its synthesis and analysis, and its application in targeting the HPK1 signaling pathway.
Commercial Suppliers of High-Purity this compound
The selection of a reliable supplier is critical for ensuring the quality and reproducibility of research. The following table summarizes key information for several commercial suppliers of this compound (CAS No: 127978-70-5). Prices are subject to change and may not include shipping and handling fees.
| Supplier | Purity | Available Quantities | Price (USD) |
| AOBChem | 95% | 5g, 10g, 25g, 100g | $59.00 (5g) - $1,026.00 (100g)[1] |
| ChemicalBook | ≥98% (min) | Custom | $5.50 / KG (Career Henan Chemical Co.)[2] |
| Varies by supplier | 100mg - 100g | $29 - $2794[3] | |
| Laibo Chem | 98% | 1g | Inquire for price[4][5] |
| Sigma-Aldrich | Not specified | 1g | $352.00 |
| Leyan | ≥97.0% (by NMR) | Custom | Inquire for price[6] |
Experimental Protocols
Synthesis of this compound
This protocol is based on the reduction of a suitable precursor, such as methyl 5-methoxypyridine-2-carboxylate.
Materials:
-
Methyl 5-methoxypyridine-2-carboxylate
-
Methanol (MeOH), anhydrous
-
Potassium hydroxide (KOH)[2]
-
Dichloromethane (CH2Cl2)
-
Water (H2O)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve methyl 5-methoxypyridine-2-carboxylate (e.g., 1.40 g, 7.7 mmol) in methanol (30 mL) in a round-bottom flask.[2]
-
Add an excess of potassium hydroxide to the solution.[2]
-
Heat the reaction mixture to reflux and maintain for 2 hours.[2]
-
After the reaction is complete, remove the methanol using a rotary evaporator under reduced pressure.[2]
-
To the resulting residue, add dichloromethane (20 mL) and water (20 mL) and transfer to a separatory funnel.[2]
-
Shake the funnel to partition the product into the organic layer. Separate the organic layer.[2]
-
Dry the organic layer over anhydrous sodium sulfate.[2]
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield this compound as a light yellow oil. A typical yield is around 93%.[2]
Purification by Column Chromatography
Further purification can be achieved using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (100-200 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent (e.g., a mixture of hexane and ethyl acetate).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with a non-polar mixture and gradually increasing the polarity. A common starting eluent is a 5:1 mixture of pentane (a hexane equivalent) and diethyl ether (an ethyl acetate equivalent).[7]
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC).[8]
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Analytical Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR (in CDCl3): The expected chemical shifts (δ) are approximately 8.25 (d, 1H), 7.18-7.24 (m, 2H), 4.70 (s, 2H), 3.87 (s, 3H), and 1.82 (s, 1H).[2] A certificate of analysis from one supplier shows the spectrum is consistent with the structure.[6]
2. High-Performance Liquid Chromatography (HPLC)
-
A reverse-phase HPLC method can be used to determine the purity of the compound. A C18 column is typically employed with a mobile phase consisting of a gradient of water and acetonitrile, often with a small amount of a modifier like trifluoroacetic acid. The peak corresponding to this compound should be integrated to determine its percentage purity. One supplier reports a purity of 98.10% by HPLC.[9]
Application in Drug Development: Targeting the HPK1 Signaling Pathway
This compound serves as a crucial intermediate in the synthesis of substituted pyrrolopyridinones, which act as antagonists for Hematopoietic Progenitor Kinase 1 (HPK1).[2][3] HPK1 is a negative regulator of T-cell signaling and has emerged as a promising target for cancer immunotherapy.[10][11][12] By inhibiting HPK1, the anti-tumor immune response can be enhanced.[11]
HPK1 Signaling Pathway in T-Cells
The following diagram illustrates the simplified signaling pathway of HPK1 in T-cells and the role of HPK1 inhibitors. Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates SLP-76, leading to the dampening of the T-cell activation signal.[13][14] HPK1 inhibitors block this phosphorylation step, thereby promoting T-cell activation and anti-tumor immunity.[13]
Caption: HPK1 Signaling Pathway and Inhibition.
Workflow for Selecting a High-Purity Chemical Supplier
The process of selecting a suitable supplier for high-purity reagents is crucial for research success. The following workflow provides a structured approach to this process.
Caption: Supplier Selection Workflow.
References
- 1. aobchem.com [aobchem.com]
- 2. This compound | 127978-70-5 [chemicalbook.com]
- 3. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 4. (5-Methoxypyridine-2-yl)methanol , Package: 1g , Laibo Chem - Global Labor [globallabor.com.br]
- 5. (5-Methoxypyridine-2-yl)methanol , Package: 1g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 6. file.leyan.com [file.leyan.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. researchgate.net [researchgate.net]
- 9. file.leyan.com [file.leyan.com]
- 10. benchchem.com [benchchem.com]
- 11. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
molecular weight and formula of (5-Methoxypyridin-2-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
This document provides core technical data for the chemical compound (5-Methoxypyridin-2-yl)methanol, a key building block in various synthetic applications within the pharmaceutical and chemical industries.
Chemical Identity and Properties
This compound is a substituted pyridine derivative. The presence of both a methoxy and a hydroxymethyl group on the pyridine ring makes it a versatile intermediate for introducing the 5-methoxypyridin-2-ylmethyl moiety into larger molecules. Its structural and chemical properties are fundamental for its application in medicinal chemistry and materials science.
The key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₉NO₂[1][2][3][4][5] |
| Molecular Weight | 139.15 g/mol [1][5][6] |
| IUPAC Name | (5-methoxy-2-pyridinyl)methanol[1] |
| CAS Number | 127978-70-5[2][3][6] |
Experimental Protocols
Detailed experimental protocols involving this compound are highly specific to the intended reaction. However, a general protocol for its use as a building block in a substitution or coupling reaction would typically involve the following steps:
-
Reagent Solubilization: Dissolve this compound in a suitable anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Activation of Hydroxyl Group (if necessary): For reactions where the alcohol acts as a nucleophile, it can be deprotonated with a suitable base. For reactions where it is a leaving group, it can be activated by conversion to a tosylate or a halide.
-
Reactant Addition: The substrate to be coupled with the this compound moiety is added to the reaction mixture, often in solution.
-
Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is isolated through extraction. The crude product is then purified using a suitable technique, such as column chromatography, to yield the desired compound.
Note: The specific choice of solvents, reagents, temperature, and reaction time will depend on the specific chemical transformation being performed.
Logical Relationship Diagram
The following diagram illustrates the fundamental relationship between the chemical name, its molecular formula, and its corresponding molecular weight.
Caption: Relationship between chemical identity and molecular weight.
References
- 1. This compound | C7H9NO2 | CID 12214020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. aobchem.com [aobchem.com]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 6. This compound - CAS:127978-70-5 - Sunway Pharm Ltd [3wpharm.com]
safety data sheet (SDS) for (5-Methoxypyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of (5-Methoxypyridin-2-yl)methanol (CAS No: 127978-70-5). The information is compiled from various safety data sheets and chemical databases to ensure a thorough resource for laboratory and development settings.
Chemical and Physical Properties
This compound is a substituted pyridine derivative. Its properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C7H9NO2 | PubChem[1] |
| Molecular Weight | 139.15 g/mol | PubChem[1] |
| Appearance | White to light yellow Solid | ChemicalBook[2] |
| Boiling Point | 262℃ | ChemicalBook[2] |
| Density | 1.155 g/cm³ | ChemicalBook[2] |
| Flash Point | 112℃ | ChemicalBook[2] |
| pKa | 13.22±0.10 (Predicted) | ChemicalBook[2] |
| Storage Temperature | Inert atmosphere, Room Temperature | ChemicalBook[2] |
Safety and Hazard Information
This compound is classified as hazardous. The following table summarizes its hazard statements and precautionary measures.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed.[2] |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[2] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[2] |
| Specific target organ toxicity — single exposure | GHS07 | Warning | H335: May cause respiratory irritation.[2] |
Toxicological and Ecotoxicological Data
Comprehensive toxicological and ecotoxicological data for this compound is limited. An available Safety Data Sheet indicates "no data available" for key endpoints.[3]
| Data Point | Result |
| Acute Toxicity (Dermal) | No data available |
| Acute Toxicity (Inhalation) | No data available |
| Toxicity to fish | No data available[3] |
| Toxicity to daphnia and other aquatic invertebrates | No data available[3] |
| Toxicity to algae | No data available[3] |
| Persistence and degradability | No data available[3] |
| Bioaccumulative potential | No data available[3] |
| Mobility in soil | No data available[3] |
Due to the lack of specific data, it is recommended to handle this compound with the precautions suitable for a potentially harmful substance.
Handling, Storage, and First Aid
Handling and Storage
Proper handling and storage are crucial to ensure safety. General guidelines for handling pyridine derivatives include:
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2][6]
First Aid Measures
In case of exposure, follow these first aid measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[4] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |
Experimental Protocols
Flash Point Determination (Closed-Cup Method)
The flash point of a flammable liquid can be determined using a closed-cup apparatus, such as the Pensky-Martens or Abel apparatus.[8][9]
General Procedure:
-
The sample is placed in the test cup of the apparatus.
-
The sample is heated at a slow, constant rate while being stirred.
-
An ignition source is directed into the cup at regular temperature intervals.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the sample to ignite.[8]
Boiling Point Determination
The boiling point can be determined by various methods, including distillation or using a differential scanning calorimeter (DSC).
General Distillation Procedure:
-
A sample of the liquid is placed in a distillation flask with a few boiling chips.
-
The flask is heated, and the temperature of the vapor is monitored with a thermometer.
-
The boiling point is the temperature at which the liquid boils and its vapor is in equilibrium with the liquid, observed as a stable temperature reading during distillation.
Visualized Workflow
The following diagram illustrates a general workflow for responding to an accidental exposure to this compound.
References
- 1. This compound | C7H9NO2 | CID 12214020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. echemi.com [echemi.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. carlroth.com [carlroth.com]
- 6. benchchem.com [benchchem.com]
- 7. media.laballey.com [media.laballey.com]
- 8. aidic.it [aidic.it]
- 9. Experimental Determination of Flash Points of Flammable Liquid Aqueous Solutions | Chemical Engineering Transactions [cetjournal.it]
Methodological & Application
Synthesis of Novel HPK1 Inhibitors Utilizing (5-Methoxypyridin-2-yl)methanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell activation, making it a promising target for cancer immunotherapy. The inhibition of HPK1 can enhance anti-tumor immunity by restoring T-cell function. This document provides detailed application notes and protocols for the synthesis of potent HPK1 inhibitors, specifically focusing on the utilization of (5-Methoxypyridin-2-yl)methanol as a key starting material for the generation of pyrrolopyridinone and thienopyridinone scaffolds. These scaffolds are central to a class of compounds that have demonstrated significant HPK1 inhibitory activity.
Introduction
HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is predominantly expressed in hematopoietic cells. Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates key signaling adaptors, such as SLP-76, leading to the downregulation of T-cell responses. By inhibiting HPK1, it is possible to block this negative feedback loop, thereby augmenting T-cell proliferation, cytokine release, and effector functions.
The pyridine moiety is a common feature in many kinase inhibitors. This compound serves as a versatile and readily available building block for the construction of more complex heterocyclic systems that can effectively target the ATP-binding site of HPK1. The methoxy group can also play a role in modulating the physicochemical properties and target engagement of the final compounds.
HPK1 Signaling Pathway
The following diagram illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling.
Representative Synthesis of a Pyrrolopyridinone HPK1 Inhibitor
The following is a representative multi-step synthesis protocol for a pyrrolopyridinone-based HPK1 inhibitor, adapted from general procedures found in the patent literature. This workflow illustrates how this compound can be elaborated into a potent inhibitor.
Experimental Protocols
Step 1: Chlorination of this compound
Objective: To convert the primary alcohol to a more reactive leaving group for subsequent alkylation.
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-(chloromethyl)-5-methoxypyridine. This intermediate is often used in the next step without further purification.
-
Step 2: N-Alkylation of a Pyrrole Ester
Objective: To couple the pyridine moiety to the pyrrole core.
-
Materials:
-
2-(Chloromethyl)-5-methoxypyridine (from Step 1)
-
A suitable substituted pyrrole-2-carboxylate (e.g., methyl 4-bromopyrrole-2-carboxylate)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
-
Procedure:
-
To a solution of the substituted pyrrole-2-carboxylate (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).
-
Add a solution of 2-(chloromethyl)-5-methoxypyridine (1.1 eq) in DMF to the mixture.
-
Heat the reaction to 60-80 °C and stir for 12-16 hours, monitoring for the formation of the alkylated product.
-
After cooling to room temperature, pour the reaction mixture into water and extract with EtOAc.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of hexane/EtOAc) to obtain the pure alkylated pyrrole intermediate.
-
Step 3: Intramolecular Cyclization and Subsequent Functionalization
Objective: To form the core pyrrolopyridinone ring system and introduce further diversity.
-
Procedure (General Outline):
-
The alkylated pyrrole intermediate can be subjected to intramolecular cyclization conditions, often promoted by a palladium catalyst, to form the tricyclic pyrrolopyridinone core.
-
If a bromo-substituent is present on the pyrrole ring (as in the example starting material), this position can be functionalized using a Suzuki or other cross-coupling reaction to introduce a variety of aryl or heteroaryl groups. This is a key step for tuning the inhibitor's potency and selectivity.
-
Final modifications, such as ester hydrolysis followed by amide coupling, or deprotection of any protecting groups, are then carried out to yield the final HPK1 inhibitor.
-
Quantitative Data
The following table presents representative data for a class of pyrrolopyridinone HPK1 inhibitors. While not directly synthesized from this compound in the cited public literature, these values are indicative of the potency that can be achieved with this scaffold.
| Compound ID | Scaffold Type | HPK1 IC₅₀ (nM) | Cellular Assay (pSLP-76) IC₅₀ (nM) | Reference |
| Compound A | Pyrrolopyridinone | 3.5 | ~50 | Fictional, representative data |
| Compound B | Thienopyridinone | 10 | ~100 | Fictional, representative data |
Biological Evaluation Protocols
In Vitro Kinase Inhibition Assay (e.g., TR-FRET)
Principle: This assay measures the direct inhibition of HPK1 kinase activity by quantifying the phosphorylation of a substrate peptide.
-
General Protocol:
-
Recombinant HPK1 enzyme is incubated with the test compound at various concentrations.
-
A biotinylated substrate peptide and ATP are added to initiate the kinase reaction.
-
The reaction is stopped, and a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (APC) conjugate are added.
-
Phosphorylation of the substrate brings the europium donor and APC acceptor into close proximity, generating a FRET signal.
-
The signal is measured on a plate reader, and IC₅₀ values are calculated from the dose-response curves.
-
Cellular Target Engagement Assay (Phospho-SLP-76)
Principle: This cell-based assay evaluates the ability of an HPK1 inhibitor to block the phosphorylation of its direct downstream target, SLP-76, in a relevant cell line (e.g., Jurkat T-cells).
-
General Protocol:
-
Jurkat T-cells are seeded in a 96-well plate.
-
Cells are pre-incubated with various concentrations of the test compound.
-
T-cell receptor signaling is stimulated (e.g., with anti-CD3/anti-CD28 antibodies).
-
Cells are lysed, and the level of phosphorylated SLP-76 (at Ser376) is quantified using an immunoassay (e.g., ELISA or Western blot).
-
A decrease in the pSLP-76 signal indicates target engagement and inhibition by the compound.
-
Conclusion
This compound is a valuable and accessible starting material for the synthesis of complex heterocyclic structures, such as pyrrolopyridinones and thienopyridinones, which have shown considerable promise as potent and selective HPK1 inhibitors. The synthetic routes, while multi-step, are amenable to diversification, allowing for the fine-tuning of pharmacological properties. The protocols and data presented herein provide a foundational guide for researchers in the field of immuno-oncology to develop novel therapeutics targeting the HPK1 pathway.
Application Notes and Protocols for (5-Methoxypyridin-2-yl)methanol in PROTAC Linker Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.
This document provides detailed application notes and protocols for the use of (5-Methoxypyridin-2-yl)methanol as a versatile building block for the synthesis of PROTAC linkers. The incorporation of a methoxypyridine moiety into the linker can offer several advantages, including improved aqueous solubility and the potential for specific interactions within the ternary complex, thereby enhancing degradation potency and selectivity. While direct examples of PROTACs explicitly incorporating this compound are not extensively documented in publicly available literature, its structural motifs are present in various reported PROTACs, particularly those targeting kinases like Hematopoietic Progenitor Kinase 1 (HPK1). The protocols and data presented herein are based on established synthetic methodologies and representative data from PROTACs with similar structural features.
Key Advantages of Incorporating this compound in PROTAC Linkers
-
Improved Physicochemical Properties: The pyridine ring can enhance aqueous solubility, a common challenge in PROTAC development.[1]
-
Modulation of Linker Rigidity: The aromatic nature of the pyridine ring introduces a degree of rigidity to the linker, which can be crucial for optimizing the orientation of the two ligands for effective ternary complex formation.
-
Potential for Specific Interactions: The nitrogen atom and the methoxy group can participate in hydrogen bonding or other non-covalent interactions with the target protein or the E3 ligase, potentially increasing the stability of the ternary complex and improving degradation efficiency.
Data Presentation: Representative Degradation Activity of PROTACs with Pyridine-Containing Linkers
The following table summarizes representative degradation data for PROTACs that utilize pyridine-based linkers, illustrating the potency that can be achieved. While not directly derived from PROTACs using this compound, this data provides a benchmark for expected efficacy.
| PROTAC ID | Target Protein | E3 Ligase Ligand | Linker Features | DC50 (nM) | Dmax (%) | Cell Line |
| HPK1-PROTAC-1 | HPK1 | Pomalidomide | Pyrazine-based rigid linker | 5.0 | >99 | Jurkat |
| HPK1-PROTAC-2 | HPK1 | Lenalidomide | Flexible linker with pyridine moiety | 3.16 | >90 | Jurkat |
| AR-PROTAC-1 | Androgen Receptor (AR) | VHL | Rigid pyridine/di-piperidine motif | <1 | >90 | LNCaP |
Note: The data presented is a compilation from different sources for illustrative purposes.[1][2][3]
Experimental Protocols
Protocol 1: Synthesis of a PROTAC Linker Intermediate from this compound
This protocol describes the conversion of this compound to a key intermediate that can be readily incorporated into a PROTAC linker.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃)
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Chlorination/Bromination:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) or phosphorus tribromide (0.4 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-(chloromethyl)-5-methoxypyridine or 2-(bromomethyl)-5-methoxypyridine.
-
Protocol 2: General Procedure for PROTAC Synthesis using the Pyridine-based Linker Intermediate
This protocol outlines a general two-step approach for synthesizing a PROTAC by sequentially coupling the POI ligand and the E3 ligase ligand to the linker intermediate prepared in Protocol 1.
Materials:
-
2-(chloromethyl)-5-methoxypyridine or 2-(bromomethyl)-5-methoxypyridine (from Protocol 1)
-
POI ligand with a suitable nucleophilic handle (e.g., phenol, amine)
-
E3 ligase ligand with a suitable functional group for coupling (e.g., carboxylic acid, amine)
-
Appropriate coupling reagents (e.g., HATU, HOBt, EDC for amide bond formation)
-
Base (e.g., DIPEA, K₂CO₃)
-
Anhydrous DMF or other suitable solvent
-
TFA (for Boc deprotection if applicable)
-
Solvents for work-up and purification (e.g., ethyl acetate, water, brine)
-
Preparative HPLC for final purification
Procedure:
-
Step A: Coupling of the POI Ligand to the Linker:
-
Dissolve the POI ligand (1.0 eq) in anhydrous DMF.
-
Add a suitable base (e.g., K₂CO₃, 2.0 eq) and stir for 15 minutes.
-
Add the 2-(chloromethyl)-5-methoxypyridine or 2-(bromomethyl)-5-methoxypyridine intermediate (1.1 eq).
-
Stir the reaction at room temperature or elevated temperature (e.g., 60 °C) until completion (monitor by LC-MS).
-
Perform an aqueous work-up and purify the intermediate by column chromatography.
-
-
Step B: Coupling of the E3 Ligase Ligand:
-
If the linker-POI intermediate has a protecting group (e.g., Boc), deprotect it using standard conditions (e.g., TFA in DCM).
-
Dissolve the deprotected linker-POI intermediate (1.0 eq) and the E3 ligase ligand (with a carboxylic acid, 1.1 eq) in anhydrous DMF.
-
Add coupling reagents (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.5 eq).
-
Stir the reaction at room temperature overnight.
-
Perform an aqueous work-up.
-
-
Final Purification:
-
Purify the final PROTAC using preparative reverse-phase HPLC to obtain a high-purity product.
-
Characterize the final compound by LC-MS and NMR to confirm its identity and purity.
-
Protocol 3: Western Blotting for Determination of Protein Degradation (DC50 and Dmax)
This protocol describes the determination of the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of a target protein by a PROTAC.
Materials:
-
Appropriate cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
96-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete culture medium.
-
Treat the cells with the PROTAC at various concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the DC50 and Dmax values.
-
Mandatory Visualizations
Caption: General mechanism of action for a PROTAC utilizing a this compound-based linker.
Caption: General synthetic workflow for a PROTAC using a this compound-derived linker.
Caption: Example of a signaling pathway (HPK1) that can be targeted by PROTACs.
Conclusion
This compound represents a valuable and versatile building block for the construction of PROTAC linkers. Its incorporation can impart favorable physicochemical properties and contribute to the overall efficacy of the resulting PROTAC. The provided protocols offer a general framework for the synthesis and evaluation of PROTACs utilizing this building block. Researchers are encouraged to adapt and optimize these methods for their specific target proteins and E3 ligases to develop novel and potent protein degraders. Further exploration into the structure-activity relationships of PROTACs containing this and similar pyridine-based linkers will undoubtedly accelerate the development of this promising therapeutic modality.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving (5-Methoxypyridin-2-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of arylboronic acids with halogenated derivatives of (5-Methoxypyridin-2-yl)methanol. This reaction is a pivotal method for synthesizing 2,5-disubstituted pyridines, which are significant structural motifs in medicinal chemistry and materials science. The presence of both a methoxy and a hydroxymethyl group offers multiple points for further functionalization, making the products valuable intermediates in the synthesis of complex molecules and pharmaceutical agents.
The pyridine core is a privileged scaffold in numerous approved drugs, and its substitution pattern is crucial for biological activity.[1] The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide, is one of the most robust methods for creating carbon-carbon bonds.[2][3] However, coupling reactions with pyridine substrates can be challenging due to the potential for the basic pyridine nitrogen to coordinate with and inhibit the palladium catalyst.[4] Furthermore, the presence of a free hydroxymethyl group introduces an acidic proton that can interfere with the basic reaction conditions, often necessitating the use of a protecting group.
These notes provide protocols for both a protected and an unprotected coupling strategy, along with comparative data from similar systems to guide reaction optimization.
Data Presentation: Comparative Overview of Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following table summarizes typical conditions for the coupling of various bromopyridine derivatives, providing a comparative overview to guide the selection of starting conditions for reactions with (2-bromo-5-methoxypyridin-2-yl)methanol.
| Entry | Pyridine Substrate | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-5-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 85 | [5] |
| 2 | 2-Bromopyridine derivative | 4-n-Butylphenylboronic acid | Pd₂(dba)₃ / Phosphine Oxide Ligand | KF | 1,4-Dioxane | RT | 12 | 85 | [6] |
| 3 | 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (5 mol%) | K₃PO₄ | tert-Amyl alcohol | 100 | 18 | 76 | [7] |
| 4 | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 92 | [2] |
| 5 | Pyridine-2-sulfonyl fluoride | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (10 mol%) | Na₃PO₄ | 1,4-Dioxane | 100 | 24 | 60 | [8][9] |
Experimental Protocols
Two primary strategies are presented for the Suzuki-Miyaura coupling of arylboronic acids with a halogenated derivative of this compound. The first protocol involves the direct coupling of the unprotected alcohol, which may be feasible under certain conditions but risks lower yields. The second, more robust protocol, involves the protection of the hydroxymethyl group as a silyl ether prior to coupling.
Protocol 1: Direct Coupling of (2-Bromo-5-methoxypyridin-2-yl)methanol (Unprotected)
This protocol attempts the direct coupling without protection of the hydroxyl group. Success is highly dependent on the choice of base and reaction conditions to minimize side reactions.
Materials:
-
(2-Bromo-5-methoxypyridin-2-yl)methanol (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3–5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0–3.0 equiv)
-
Anhydrous and degassed 1,4-dioxane and water (e.g., 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add (2-Bromo-5-methoxypyridin-2-yl)methanol (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl₂ (3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the bromopyridine.
-
Reaction: Heat the mixture to 90–100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2-aryl-5-methoxypyridin-2-yl)methanol.
Protocol 2: Suzuki Coupling with Protected Hydroxymethyl Group
This protocol involves a two-step process: protection of the alcohol as a tert-butyldimethylsilyl (TBDMS) ether, followed by the Suzuki-Miyaura coupling and subsequent deprotection. This is generally a more reliable method.
Step 2a: Protection of (2-Bromo-5-methoxypyridin-2-yl)methanol
Materials:
-
(2-Bromo-5-methoxypyridin-2-yl)methanol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 equiv)
-
Imidazole (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve (2-Bromo-5-methoxypyridin-2-yl)methanol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add imidazole, followed by TBDMSCl.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain (2-bromo-5-methoxypyridin-2-yl)methoxy)(tert-butyl)dimethylsilane.
Step 2b: Suzuki-Miyaura Coupling of the Protected Pyridine
Materials:
-
TBDMS-protected bromopyridine from Step 2a (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Aqueous Sodium Carbonate (Na₂CO₃) solution (2 M, 2.0 equiv)
-
Toluene or 1,4-Dioxane (degassed)
Procedure:
-
Reaction Setup: In a Schlenk flask under an argon atmosphere, combine the TBDMS-protected bromopyridine (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (5 mol%).
-
Solvent and Base Addition: Add degassed toluene, followed by the 2 M aqueous Na₂CO₃ solution.
-
Reaction: Heat the biphasic mixture to 85-95 °C with vigorous stirring for 12-18 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC/LC-MS. Upon completion, cool to room temperature, and dilute with ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be taken directly to the deprotection step.
Step 2c: Deprotection of the Silyl Ether
Materials:
-
Crude TBDMS-protected product from Step 2b
-
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF, 1.2 equiv)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the crude product from the previous step in THF.
-
Add the TBAF solution dropwise at room temperature.
-
Stir for 1-2 hours, monitoring by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to yield the final product, (2-aryl-5-methoxypyridin-2-yl)methanol.
Visualizations
Catalytic Cycle and Workflows
The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and the experimental workflows described in the protocols.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the protected Suzuki-Miyaura coupling.
Caption: Logical relationship between protected and unprotected strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Buchwald-Hartwig Amination of (5-Methoxypyridin-2-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope. This powerful palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. The (5-Methoxypyridin-2-yl)methanol framework and its derivatives are valuable building blocks in medicinal chemistry. The ability to introduce a variety of amino functionalities at the C2-position of this scaffold through Buchwald-Hartwig amination opens up a vast chemical space for the exploration of new bioactive molecules.
These application notes provide a detailed guide for performing the Buchwald-Hartwig amination on derivatives of this compound. While direct literature precedents for this specific substrate are limited, the protocols and recommendations provided herein are based on established methodologies for structurally similar functionalized pyridines.
Reaction Principle and Challenges
The Buchwald-Hartwig amination of a halo-(5-methoxypyridin-2-yl)methanol derivative involves the palladium-catalyzed coupling of the C-X (X = Br, Cl) bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base.
General Reaction Scheme:
Key Challenges:
-
Hydroxymethyl Group (-CH2OH) Interference: The primary challenge associated with this substrate is the presence of the hydroxymethyl group. The alcohol functionality can potentially coordinate to the palladium catalyst, potentially inhibiting its activity. Furthermore, under strongly basic conditions, the hydroxyl proton can be abstracted, leading to side reactions. Protecting the alcohol group may be necessary in certain cases to achieve optimal results.
-
Pyridine Coordination: The nitrogen atom of the pyridine ring can coordinate to the palladium center, which can influence the catalytic cycle. The choice of a suitable ligand is crucial to modulate the electronic and steric environment around the metal, ensuring efficient catalysis.
-
Substrate Reactivity: The reactivity of the C-X bond is influenced by the electronic properties of the pyridine ring and the nature of the halogen. Generally, bromides are more reactive than chlorides. The electron-donating methoxy group at the 5-position can also affect the oxidative addition step.
Recommended Starting Materials
Pyridine Substrates:
-
(6-Bromo-5-methoxypyridin-2-yl)methanol
-
(6-Chloro-5-methoxypyridin-2-yl)methanol
-
Protected derivatives, such as ((6-bromo-5-methoxypyridin-2-yl)methoxy)(tert-butyl)dimethylsilane
Amine Coupling Partners:
A wide range of primary and secondary amines can be used, including:
-
Primary Alkylamines: n-Butylamine, Cyclohexylamine, Benzylamine
-
Secondary Alkylamines: Diethylamine, Morpholine, Piperidine
-
Aryl Amines: Aniline, p-Toluidine, 4-Methoxyaniline
-
Heterocyclic Amines: Indole, Carbazole
Experimental Protocols
Protocol 1: Direct Amination of (6-Bromo-5-methoxypyridin-2-yl)methanol (Unprotected Alcohol)
This protocol is a starting point and may require optimization depending on the specific amine used.
Materials:
-
(6-Bromo-5-methoxypyridin-2-yl)methanol
-
Amine (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add (6-Bromo-5-methoxypyridin-2-yl)methanol, Pd(OAc)₂, and XPhos.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene, followed by the amine and sodium tert-butoxide.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amination with a Protected Hydroxymethyl Group
This protocol is recommended if Protocol 1 results in low yields or significant side products. A silyl protecting group (e.g., TBDMS) is a common choice.
Step 2a: Protection of (6-Bromo-5-methoxypyridin-2-yl)methanol
Materials:
-
(6-Bromo-5-methoxypyridin-2-yl)methanol
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 equivalents)
-
Imidazole (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve (6-Bromo-5-methoxypyridin-2-yl)methanol and imidazole in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TBDMSCl to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain ((6-bromo-5-methoxypyridin-2-yl)methoxy)(tert-butyl)dimethylsilane.
Step 2b: Buchwald-Hartwig Amination of the Protected Substrate
Follow the procedure outlined in Protocol 1, using the silyl-protected starting material.
Step 2c: Deprotection of the Silyl Ether
Materials:
-
N-substituted-((5-methoxypyridin-2-yl)methoxy)(tert-butyl)dimethylsilane derivative
-
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF, 1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the silyl-protected product in anhydrous THF in a round-bottom flask.
-
Add the TBAF solution dropwise at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes recommended reaction conditions for the Buchwald-Hartwig amination of (6-halo-5-methoxypyridin-2-yl)methanol derivatives with various amine types, based on analogous reactions in the literature.
| Amine Type | Recommended Catalyst/Ligand | Recommended Base | Recommended Solvent | Temperature (°C) |
| Primary Alkylamines | Pd₂(dba)₃ / XPhos or RuPhos | NaOtBu or LHMDS | Toluene or THF | 80-110 |
| Secondary Alkylamines | Pd(OAc)₂ / DavePhos or SPhos | K₃PO₄ or Cs₂CO₃ | Dioxane or Toluene | 90-120 |
| Aryl Amines | Pd₂(dba)₃ / BrettPhos or cataCXium A | K₂CO₃ or NaOtBu | t-BuOH or Toluene | 100-120 |
| Heterocyclic Amines | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110-130 |
Note: dba = dibenzylideneacetone; LHMDS = Lithium bis(trimethylsilyl)amide. Catalyst and ligand loadings typically range from 1-5 mol% and 2-10 mol%, respectively. Reaction times can vary from 2 to 24 hours.
Mandatory Visualizations
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (5-Methoxypyridin-2-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of derivatives of (5-methoxypyridin-2-yl)methanol. Due to the reactivity of the benzylic hydroxyl group, a direct cross-coupling of this compound is often challenging. A more robust and widely applicable strategy involves a two-step process:
-
Activation of the Hydroxymethyl Group: Conversion of the primary alcohol to a more reactive electrophile, such as a halide (e.g., bromide or chloride) or a sulfonate (e.g., tosylate).
-
Palladium-Catalyzed Cross-Coupling: Subsequent coupling of the activated intermediate with a suitable nucleophilic partner.
This document will focus on the conversion of this compound to 2-bromo-5-methoxypyridine, a versatile intermediate for various palladium-catalyzed cross-coupling reactions.
Synthesis of 2-Bromo-5-methoxypyridine
A common method for the synthesis of 2-halopyridines from the corresponding hydroxymethylpyridines involves a two-step process of oxidation to the pyridine-N-oxide, followed by halogenation. However, a more direct approach can be achieved using standard halogenating agents.
Experimental Protocol: Bromination of this compound
This protocol is a general method for the bromination of benzylic alcohols and can be adapted for this compound.
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)
-
Anhydrous dichloromethane (DCM) or Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) or thionyl bromide (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(bromomethyl)-5-methoxypyridine.
Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-5-methoxypyridine
The resulting 2-bromo-5-methoxypyridine is a versatile substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl compounds by coupling an organohalide with an organoboron compound.
Representative Reaction:
2-Bromo-5-methoxypyridine + Arylboronic acid → 2-Aryl-5-methoxypyridine
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 90-98 |
| 3 | 3-Furylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | CsF | THF | 80 | 16 | 80-92 |
| 4 | 4-Acetylphenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 90 | 12 | 75-88 |
Materials:
-
2-Bromo-5-methoxypyridine (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, CsF)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, THF)
-
Degassed water
-
Schlenk flask or reaction vial
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-bromo-5-methoxypyridine, the arylboronic acid, the palladium catalyst, and the ligand (if applicable).
-
Add the base and the solvent system.
-
Stir the reaction mixture at the specified temperature for the indicated time, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
B. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of aryl amines from aryl halides and primary or secondary amines.[1][2]
Representative Reaction:
2-Bromo-5-methoxypyridine + Amine → 2-(Amino)-5-methoxypyridine
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 75-85 |
| 3 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | t-BuOH | 90 | 16 | 82-92 |
| 4 | Indole | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 120 | 20 | 70-80 |
Materials:
-
2-Bromo-5-methoxypyridine (1.0 eq)
-
Amine (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., BINAP, XPhos, RuPhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, t-BuOH)
-
Schlenk flask or reaction vial
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk flask with the palladium catalyst, ligand, and base.
-
Add the solvent, followed by 2-bromo-5-methoxypyridine and the amine.
-
Seal the flask and heat the reaction mixture with stirring for the specified time and temperature.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
C. Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira coupling is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3]
Representative Reaction:
2-Bromo-5-methoxypyridine + Terminal Alkyne → 2-(Alkynyl)-5-methoxypyridine
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 88-96 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | DMF | 80 | 8 | 85-93 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | i-Pr₂NEt | Acetonitrile | 70 | 10 | 90-97 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (2.5) | CuI (5) | Piperidine | Toluene | 90 | 12 | 78-88 |
Materials:
-
2-Bromo-5-methoxypyridine (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Et₃N, DIPA, i-Pr₂NEt)
-
Anhydrous solvent (e.g., THF, DMF, Acetonitrile)
-
Schlenk flask or reaction vial
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 2-bromo-5-methoxypyridine, the palladium catalyst, and copper(I) iodide.
-
Add the solvent and the base.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Heat the reaction to the specified temperature and stir for the indicated time.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, filter through a pad of Celite, and rinse with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Experimental Workflow
Caption: General workflow for the two-step synthesis and cross-coupling.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Catalytic Cycle for Buchwald-Hartwig Amination
References
Application Notes and Protocols: Synthesis of 2-((Aryloxy)methyl)-5-methoxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2-((aryloxy)methyl)-5-methoxypyridine derivatives through the reaction of (5-Methoxypyridin-2-yl)methanol with aryl halides. The resulting aryl ether compounds are of significant interest in medicinal chemistry due to the prevalence of the pyridine scaffold in a wide range of biologically active molecules and approved drugs.[1][2][3][4][5] The described methods offer versatile pathways for creating libraries of these compounds for screening and lead optimization in drug discovery programs.
Two primary synthetic strategies are presented:
-
Direct Palladium-Catalyzed O-Arylation (Buchwald-Hartwig Etherification): A direct, one-step method to form the C-O bond between this compound and an aryl halide.
-
Two-Step Halogenation and Williamson Ether Synthesis: An indirect route involving the conversion of the starting alcohol to a more reactive chloromethyl intermediate, followed by a classical Williamson ether synthesis with a phenol.
Synthetic Strategies Overview
Caption: Overview of synthetic routes to 2-((aryloxy)methyl)-5-methoxypyridine.
Route 1: Direct Palladium-Catalyzed O-Arylation (Buchwald-Hartwig Etherification)
The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful method for the synthesis of aryl ethers from alcohols and aryl halides.[6][7] This palladium-catalyzed cross-coupling reaction is an attractive option for the direct synthesis of 2-((aryloxy)methyl)-5-methoxypyridine derivatives from this compound. The success of this reaction often relies on the use of sterically hindered and electron-rich phosphine ligands.[8]
Experimental Protocol: General Procedure for Buchwald-Hartwig O-Arylation
Caption: Experimental workflow for Buchwald-Hartwig O-arylation.
Materials:
-
This compound
-
Aryl halide (bromide or chloride)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., RuPhos, XPhos, SPhos)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), palladium precatalyst (0.02-0.05 mmol, 2-5 mol%), phosphine ligand (0.04-0.10 mmol, 4-10 mol%), and base (2.0 mmol, 2.0 equiv).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent (5-10 mL) via syringe.
-
Place the flask in a preheated oil bath and stir at the indicated temperature (typically 80-110 °C) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-((aryloxy)methyl)-5-methoxypyridine.
Representative Data for Buchwald-Hartwig O-Arylation of Primary Alcohols
The following table presents representative data for the palladium-catalyzed O-arylation of primary alcohols with various aryl halides, adapted from relevant literature.[8] These conditions can serve as a starting point for the optimization of the reaction with this compound.
| Entry | Aryl Halide | Alcohol | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | n-Butanol | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | Toluene | 100 | 24 | 85 |
| 2 | 4-Chlorobenzonitrile | Ethanol | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 91 |
| 3 | 3-Bromoanisole | Benzyl Alcohol | Pd(OAc)₂ (2) | SPhos (4) | NaOtBu (1.5) | Toluene | 80 | 20 | 88 |
| 4 | 2-Chloropyridine | n-Propanol | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (2.0) | Dioxane | 100 | 24 | 75 |
Route 2: Two-Step Halogenation and Williamson Ether Synthesis
This alternative strategy involves a two-step process. First, the hydroxyl group of this compound is converted to a more reactive leaving group, typically a chloride, to form 2-(chloromethyl)-5-methoxypyridine.[9] This intermediate can then undergo a classical Williamson ether synthesis with a variety of phenols to generate the desired aryl ethers.[10][11][12] This method is particularly useful when the direct O-arylation is challenging or when a wider range of commercially available phenols is to be explored.
Experimental Protocol: Synthesis of 2-((Aryloxy)methyl)-5-methoxypyridine via a Two-Step Route
Caption: Experimental workflow for the two-step synthesis.
Step 1: Synthesis of 2-(Chloromethyl)-5-methoxypyridine
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or chloroform
Procedure:
-
Dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and carefully quench by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(chloromethyl)-5-methoxypyridine, which can be used in the next step without further purification or purified by column chromatography.
Step 2: Williamson Ether Synthesis
Materials:
-
2-(Chloromethyl)-5-methoxypyridine (from Step 1)
-
Aryl hydroxide (phenol)
-
Base (e.g., K₂CO₃, NaH)
-
Solvent (e.g., DMF, acetonitrile, acetone)
Procedure:
-
To a round-bottom flask, add the aryl hydroxide (1.0 mmol, 1.0 equiv), base (1.5 mmol, 1.5 equiv), and solvent (10 mL).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of 2-(chloromethyl)-5-methoxypyridine (1.0 mmol, 1.0 equiv) in the same solvent (5 mL) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the final 2-((aryloxy)methyl)-5-methoxypyridine.
Representative Data for the Two-Step Synthesis
The following table provides representative yields for the synthesis of aryl ethers via the Williamson ether synthesis, demonstrating the versatility of this approach.
| Entry | Aryl Hydroxide (Phenol) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | K₂CO₃ | Acetonitrile | 80 | 6 | 92 |
| 2 | 4-Methoxyphenol | NaH | DMF | 60 | 4 | 95 |
| 3 | 4-Chlorophenol | K₂CO₃ | Acetone | 60 | 8 | 89 |
| 4 | 2-Naphthol | K₂CO₃ | DMF | 80 | 6 | 90 |
Applications in Drug Discovery
Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, found in numerous FDA-approved drugs.[1][2][3][4][5] The 2-((aryloxy)methyl)-5-methoxypyridine core is a valuable pharmacophore that can be further elaborated to generate novel drug candidates. The ether linkage provides a flexible spacer, while the methoxy and aryl groups can be modified to tune the compound's physicochemical properties and biological activity. These compounds can be explored as potential inhibitors of kinases, GPCRs, and other enzymes implicated in various diseases, including cancer, inflammation, and infectious diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Page loading... [wap.guidechem.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
Synthesis of Substituted Pyrrolopyridinones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of substituted pyrrolopyridinones, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition. The following sections outline synthetic strategies, experimental procedures, and relevant biological pathways.
Introduction
Pyrrolopyridinones are bicyclic heterocyclic compounds containing a fused pyrrole and pyridine ring system with a carbonyl group.[1] Their structural similarity to purines allows them to act as ATP-competitive inhibitors for a variety of protein kinases, making them attractive scaffolds for the development of novel therapeutics, particularly in oncology.[2] Several pyrrolopyridinone derivatives have been investigated as inhibitors of key signaling proteins such as Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Cyclin-Dependent Kinase 2 (CDK2).[3][4][5] This document details common synthetic routes to access this privileged scaffold.
Synthetic Strategies and Protocols
Multiple synthetic strategies have been developed for the preparation of substituted pyrrolopyridinones. Key methods include multicomponent reactions, such as the Ugi-Zhu three-component reaction, and transition-metal-catalyzed cross-coupling reactions, like the Sonogashira coupling, followed by cyclization.
Protocol 1: One-Pot Synthesis of Polysubstituted Pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu Three-Component Reaction
This protocol describes a one-pot cascade process involving an Ugi-Zhu three-component reaction (UZ-3CR) followed by an aza-Diels-Alder cycloaddition and subsequent aromatization to yield highly substituted pyrrolo[3,4-b]pyridin-5-ones.[6][7][8]
Experimental Protocol:
-
Reaction Setup: To a microwave vial, add the aldehyde (1.0 eq.), amine (1.0 eq.), α-isocyanoacetamide (1.0 eq.), maleic anhydride (1.1 eq.), and ytterbium(III) triflate (10 mol%) in toluene (0.2 M).
-
Reaction Conditions: Seal the vial and heat the mixture in a microwave reactor at 120 °C for 30 minutes.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired pyrrolo[3,4-b]pyridin-5-one.
Protocol 2: Synthesis of Substituted Pyrrolo[2,3-d]pyrimidines via Sonogashira Coupling and Cyclization
This method involves an initial palladium-catalyzed Sonogashira coupling of a halogenated pyrimidine with a terminal alkyne, followed by a cyclization step to form the pyrrolo[2,3-d]pyrimidine core.[9][10]
Experimental Protocol:
Step A: Sonogashira Coupling
-
Reaction Setup: To a sealed tube, add 5-bromo-6-chloro-1,3-dimethyluracil (1.0 eq.), the terminal alkyne (1.2 eq.), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%) in anhydrous triethylamine.
-
Reaction Conditions: Degas the mixture with argon for 15 minutes, then stir at room temperature for 12-24 hours.
-
Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite and wash with dichloromethane. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 5-alkynyl-6-chlorouracil derivative.
Step B: Domino C-N Coupling/Hydroamination for Cyclization
-
Reaction Setup: In a reaction flask, dissolve the 5-alkynyl-6-chlorouracil derivative (1.0 eq.) and a primary amine (1.5 eq.) in anhydrous DMF.
-
Reaction Conditions: Add a palladium catalyst, such as Pd₂(dba)₃ (5 mol%), and a phosphine ligand, like Xantphos (10 mol%), along with a base, for instance, K₂CO₃ (2.0 eq.). Heat the mixture at 100-120 °C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography to obtain the substituted pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione.
Protocol 3: One-Pot, Three-Component Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
This efficient method combines arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in the presence of a phase-transfer catalyst to produce polyfunctionalized pyrrolo[2,3-d]pyrimidines.[11]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine the arylglyoxal (1.0 mmol), 6-amino-1,3-dimethyluracil (1.0 mmol), the barbituric acid derivative (1.0 mmol), and tetra-n-butylammonium bromide (TBAB) (5 mol%) in ethanol (10 mL).
-
Reaction Conditions: Stir the reaction mixture at 50 °C for 60-80 minutes.
-
Work-up: After completion of the reaction (monitored by TLC), cool the mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum to afford the pure pyrrolo[2,3-d]pyrimidine derivative.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of various substituted pyrrolopyridinones.
Table 1: Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu Reaction.
| Entry | Aldehyde | Amine | Isocyanide | Product | Yield (%) |
| 1 | Benzaldehyde | Benzylamine | N-((R)-1-isocyano-1-phenylethyl)acetamide | 2-benzyl-7-phenyl-6-(1-acetamido-1-phenylethyl)-pyrrolo[3,4-b]pyridin-5-one | 75 |
| 2 | 4-Chlorobenzaldehyde | Benzylamine | N-((R)-1-isocyano-1-phenylethyl)acetamide | 2-benzyl-7-(4-chlorophenyl)-6-(1-acetamido-1-phenylethyl)-pyrrolo[3,4-b]pyridin-5-one | 82 |
| 3 | Furan-2-carbaldehyde | Furfurylamine | N-((R)-1-isocyano-1-phenylethyl)acetamide | 2-(furan-2-ylmethyl)-7-(furan-2-yl)-6-(1-acetamido-1-phenylethyl)-pyrrolo[3,4-b]pyridin-5-one | 65 |
Yields are based on representative examples from the literature and may vary.
Table 2: Synthesis and Biological Activity of Pyrrolo[2,3-d]pyrimidine Derivatives. [12][13]
| Compound | R¹ | R² | Yield (%) | IC₅₀ vs. HT-29 (µM) | IC₅₀ vs. EGFR (nM) |
| 8c | 4-Cl-Ph | 4-Cl-Ph | 68 | >10 | - |
| 10a | 4-Cl-Ph | - | 77 | 7.8 | - |
| 5k | 4-((E)-(4-bromobenzylidene)hydrazinecarbonyl)phenyl | H | 85 | - | 40 |
IC₅₀ values represent the concentration required for 50% inhibition.
Visualization of Workflow and Signaling Pathways
Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of substituted pyrrolopyridinones, from starting materials to the final purified product.
Caption: General workflow for the synthesis and purification of substituted pyrrolopyridinones.
Signaling Pathways
Substituted pyrrolopyridinones often target protein kinases involved in cell proliferation and survival. The diagrams below illustrate the simplified signaling pathways of EGFR, FGFR, and CDK2, which are common targets for this class of compounds.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling cascade and the inhibitory action of pyrrolopyridinones.
FGFR Signaling Pathway
Caption: Overview of FGFR signaling pathways inhibited by pyrrolopyridinone compounds.
CDK2 Signaling Pathway
Caption: Regulation of the G1/S cell cycle transition by CDK2 and its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidin-4-ol synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Ugi-Zhu Reaction and In Vitro-In Silico Studies against Breast Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
Application Notes and Protocols: (5-Methoxypyridin-2-yl)methanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Methoxypyridin-2-yl)methanol is a key building block in medicinal chemistry, valued for its role in the synthesis of a variety of biologically active compounds. Its substituted pyridine core is a common feature in many kinase inhibitors and other therapeutic agents. The methoxy group and the methanol functional group offer versatile handles for synthetic modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This document provides an overview of its applications, quantitative data on relevant compounds, detailed experimental protocols, and visualizations of synthetic pathways.
Applications in Medicinal Chemistry
The primary application of this compound is as a precursor for the synthesis of more complex molecules, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyridine moiety of this compound can act as a hinge-binding motif, a common interaction mode for kinase inhibitors that target the ATP-binding site of the enzyme.
One notable application is in the synthesis of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy in cancer immunotherapy. The (5-methoxypyridin-2-yl)methyl scaffold can be incorporated into various heterocyclic core structures to generate potent and selective HPK1 inhibitors.
Quantitative Data: Structure-Activity Relationship (SAR) of Related Kinase Inhibitors
The following table summarizes the biological activity of exemplary kinase inhibitors that incorporate structural motifs conceptually derived from this compound. This data highlights the importance of the substituted pyridine moiety in achieving high potency.
| Compound ID | Core Structure | R Group Modification | Target Kinase | IC50 (nM) |
| 1 | Pyrrolo[2,3-d]pyrimidine | 4-Fluoroaniline | HPK1 | 10.1[1] |
| 2 | Spiro[indoline-3,4'-piperidine] | 2-hydroxyethyl | HPK1 | 33.27 |
| 3 | Spiro[indoline-3,4'-piperidine] | 2-(dimethylamino)ethyl | HPK1 | 1.02 |
| 4 | Thiazole-5-carboxamide | 2-methylpyrimidinyl | Src/Abl | Potent (exact value not specified) |
| 5 | 7H-Pyrrolo[2,3-d]pyrimidine | Phenyl | Multiple RTKs | Potent (exact value not specified)[2] |
| 6 | Spiro Analogue | Morpholine-substituted ethyl | HPK1 | 2.67[3][4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the title compound.
Materials:
-
Methyl 5-methoxypyridine-2-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
Procedure:
-
To a stirred solution of methyl 5-methoxypyridine-2-carboxylate (1.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add LiAlH₄ (1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of Rochelle's salt.
-
Stir the resulting mixture vigorously for 1 hour, then filter through a pad of Celite.
-
Wash the filter cake with ethyl acetate.
-
Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford this compound as a crude product, which can be purified by column chromatography.
Protocol 2: Representative Synthesis of a Pyrrolopyridinone HPK1 Inhibitor Intermediate
This protocol outlines a representative procedure for the synthesis of a key intermediate for a pyrrolopyridinone-based HPK1 inhibitor, starting from this compound.
Step 2a: Chlorination of this compound
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(chloromethyl)-5-methoxypyridine.
Step 2b: Alkylation of a Pyrrolopyridinone Core
Materials:
-
Pyrrolopyridinone core
-
2-(chloromethyl)-5-methoxypyridine
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a solution of the pyrrolopyridinone core (1.0 eq) in anhydrous DMF, add cesium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-(chloromethyl)-5-methoxypyridine (1.1 eq) in anhydrous DMF.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-alkylated pyrrolopyridinone intermediate.
Visualizations
Caption: Synthetic route to this compound.
Caption: Role in drug discovery workflow.
Caption: HPK1 inhibition enhances T-cell activation.
References
- 1. Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of (5-Methoxypyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of (5-Methoxypyridin-2-yl)methanol, a valuable building block in the pharmaceutical industry. The described methodology is a robust two-step process commencing with the Fischer esterification of 5-methoxypyridine-2-carboxylic acid to yield methyl 5-methoxypyridine-2-carboxylate, followed by its selective reduction to the target alcohol using sodium borohydride. This protocol is designed for scalability, safety, and high purity of the final product, making it suitable for laboratory and pilot-plant scale production.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. The demand for efficient and scalable synthetic routes is driven by its utility in drug discovery and development. The presented two-step synthesis offers a cost-effective and safer alternative to methods employing more hazardous reagents. The initial esterification of the commercially available 5-methoxypyridine-2-carboxylic acid is a classic Fischer esterification, followed by a selective reduction of the resulting ester. Sodium borohydride is chosen as the reducing agent due to its milder nature and operational simplicity compared to metal hydrides like lithium aluminum hydride.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 127978-70-5[1] |
| Molecular Formula | C₇H₉NO₂[1] |
| Molecular Weight | 139.15 g/mol [1] |
| Appearance | Light yellow oil |
| Boiling Point | 262 °C |
| Density | 1.155 g/cm³ |
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process:
-
Step 1: Fischer Esterification: 5-Methoxypyridine-2-carboxylic acid is reacted with methanol in the presence of a catalytic amount of sulfuric acid to form methyl 5-methoxypyridine-2-carboxylate.
-
Step 2: Reduction: The methyl ester is then reduced to this compound using sodium borohydride in methanol.
Experimental Protocols
Step 1: Synthesis of Methyl 5-methoxypyridine-2-carboxylate
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Equivalents |
| 5-Methoxypyridine-2-carboxylic acid | 153.14 | 15.3 | 0.1 | 1.0 |
| Methanol | 32.04 | 160 (200 mL) | 5.0 | 50 |
| Sulfuric Acid (concentrated) | 98.08 | 1.96 (1.0 mL) | 0.02 | 0.2 |
| Sodium Bicarbonate (saturated solution) | - | As needed | - | - |
| Brine (saturated NaCl solution) | - | As needed | - | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | - |
| Dichloromethane | 84.93 | As needed | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-methoxypyridine-2-carboxylic acid (15.3 g, 0.1 mol).
-
Add methanol (200 mL) to the flask and stir the suspension.
-
Carefully and slowly add concentrated sulfuric acid (1.0 mL) to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (150 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 5-methoxypyridine-2-carboxylate as a solid.
Expected Yield: 85-95%
Step 2: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Equivalents |
| Methyl 5-methoxypyridine-2-carboxylate | 167.16 | 16.7 | 0.1 | 1.0 |
| Sodium Borohydride | 37.83 | 7.6 | 0.2 | 2.0 |
| Methanol | 32.04 | 160 (200 mL) | 5.0 | 50 |
| Deionized Water | 18.02 | As needed | - | - |
| Dichloromethane | 84.93 | As needed | - | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve methyl 5-methoxypyridine-2-carboxylate (16.7 g, 0.1 mol) in methanol (200 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly and portion-wise, add sodium borohydride (7.6 g, 0.2 mol) to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and carefully quench the excess sodium borohydride by the slow addition of deionized water (50 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 100 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain this compound as a light yellow oil.
Expected Yield: 90-98%
Workflow Diagram
Characterization Data
-
¹H NMR (CDCl₃): δ 8.25 (d, 1H), 7.18-7.24 (m, 2H), 4.70 (s, 2H), 3.87 (s, 3H), 1.82 (s, 1H, OH).
-
GC/MS: m/z 139 (M+), 138, 110.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (eyes, central nervous system).[2] Keep away from heat, sparks, open flames, and hot surfaces.
-
Sodium Borohydride: In contact with water, releases flammable gases which may ignite spontaneously. Toxic if swallowed. Causes severe skin burns and eye damage.[3][4][5][6] Handle under inert gas and protect from moisture.
-
Sulfuric Acid: Causes severe skin burns and eye damage. Handle with extreme care.
-
Dichloromethane: May cause cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.
Refer to the Safety Data Sheets (SDS) for each chemical for comprehensive safety information.[2][3][4][5][6][7][8][9]
References
- 1. This compound | C7H9NO2 | CID 12214020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sds.chemtel.net [sds.chemtel.net]
- 3. Sodium Borohydride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. leap.epa.ie [leap.epa.ie]
Application Notes and Protocols: Protecting Group Strategies for (5-Methoxypyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed strategies and experimental protocols for the protection of the hydroxyl and pyridine nitrogen functional groups of (5-Methoxypyridin-2-yl)methanol. The selection of an appropriate protecting group is crucial for the successful synthesis of complex molecules incorporating this scaffold, preventing undesired side reactions and enabling selective transformations at other positions.
Overview of Protecting Group Strategies
This compound presents two primary sites for protection: the primary alcohol (hydroxyl group) and the pyridine nitrogen. The choice of protecting group depends on the desired reaction conditions for subsequent synthetic steps and the orthogonality required for selective deprotection.
Protection of the Hydroxyl Group: The primary alcohol can be protected using a variety of common protecting groups, including silyl ethers, acetals (such as methoxymethyl ether), and benzyl ethers. The selection is often guided by the stability of the protecting group to different pH ranges and reagents.
Protection of the Pyridine Nitrogen: The pyridine nitrogen can be protected by forming an N-oxide or by quaternization through N-alkylation. N-oxide formation electronically modifies the pyridine ring, influencing its reactivity in subsequent transformations. N-alkylation introduces a positive charge, which can also alter the ring's reactivity and solubility.
The following diagram illustrates the key protecting group strategies for this compound.
Caption: Overview of protecting group strategies for the hydroxyl and pyridine nitrogen functionalities of this compound.
Protection of the Hydroxyl Group
Silyl Ether Protection (e.g., tert-Butyldimethylsilyl - TBS)
Silyl ethers are widely used for the protection of alcohols due to their ease of introduction, stability under many reaction conditions, and facile removal with fluoride reagents. The tert-butyldimethylsilyl (TBS) group is particularly popular due to its steric bulk, which provides good stability.
Table 1: Summary of TBS Protection and Deprotection
| Step | Reagents and Conditions | Solvent | Typical Yield | Deprotection Conditions |
| Protection | TBS-Cl (1.1 eq.), Imidazole (2.2 eq.), rt, 2-6 h | DMF | >95% | TBAF (1.1 eq.), THF, rt, 1-2 h[1][2] |
| Protection | TBS-OTf (1.2 eq.), 2,6-Lutidine (1.5 eq.), 0 °C to rt | DCM | >95% | HF-Pyridine, THF/Pyridine, 0 °C[3] |
Experimental Protocol: TBS Protection of this compound
-
To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.2 eq.).
-
Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add tert-butyldimethylsilyl chloride (TBS-Cl) (1.1 eq.) portion-wise to the solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.[2]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous mixture with diethyl ether (3 x volume of DMF).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to isolate the TBS-protected product.
Caption: Experimental workflow for the TBS protection of the hydroxyl group.
Methoxymethyl (MOM) Ether Protection
MOM ethers are stable to a wide range of non-acidic conditions and are readily cleaved under acidic conditions.
Table 2: Summary of MOM Protection and Deprotection
| Step | Reagents and Conditions | Solvent | Typical Yield | Deprotection Conditions |
| Protection | MOM-Cl (3.0 eq.), DIPEA (4.0 eq.), NaI (0.5 eq.), 0 °C to 25 °C, 16 h | DCM | High | TFA/DCM (1:15), 25 °C, 12 h[4] |
| Protection | Dimethoxymethane, P₂O₅ | DCM | High | 2M HCl, THF, rt[4] |
Experimental Protocol: MOM Protection of this compound
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM), add N,N-diisopropylethylamine (DIPEA) (4.0 eq.).
-
Cool the solution to 0 °C in an ice bath.
-
Add chloromethyl methyl ether (MOM-Cl) (3.0 eq.) dropwise to the stirred solution.
-
Add sodium iodide (NaI) (0.5 eq.) to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 16 hours.[4]
-
Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the layers, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Benzyl Ether Protection
Benzyl ethers are stable to a wide range of acidic and basic conditions, making them a robust protecting group. They are typically removed by catalytic hydrogenolysis.
Table 3: Summary of Benzyl Protection and Deprotection
| Step | Reagents and Conditions | Solvent | Typical Yield | Deprotection Conditions |
| Protection | BnBr (1.2 eq.), NaH (1.2 eq.), 0 °C to rt | THF/DMF | >90% | H₂, Pd/C, rt[5] |
| Protection | Benzyl trichloroacetimidate (1.5 eq.), TfOH (cat.), 0 °C | DCM | >85% | DDQ, MeCN/H₂O, rt[6][7] |
Experimental Protocol: Benzyl Protection of this compound
-
Suspend sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (BnBr) (1.2 eq.) dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Protection of the Pyridine Nitrogen
Pyridine N-Oxide Formation
Formation of a pyridine N-oxide reduces the basicity of the nitrogen and can direct electrophilic substitution to the C4 position. The N-O bond can be readily removed by reduction.
Table 4: Summary of Pyridine N-Oxide Formation and Deprotection
| Step | Reagents and Conditions | Solvent | Typical Yield | Deprotection Conditions |
| Formation | m-CPBA (1.5 eq.), 0 °C to rt, 24 h | DCM | High | PCl₃ or PPh₃, rt[8][9] |
| Formation | 30% H₂O₂ (excess), reflux | Acetic Acid | 94% | H₂, Pd/C, rt[10] |
| Formation | Na₂WO₄·2H₂O (cat.), 30% H₂O₂ | H₂O | Good | SO₂, H₂O, reflux[11][12] |
Experimental Protocol: Formation of this compound N-oxide
-
Dissolve this compound (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add meta-chloroperoxybenzoic acid (m-CPBA) (1.5 eq.) to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.[8]
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the pyridine N-oxide product.
Caption: Experimental workflow for the formation of the pyridine N-oxide.
Orthogonal Protecting Group Strategies
In multi-step syntheses, it is often necessary to selectively deprotect one functional group in the presence of another. This requires the use of orthogonal protecting groups, which can be removed under different conditions.
Example of an Orthogonal Strategy:
-
Protect the hydroxyl group as a TBS ether: This group is stable to the conditions used for N-oxide formation and many other transformations, but is selectively cleaved by fluoride ions.
-
Protect the pyridine nitrogen as an N-oxide: This group is stable to the basic conditions used for silyl ether formation and can be selectively removed by reduction (e.g., with PPh₃), leaving the TBS ether intact.
The following diagram illustrates the logical relationship of an orthogonal protecting group strategy.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 11. A New Convenient Synthesis of Pyridine-N-oxides [ccspublishing.org.cn]
- 12. US3467659A - Process for the reduction of pyridine n-oxides - Google Patents [patents.google.com]
The Pivotal Role of (5-Methoxypyridin-2-yl)methanol in Elucidating Structure-Activity Relationships
For Immediate Release
[City, State] – [Date] – In the landscape of modern drug discovery, the strategic use of molecular fragments is paramount to understanding and optimizing the interaction between a potential drug candidate and its biological target. Among these, the (5-Methoxypyridin-2-yl)methanol moiety has emerged as a significant scaffold in structure-activity relationship (SAR) studies, particularly in the development of kinase and heat shock protein 90 (Hsp90) inhibitors. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on leveraging this versatile fragment in their SAR investigations.
The this compound scaffold, with its distinct arrangement of a methoxy group, a pyridine ring, and a hydroxymethyl group, offers a unique combination of hydrogen bond donors and acceptors, as well as opportunities for diverse chemical modifications. These features make it an attractive starting point for fragment-based drug design and lead optimization.
Application Notes: Unraveling SAR with this compound
The strategic importance of the this compound fragment lies in its recurrence in various potent and selective inhibitors of key cellular targets implicated in cancer and other diseases. SAR studies involving this scaffold typically explore modifications at three key positions: the methoxy group, the hydroxymethyl group, and the pyridine ring itself.
1. The Role of the 5-Methoxy Group: The methoxy group at the 5-position of the pyridine ring often plays a crucial role in establishing key interactions within the binding pocket of the target protein. Its oxygen atom can act as a hydrogen bond acceptor, and the methyl group can engage in hydrophobic interactions. SAR studies frequently involve:
- Alkoxy Chain Homologation: Extending the methyl group to ethyl, propyl, or larger alkyl chains can probe the size and hydrophobicity of the binding pocket.
- Substitution with other Functional Groups: Replacing the methoxy group with halogens (e.g., -F, -Cl), a cyano group (-CN), or a trifluoromethyl group (-CF3) can modulate the electronic properties and binding interactions.
- Demethylation: Conversion to the corresponding 5-hydroxy derivative introduces a hydrogen bond donor, which can fundamentally alter the binding mode.
2. The Significance of the 2-Hydroxymethyl Group: The hydroxymethyl group at the 2-position provides a critical hydrogen bond donor and acceptor. Its flexibility allows it to adopt various conformations to optimize interactions with the target. Key modifications in SAR studies include:
- Alkylation or Acylation: Conversion of the alcohol to an ether or an ester can explore the steric and electronic requirements of the adjacent binding region.
- Oxidation: Oxidation of the alcohol to an aldehyde or a carboxylic acid introduces different electronic and hydrogen bonding capabilities.
- Replacement with Amines or Amides: Substitution with an aminomethyl or an amidomethyl group can introduce additional hydrogen bonding interactions and basicity.
3. Modifications of the Pyridine Ring: The pyridine nitrogen itself is a key hydrogen bond acceptor. Altering its position or substituting other positions on the ring can significantly impact binding affinity and selectivity.
- Positional Isomers: Investigating other isomers, such as (5-methoxypyridin-3-yl)methanol, can reveal the importance of the relative orientation of the functional groups.
- Ring Substitution: Introducing substituents at other available positions on the pyridine ring can be used to fine-tune physicochemical properties like solubility and metabolic stability.
Quantitative Data from SAR Studies of Methoxypyridine-Containing Inhibitors
Table 1: SAR of Sulfonamide Methoxypyridine Derivatives as PI3K/mTOR Dual Inhibitors
| Compound ID | R Group (Modification on Pyridine-linked scaffold) | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| 1a | -H | 15.8 | 35.2 |
| 1b | -CH3 | 12.3 | 28.9 |
| 1c | -OCH3 | 10.1 | 22.5 |
| 1d | -Cl | 8.7 | 19.8 |
| 1e | -F | 9.2 | 21.1 |
Data is synthesized from representative trends in kinase inhibitor literature.
Table 2: SAR of Aminopyridine-based c-Met Kinase Inhibitors
| Compound ID | Core Scaffold Modification | c-Met IC50 (nM) | KDR (VEGFR2) IC50 (nM) |
| 2a | 5-(7-methoxyquinolin-4-yloxy)pyridin-2-amine | 5 | 150 |
| 2b | 5-(6,7-dimethoxyquinolin-4-yloxy)pyridin-2-amine | 3 | 120 |
| 2c | 5-(7-fluoro-6-methoxyquinolin-4-yloxy)pyridin-2-amine | 8 | 250 |
| 2d | 5-(isoquinolin-4-yloxy)pyridin-2-amine | >1000 | >1000 |
Data is representative of trends observed in published c-Met inhibitor studies.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to SAR studies of this compound and its derivatives.
Protocol 1: General Synthesis of (5-Alkoxypyridin-2-yl)methanol Analogs
Objective: To synthesize a library of (5-alkoxypyridin-2-yl)methanol analogs with varying alkoxy groups for SAR studies.
Materials:
-
5-Hydroxypyridine-2-carboxylic acid
-
Appropriate alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Lithium aluminum hydride (LiAlH4) or other suitable reducing agent
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Esterification: Protect the carboxylic acid of 5-hydroxypyridine-2-carboxylic acid as a methyl or ethyl ester using standard methods (e.g., Fischer esterification).
-
O-Alkylation: a. Dissolve the 5-hydroxypyridine-2-carboxylate ester in anhydrous DMF. b. Add K2CO3 (2-3 equivalents) and the desired alkyl halide (1.5 equivalents). c. Stir the reaction mixture at room temperature or gentle heating (50-60 °C) until the reaction is complete (monitored by TLC). d. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). e. Purify the resulting 5-alkoxypyridine-2-carboxylate ester by column chromatography.
-
Reduction to Alcohol: a. Prepare a suspension of LiAlH4 (1.5-2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). b. Cool the suspension to 0 °C in an ice bath. c. Slowly add a solution of the 5-alkoxypyridine-2-carboxylate ester in anhydrous THF to the LiAlH4 suspension. d. Allow the reaction to warm to room temperature and stir until complete (monitored by TLC). e. Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup). f. Filter the resulting solids and concentrate the filtrate under reduced pressure. g. Purify the crude product by column chromatography to yield the desired (5-alkoxypyridin-2-yl)methanol analog.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., c-Met)
Objective: To determine the in vitro inhibitory activity (IC50) of this compound derivatives against a target kinase.
Materials:
-
Recombinant human c-Met kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the c-Met enzyme in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP in kinase buffer. The final reaction volume is 5 µL.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 3: Hsp90 Inhibition Assay (Fluorescence Polarization)
Objective: To assess the ability of this compound derivatives to inhibit the binding of a fluorescently labeled ligand to Hsp90.
Materials:
-
Recombinant human Hsp90α
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40, 2 mM DTT)
-
Fluorescently labeled Hsp90 ligand (e.g., FITC-geldanamycin)
-
Test compounds (dissolved in DMSO)
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then in assay buffer.
-
In the wells of a 384-well plate, add the test compound or DMSO (vehicle control).
-
Add a solution of Hsp90α in assay buffer to each well.
-
Add the fluorescently labeled Hsp90 ligand to each well.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percentage of inhibition based on the decrease in fluorescence polarization relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing SAR Pathways and Workflows
To better illustrate the logical flow of SAR studies and the underlying biological pathways, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Workflow for SAR studies of this compound analogs.
Caption: Simplified kinase signaling pathway targeted by methoxypyridine-based inhibitors.
Application of (5-Methoxypyridin-2-yl)methanol in Fragment-Based Drug Discovery: A Practical Guide
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in modern medicinal chemistry for the identification of novel lead compounds. This approach utilizes small, low-molecular-weight compounds, or "fragments," to probe the binding sites of biological targets. These fragments, while typically exhibiting weak binding affinities, provide high-quality starting points for optimization into potent and selective drug candidates. The methoxypyridine scaffold is a prevalent motif in medicinal chemistry, valued for its hydrogen bonding capabilities, metabolic stability, and synthetic tractability. (5-Methoxypyridin-2-yl)methanol, a simple substituted pyridine, represents a valuable fragment for screening campaigns due to its desirable physicochemical properties.
Fragment Profile: this compound
This fragment possesses key features that make it an attractive candidate for FBDD libraries.
| Property | Value | Significance in FBDD |
| Molecular Weight | 139.15 g/mol | Compliant with the "Rule of Three" (MW < 300 Da), ensuring good ligand efficiency. |
| cLogP | 0.8 | Indicates good aqueous solubility, crucial for biophysical screening assays. |
| Hydrogen Bond Donors | 1 (hydroxyl group) | Can form key interactions with the target protein. |
| Hydrogen Bond Acceptors | 2 (methoxy oxygen, pyridine nitrogen) | Provides additional opportunities for specific binding interactions. |
| Rotatable Bonds | 2 | Low conformational flexibility, reducing the entropic penalty upon binding. |
Experimental Protocols
The successful application of this compound in an FBDD campaign involves a multi-step process, from initial screening to hit validation and optimization.
Fragment Library Preparation
-
Objective: To prepare a high-quality stock solution of this compound for screening.
-
Protocol:
-
Purchase or synthesize this compound of high purity (>95%).
-
Prepare a stock solution of the fragment at a concentration of 100 mM in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For aqueous-based assays, perform a solubility test to ensure the fragment remains in solution at the final screening concentration.
-
Primary Fragment Screening
Several biophysical techniques can be employed for the primary screening of fragments. The choice of method depends on the nature of the target protein and available instrumentation.
-
Objective: To identify fragments that bind to the target protein immobilized on a sensor chip.
-
Protocol:
-
Immobilize the target protein on a suitable SPR sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Prepare a series of dilutions of the this compound fragment in a suitable running buffer (e.g., HBS-EP+).
-
Inject the fragment solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to detect binding.
-
Regenerate the sensor surface between injections using a suitable regeneration solution.
-
Analyze the resulting sensorgrams to identify fragments that exhibit concentration-dependent binding.
-
-
Objective: To detect fragment binding by observing changes in the NMR spectrum of the target protein or the fragment itself.
-
Protocol (Ligand-Observed):
-
Prepare a solution of the this compound fragment in a deuterated buffer.
-
Acquire a 1D ¹H NMR spectrum of the fragment alone (reference spectrum).
-
Prepare a sample containing the target protein and the fragment in the same deuterated buffer.
-
Acquire a 1D ¹H NMR spectrum of the protein-fragment mixture.
-
Compare the two spectra. Changes in chemical shifts, line broadening, or signal intensity of the fragment's protons indicate binding.
-
Hit Validation and Characterization
-
Objective: To confirm the binding of the fragment hit and determine its binding affinity and ligand efficiency.
-
Protocol (Isothermal Titration Calorimetry - ITC):
-
Prepare solutions of the target protein and the this compound fragment in the same buffer.
-
Load the protein solution into the sample cell of the ITC instrument and the fragment solution into the injection syringe.
-
Perform a series of injections of the fragment solution into the protein solution while monitoring the heat change.
-
Analyze the resulting thermogram to determine the dissociation constant (Kd), enthalpy of binding (ΔH), and stoichiometry (n).
-
Calculate the Ligand Efficiency (LE) using the following formula:
-
LE = -ΔG / N, where ΔG = RTln(Kd) and N is the number of non-hydrogen atoms in the fragment.
-
-
Data Presentation
The following table presents hypothetical, yet representative, data for the initial screening and validation of a methoxypyridine-based fragment, illustrating the expected outcomes of the described protocols.
| Fragment | Screening Method | Hit? | Kd (µM) | Ligand Efficiency (LE) |
| This compound | SPR | Yes | 500 | 0.35 |
| Analog 1 (2-amino-5-methoxypyridine) | SPR | Yes | 350 | 0.38 |
| Analog 2 (5-methoxy-2-methylpyridine) | SPR | No | >1000 | N/A |
| Control (Unrelated Fragment) | SPR | No | >1000 | N/A |
Visualization of FBDD Workflow and Concepts
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and concepts in fragment-based drug discovery.
Caption: A generalized workflow for fragment-based drug discovery.
Caption: Fragment growth strategy from an initial hit.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yields with 5-Methoxypyridine Substrates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving 5-methoxypyridine substrates.
Troubleshooting Guide
Low yields and side product formation are common challenges when working with electron-rich heterocyclic substrates like 5-methoxypyridines. This guide addresses specific issues in a question-and-answer format to help you troubleshoot your experiments.
Q1: My Suzuki coupling reaction with a 5-methoxypyridine halide has a very low yield. What are the most likely causes and how can I improve it?
A1: Low yields in Suzuki couplings with 5-methoxypyridine substrates often stem from a few key factors related to the electronic nature of the pyridine ring. The electron-donating methoxy group can decrease the reactivity of the C-X bond (where X is a halide) towards oxidative addition to the palladium catalyst.[1] Here are the primary areas to investigate for optimization:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective for these less reactive substrates. Switching to a more active catalytic system is crucial. Consider using bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos) or trialkyl phosphines (e.g., P(t-Bu)₃), which can facilitate the oxidative addition step.[2]
-
Base Selection: The choice of base is critical for the transmetalation step.[3] A screening of different bases is often necessary. Stronger bases like K₃PO₄ or Cs₂CO₃ are frequently more effective than weaker ones like Na₂CO₃, especially with less reactive aryl chlorides.[2]
-
Solvent System: The polarity and composition of the solvent can significantly impact reaction rates and yields. Common solvent systems include toluene/water, dioxane/water, or THF/water mixtures.[2][4] The presence of water is often essential to dissolve the inorganic base and facilitate the reaction.[5]
-
Reaction Temperature: Increasing the reaction temperature can often improve yields for less reactive substrates, but it may also promote side reactions. A careful optimization of the temperature is recommended.
Q2: I am observing significant amounts of homocoupling and protodeboronation byproducts. How can I minimize these?
A2: Homocoupling of the boronic acid and protodeboronation (cleavage of the C-B bond) are common side reactions that compete with the desired cross-coupling.[6]
-
To Minimize Homocoupling:
-
Thorough Degassing: Oxygen can promote the homocoupling of boronic acids.[6] Ensure that your solvent and reaction mixture are thoroughly degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.
-
Stoichiometry: Using a slight excess of the boronic acid (1.1-1.5 equivalents) is common, but a large excess can sometimes lead to more homocoupling.
-
-
To Minimize Protodeboronation:
-
Choice of Boronic Ester: Pyridylboronic acids can be unstable.[6] Consider using more stable boronic esters, such as pinacol esters or MIDA boronates, which release the boronic acid slowly under the reaction conditions.[6]
-
Milder Base: If protodeboronation is severe, switching to a milder base like KF or K₂CO₃ might be beneficial, although this could also decrease the rate of the desired reaction.[3]
-
Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can reduce protodeboronation, but this may require careful selection of the base and solvent system.[6]
-
Q3: My starting 5-methoxypyridyl chloride is unreactive. What specific changes should I make?
A3: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Suzuki couplings.[1] To achieve good yields with 5-methoxypyridyl chlorides, you will likely need to employ more forcing conditions and specialized catalysts.
-
Catalyst System: This is the most critical parameter. Use palladium precatalysts paired with bulky, electron-rich phosphine ligands designed for C-Cl bond activation. Buchwald-type ligands are often the best choice.
-
Higher Temperatures: Reactions with aryl chlorides typically require higher temperatures (e.g., >100 °C) to proceed at a reasonable rate.
-
Stronger Base: A strong base like K₃PO₄ is often necessary to facilitate the reaction with less reactive chlorides.
Frequently Asked Questions (FAQs)
Q: What is the best palladium catalyst to use for Suzuki coupling with a 5-methoxypyridine substrate?
A: There is no single "best" catalyst, as the optimal choice depends on the specific substrates and reaction conditions. However, for challenging substrates like 5-methoxypyridines, catalyst systems based on bulky, electron-rich phosphine ligands are generally recommended. For example, Pd(OAc)₂ or Pd₂(dba)₃ combined with ligands like SPhos, XPhos, or P(t-Bu)₃ often give good results. For routine couplings, Pd(PPh₃)₄ might be sufficient, but it is often less effective for less reactive halides.
Q: Which base should I choose for my reaction?
A: The choice of base is crucial and often requires screening. A common starting point is K₂CO₃ or K₃PO₄. For less reactive substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective. If your substrate is sensitive to strong bases, you might consider KF. The base must be sufficiently strong to activate the boronic acid for transmetalation.[3]
Q: Does the position of the methoxy group on the pyridine ring affect the reaction?
A: Yes, the position of the methoxy group can influence the electronic properties of the pyridine ring and the reactivity of the C-X bond. A 5-methoxy group, being meta to the nitrogen, has a moderate electron-donating effect. The overall reactivity will also depend on the position of the halide.
Q: Is it necessary to use a water/organic solvent mixture?
A: In many cases, a mixture of an organic solvent (like dioxane, toluene, or THF) with water is beneficial.[2][4][5] Water helps to dissolve the inorganic base and can accelerate the transmetalation step. However, for substrates prone to protodeboronation, anhydrous conditions might be necessary, which would require a different choice of base and solvent.[6]
Data Presentation
The following tables summarize typical reaction conditions and the effect of different parameters on the yield of Suzuki coupling reactions with pyridine substrates.
Table 1: Typical Reaction Conditions for Suzuki Coupling of Halopyridines
| Parameter | Typical Conditions | Notes |
| Aryl Halide | 2- or 3-halopyridine | Reactivity: I > Br > Cl. |
| Boronic Acid/Ester | 1.1 - 1.5 equivalents | Pinacol esters can improve stability. |
| Palladium Catalyst | 1-5 mol% Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Precatalyst choice depends on ligand. |
| Ligand | 2-10 mol% | Bulky, electron-rich phosphines for chlorides. |
| Base | 2-3 equivalents K₂CO₃, K₃PO₄, Cs₂CO₃ | Stronger bases for less reactive substrates. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Degassed solvent is crucial. |
| Temperature | 80 - 120 °C | Higher temperatures for chlorides. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS. |
Table 2: Effect of Parameter Variation on Reaction Yield (Qualitative)
| Parameter Varied | Condition A | Expected Yield | Condition B | Expected Yield | Rationale |
| Ligand | PPh₃ | Low to Moderate | SPhos | Moderate to High | Bulky, electron-rich ligands facilitate oxidative addition of less reactive halides. |
| Base | Na₂CO₃ | Low to Moderate | K₃PO₄ | High | Stronger bases are more effective at promoting transmetalation. |
| Solvent | Toluene (anhydrous) | Low | Toluene / H₂O (10:1) | Moderate to High | Water often helps dissolve the base and accelerates the reaction. |
| Halide | 2-Chloro-5-methoxypyridine | Low to Moderate | 2-Bromo-5-methoxypyridine | High | The C-Br bond is more easily cleaved by the palladium catalyst than the C-Cl bond. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Bromo-5-methoxypyridine with an Arylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
3-Bromo-5-methoxypyridine (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Pd(PPh₃)₄ (0.03 equiv.)
-
K₂CO₃ (2.0 equiv.)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 3-bromo-5-methoxypyridine, the arylboronic acid, and K₂CO₃.
-
Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A generalized workflow for a Suzuki coupling experiment.
Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of Pyridine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and answers to frequently encountered issues during the Buchwald-Hartwig amination of pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination of a pyridine derivative failing or giving low yields?
Low or no conversion in the amination of pyridine derivatives is a common problem. Several factors can contribute to this, primarily stemming from the electron-deficient nature of the pyridine ring and its potential to coordinate with and inhibit the palladium catalyst.[1]
Initial troubleshooting should focus on:
-
Catalyst and Ligand Choice: The selection of the palladium source and, critically, the phosphine ligand is paramount for success with challenging substrates like pyridines.[1]
-
Base Selection: The strength and type of base are crucial and can be substrate-dependent.
-
Solvent and Temperature: Anhydrous and appropriate solvents, along with optimal reaction temperatures, are necessary.
-
Inert Atmosphere: Strict exclusion of oxygen is essential for catalyst stability.[1]
-
Reagent Purity: Impurities in the pyridine halide, amine, or other reagents can poison the catalyst.
Q2: What are the best catalyst and ligand combinations for coupling with pyridine derivatives?
The optimal combination is highly dependent on the specific pyridine halide and amine being used. However, for pyridine substrates, particularly the less reactive chloropyridines, bulky and electron-rich phosphine ligands are generally required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
Consider ligands from the Buchwald biarylphosphine family (e.g., XPhos, SPhos, RuPhos, BrettPhos) or ferrocene-based ligands (e.g., Josiphos). These have shown success in the amination of various heteroaryl halides.[2][3] For palladium sources, pre-formed catalysts (precatalysts) are often more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[2]
Q3: Which base should I choose for the amination of a pyridine derivative?
Strong, non-nucleophilic bases are typically employed. Sodium tert-butoxide (NaOtBu) is a common and often effective choice.[2] However, if your pyridine substrate or amine contains base-sensitive functional groups, weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be better alternatives, though they might require higher temperatures or more active catalyst systems.[2][4][5] The solubility of the base in the reaction solvent is a critical and often overlooked factor that can significantly impact reaction efficiency.[5]
Q4: What are the most common side reactions, and how can they be minimized?
A frequent side reaction is hydrodehalogenation , where the halide on the pyridine ring is replaced by a hydrogen atom.[2] This can be minimized by:
-
Using a suitable ligand: Bulky, electron-rich ligands can promote the desired C-N bond formation over hydrodehalogenation.
-
Controlling the stoichiometry: A slight excess of the amine (1.1-1.5 equivalents) can favor the amination pathway.[2]
-
Strictly anhydrous conditions: The presence of water can contribute to hydrodehalogenation.[2]
Another potential side reaction is the formation of biaryl byproducts , especially when using chiral primary amines. Optimization of the catalyst, ligand, and stoichiometry is necessary to minimize this.
Troubleshooting Guide
Issue 1: Low to No Product Yield
| Possible Cause | Suggested Solution |
| Catalyst Inhibition/Decomposition | The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. Use bulky phosphine ligands to sterically hinder this coordination. Ensure a strictly inert atmosphere (argon or nitrogen) as oxygen can deactivate the Pd(0) catalyst.[1][2] |
| Poor Solubility of Reagents | The insolubility of the inorganic base is a common reason for reaction failure.[5] Ensure vigorous stirring. Consider a solvent system that better solubilizes all components. A combination of an organic and inorganic base can sometimes improve solubility.[5] |
| Incorrect Ligand Choice | For electron-deficient pyridine halides, especially chlorides, standard phosphine ligands are often ineffective. Switch to a more electron-rich and sterically hindered biarylphosphine ligand (e.g., XPhos, RuPhos, BrettPhos).[2] |
| Sub-optimal Base | If using a weak base like K₃PO₄ or Cs₂CO₃ with a less reactive pyridine halide, the reaction may be too slow. Consider switching to a stronger base like NaOtBu if your substrate is tolerant.[2] |
| Low Reaction Temperature | Amination of pyridine halides, particularly chlorides, often requires elevated temperatures (80-110 °C) to facilitate the oxidative addition step.[1] |
| Impure Reagents | Ensure all reagents, especially the pyridine halide, amine, and solvent, are pure and anhydrous. Water and other impurities can poison the catalyst.[1][2] |
Issue 2: Significant Hydrodehalogenation Side Product
| Possible Cause | Suggested Solution |
| Slow Reductive Elimination | The reductive elimination step to form the C-N bond is competing with pathways leading to hydrodehalogenation. Use a more electron-rich and bulky ligand to accelerate the reductive elimination. |
| Presence of Water | Trace amounts of water can be a proton source for hydrodehalogenation. Ensure all reagents and solvents are rigorously dried.[2] |
| Sub-optimal Ligand-to-Palladium Ratio | An inappropriate ligand-to-palladium ratio can lead to catalyst species that favor side reactions. A common starting point is a 2:1 ligand to palladium ratio. |
| Base-Induced Decomposition | The strong base may be causing decomposition of the starting material or product, which can sometimes manifest as the hydrodehalogenated product. Consider screening different bases. |
Data Presentation: Condition Screening
The following tables provide a summary of how different reaction parameters can affect the yield of the Buchwald-Hartwig amination of pyridine derivatives.
Table 1: Effect of Ligand on the Amination of 3-Bromopyridine with Morpholine
| Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | >95 |
| RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 92 |
| BrettPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 88 |
| P(o-tolyl)₃ | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | <10 |
Note: Yields are representative and highly dependent on specific reaction conditions.
Table 2: Effect of Base on the Amination of 2-Chloropyridine with Aniline
| Base | Palladium Source | Ligand | Solvent | Temperature (°C) | Yield (%) |
| NaOtBu | Pd(OAc)₂ | XPhos | 1,4-Dioxane | 110 | 95 |
| LHMDS | Pd(OAc)₂ | XPhos | 1,4-Dioxane | 110 | 91 |
| K₃PO₄ | Pd(OAc)₂ | XPhos | 1,4-Dioxane | 110 | 65 |
| Cs₂CO₃ | Pd(OAc)₂ | XPhos | 1,4-Dioxane | 110 | 72 |
Note: Yields are representative and highly dependent on specific reaction conditions.
Table 3: Effect of Solvent on the Amination of 4-Bromopyridine with Piperidine
| Solvent | Palladium Source | Ligand | Base | Temperature (°C) | Yield (%) |
| Toluene | Pd₂(dba)₃ | RuPhos | NaOtBu | 100 | 96 |
| 1,4-Dioxane | Pd₂(dba)₃ | RuPhos | NaOtBu | 100 | 94 |
| THF | Pd₂(dba)₃ | RuPhos | NaOtBu | 65 | 78 |
| DMF | Pd₂(dba)₃ | RuPhos | NaOtBu | 100 | 85 |
Note: Yields are representative and highly dependent on specific reaction conditions. Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the catalyst.[5]
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of a Halopyridine
This protocol is a general starting point and should be optimized for each specific substrate combination.
Materials:
-
Halopyridine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, 2-10 mol%)
-
Base (e.g., NaOtBu, 1.2-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the halopyridine, palladium precatalyst, phosphine ligand, and base.
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the anhydrous, degassed solvent via syringe to achieve a concentration of approximately 0.1-0.5 M.
-
Add the amine via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
Technical Support Center: Preventing Palladium Catalyst Poisoning by Pyridine Nitrogen
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the poisoning of palladium catalysts by pyridine nitrogen in cross-coupling and other catalyzed reactions.
Frequently Asked questions (FAQs)
Q1: What is palladium catalyst poisoning by pyridine nitrogen?
A1: Palladium catalyst poisoning by pyridine nitrogen is the deactivation of the catalyst due to the coordination of the lone pair of electrons on the pyridine's nitrogen atom to the palladium metal center.[1][2][3] This strong coordination blocks the active sites of the catalyst, preventing reactant molecules from binding and participating in the catalytic cycle, which leads to a decrease in reaction rate and overall efficiency.[3][4]
Q2: What are the common symptoms of catalyst poisoning in my reaction?
A2: The primary indicators of catalyst poisoning include:
-
Decreased Reaction Rate: A noticeable slowdown in the reaction's progress.[4]
-
Incomplete Conversion: The reaction stalls before all the starting material is consumed, even with extended reaction times.[4]
-
Low or No Product Yield: A significant drop in the formation of the desired product.[3][5]
-
Formation of Palladium Black: The appearance of a black precipitate, which is aggregated, inactive palladium, can indicate catalyst decomposition.[3][5]
-
Changes in Selectivity: An increase in the formation of unexpected byproducts.[4]
Q3: How does the choice of palladium precursor affect catalyst poisoning?
A3: The oxidation state of the palladium precursor is crucial. Pd(II) species are known to coordinate strongly with neutral σ-donors like pyridines. In contrast, Pd(0) species have a weaker affinity for pyridine-type ligands because they are more nucleophilic.[6] Therefore, using a Pd(0) source (e.g., Pd₂(dba)₃) can be advantageous in reactions involving pyridine-containing substrates to minimize catalyst poisoning.[6] If a Pd(II) source (e.g., Pd(OAc)₂) is used, its in-situ reduction to Pd(0) is a critical step that can be influenced by other reaction components.[6]
Q4: Can the pyridylphosphine ligand itself deactivate the catalyst?
A4: Yes, while pyridylphosphine ligands are designed to coordinate to the metal center, the pyridine nitrogen within the ligand can sometimes contribute to the formation of inactive catalyst species, especially if the ligand design is not optimal for the specific reaction.[5]
Troubleshooting Guides
Issue 1: Low or No Conversion in a Cross-Coupling Reaction with a Pyridine Substrate
-
Possible Cause: Catalyst poisoning by the pyridine nitrogen.[2][3] The Lewis basic nitrogen atom coordinates to the palladium center, inhibiting the catalytic cycle.[1][2]
-
Solutions:
-
Switch to a Bulkier, Electron-Rich Ligand: Employ sterically hindered phosphine ligands such as XPhos, SPhos, or RuPhos.[1][2][7] These ligands can shield the palladium center and prevent the coordination of the pyridine nitrogen.[3]
-
Use a Palladium Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure the efficient generation of the active Pd(0) species.[2]
-
Slow Addition of Pyridine Substrate: Adding the pyridine-containing reactant slowly to the reaction mixture can help maintain a low concentration, minimizing its inhibitory effect.[1]
-
Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may overcome partial deactivation.[2]
-
Issue 2: Formation of Palladium Black and Reaction Stalling
-
Possible Cause: Catalyst decomposition and aggregation, which can be accelerated by pyridine inhibition.[7][8] If the catalytic cycle is slowed by pyridine coordination, the lifetime of the active Pd(0) species may be prolonged, increasing the likelihood of aggregation into inactive palladium black.[2][3]
-
Solutions:
-
Optimize Ligand-to-Metal Ratio: Ensure a sufficient excess of the stabilizing ligand is present to prevent catalyst aggregation.[3]
-
Lower Reaction Temperature: High temperatures can promote catalyst decomposition.[3][7][8] Finding an optimal temperature that balances reactivity and catalyst stability is key.[7]
-
Ensure Anhydrous and Degassed Conditions: The presence of oxygen can oxidize the active Pd(0) to inactive Pd(II) species, contributing to catalyst deactivation.[1][3] Thoroughly degas solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Data Presentation
Table 1: Effect of Ligand Choice on Suzuki Coupling Yield with a Pyridine Substrate
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | 100 | <10 | [9] |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Toluene | 80 | 75 | [2] |
| SPhos | Pd(OAc)₂ | K₃PO₄ | 1,4-Dioxane | 100 | 92 | [7] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | t-BuOH | 110 | 95 | [1][7] |
| RuPhos | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 100 | 90 | [1][7] |
Note: Yields are representative and can vary based on specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki Coupling Reaction with a Pyridine-Containing Aryl Bromide
-
Reagent Preparation: In a glovebox, weigh the pyridine-containing aryl bromide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol) into an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Preparation: In a separate vial, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).[7]
-
Reaction Assembly: Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon) three times.[7] Add degassed solvent (e.g., 1,4-dioxane, 5 mL) to the flask, followed by the catalyst/ligand mixture.[7]
-
Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[7] Monitor the reaction progress by TLC or LC-MS.[7]
-
Work-up: After the reaction is complete, cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Mechanism of Palladium Catalyst Poisoning by Pyridine.
Caption: Troubleshooting Workflow for Low Yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of (5-Methoxypyridin-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (5-Methoxypyridin-2-yl)methanol. The primary focus is on identifying and mitigating common side reactions to ensure a high yield and purity of the target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for the synthesis of this compound is the reduction of its corresponding aldehyde, 5-methoxypyridine-2-carbaldehyde. This transformation is typically achieved using hydride-based reducing agents.
Q2: Which reducing agents are recommended for this synthesis?
A2: Sodium borohydride (NaBH₄) is a commonly used reducing agent due to its mildness and high selectivity for aldehydes and ketones.[1][2][3][4] For less reactive starting materials or when a more potent reagent is needed, Lithium aluminum hydride (LiAlH₄) can be employed, although it is less selective and requires stricter anhydrous conditions.[5][6]
Q3: What are the potential side reactions I should be aware of during the synthesis?
A3: The primary side reactions of concern include:
-
Over-reduction: Reduction of the pyridine ring.
-
N-oxidation: Oxidation of the pyridine nitrogen to an N-oxide.
-
O-Demethylation: Cleavage of the 5-methoxy group to the corresponding phenol.
-
Formation of Dimeric Impurities: Self-condensation or other bimolecular reactions.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the disappearance of the starting material (5-methoxypyridine-2-carbaldehyde) and the appearance of the product. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture, including the detection of volatile byproducts.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the identification and resolution of side reactions.
Problem 1: Low Yield of this compound with Unidentified Byproducts
Possible Cause: Formation of N-oxide, O-demethylated product, or over-reduction byproducts.
Troubleshooting Steps:
-
Analyze the Crude Product:
-
¹H and ¹³C NMR Spectroscopy: Compare the spectra of your crude product with the known spectra of the desired product, the starting material, and potential byproducts. The formation of the N-oxide will cause characteristic shifts in the aromatic proton signals.
-
GC-MS Analysis: This can help identify the molecular weights of the impurities, providing clues to their structures.
-
-
Address Specific Side Reactions:
-
N-Oxidation:
-
Identification: The pyridine N-oxide will have a different fragmentation pattern in MS and distinct chemical shifts in NMR compared to the parent pyridine.
-
Mitigation:
-
Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Avoid unnecessarily high temperatures.
-
If N-oxide formation is persistent, consider a post-reaction reduction step.
-
-
-
O-Demethylation:
-
Identification: The resulting phenolic compound will have a different polarity on TLC and a characteristic broad singlet for the hydroxyl proton in the ¹H NMR spectrum. Its molecular weight will be 14 units less than the desired product.
-
Mitigation:
-
-
Over-reduction of the Pyridine Ring:
-
Identification: This will be evident by the loss of aromatic signals and the appearance of aliphatic signals in the ¹H NMR spectrum.
-
Mitigation:
-
-
Problem 2: Incomplete Reaction - Starting Material Remains
Possible Cause: Insufficient reducing agent, deactivated reagent, or low reaction temperature.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that the reducing agent has not been deactivated by moisture. Use freshly opened or properly stored reagents.
-
Increase Reagent Stoichiometry: Add an additional portion of the reducing agent and continue to monitor the reaction by TLC.
-
Optimize Reaction Temperature: While low temperatures are often used to control selectivity, a slight increase in temperature may be necessary to drive the reaction to completion.
Problem 3: Difficult Purification - Product Contaminated with Boron or Aluminum Salts
Possible Cause: Inadequate workup procedure.
Troubleshooting Steps:
-
Aqueous Workup: After the reaction is complete, carefully quench the excess hydride reagent with water or a dilute acid at a low temperature.
-
Extraction: Extract the product into an organic solvent. Washing the organic layer with brine can help remove residual inorganic salts.
-
Filtration: If a precipitate forms during the workup, it may be necessary to filter the mixture before extraction.
Quantitative Data Summary
While specific quantitative data for side reactions in the synthesis of this compound is not extensively reported, the following table provides a general comparison of common reducing agents that can guide experimental design to minimize byproduct formation.
| Reducing Agent | Selectivity for Aldehyde | Potential for Over-reduction | Typical Solvents | Workup |
| Sodium Borohydride (NaBH₄) | High[1][2][3][4] | Low[1][2][3][4] | Methanol, Ethanol, THF | Aqueous |
| Lithium Aluminum Hydride (LiAlH₄) | High | Moderate to High[5][6] | Anhydrous THF, Diethyl ether | Anhydrous, followed by careful aqueous quench |
Experimental Protocols
Key Experiment: Selective Reduction of 5-Methoxypyridine-2-carbaldehyde with Sodium Borohydride
This protocol is designed to favor the formation of the desired product while minimizing side reactions.
Materials:
-
5-Methoxypyridine-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 5-methoxypyridine-2-carbaldehyde (1.0 eq) in methanol (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, slowly add saturated aqueous ammonium chloride to quench the reaction.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 10 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Diagram 1: Main Reaction and Potential Side Reactions
Caption: Main synthetic route and potential side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reduction of Biginelli compounds by LiAlH4: a rapid access to molecular diversity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 5 LiAlH4 [ch.ic.ac.uk]
Technical Support Center: Purification of (5-Methoxypyridin-2-yl)methanol
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the purification of (5-Methoxypyridin-2-yl)methanol from common reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: I've synthesized this compound, and my crude product is a light yellow oil. Is this expected?
A1: Yes, it is common for the crude product of this compound synthesis to be a light yellow oil, as reported in some synthetic procedures. The pure compound is typically a white to light yellow solid. The coloration in the crude product can be due to residual solvents or minor, colored byproducts. Further purification is necessary to obtain the pure, solid compound.
Q2: My TLC plate shows multiple spots after the reaction. What are the likely impurities?
A2: The identity of the byproducts will depend on your synthetic route. Here are the most common scenarios:
-
Reduction of Methyl 5-methoxypicolinate: If you synthesized the target compound by reducing methyl 5-methoxypicolinate (e.g., with LiAlH₄), the most likely impurity is the unreacted starting material (ester) . You may also have some 5-methoxypicolinic acid if the ester hydrolyzed during the workup.
-
Reduction of 5-methoxypicolinaldehyde: If you used an aldehyde as your starting material (e.g., reduced with NaBH₄), the primary byproduct is likely unreacted 5-methoxypicolinaldehyde . It is also possible to have some 5-methoxypicolinic acid due to the oxidation of the aldehyde starting material.
-
Reduction of 5-methoxypicolinic acid: When reducing the carboxylic acid directly (e.g., with LiAlH₄ or other strong reducing agents), the main impurity will be the unreacted 5-methoxypicolinic acid .
Q3: How can I differentiate between the product and the common byproducts on a TLC plate?
A3: The polarity of the compounds will determine their retention factor (Rf) on a silica gel TLC plate. In a typical normal-phase system like ethyl acetate/hexanes, the polarity will generally decrease in the following order:
5-methoxypicolinic acid > This compound > 5-methoxypicolinaldehyde > methyl 5-methoxypicolinate
Therefore, you can expect to see the spots on your TLC plate with the following approximate Rf values:
| Compound | Expected Rf in 30-50% Ethyl Acetate/Hexanes |
| 5-methoxypicolinic acid | Very low Rf (may remain at the baseline) |
| This compound | Low to moderate Rf |
| 5-methoxypicolinaldehyde | Moderate to high Rf |
| Methyl 5-methoxypicolinate | High Rf |
Note: These are estimations. It is always recommended to run a TLC with the starting material as a reference spot.
Q4: My compound is streaking on the silica gel column. What can I do to improve the separation?
A4: Streaking of polar, basic compounds like pyridines on silica gel is a common issue. This is often due to the acidic nature of the silica. Here are a few solutions:
-
Add a basic modifier to your eluent: Incorporating a small amount of a base, such as triethylamine (0.1-1%) or a few drops of ammonium hydroxide, into your mobile phase can neutralize the acidic sites on the silica gel and lead to sharper peaks.
-
Use a different stationary phase: Consider using a less acidic stationary phase like alumina. Alternatively, bonded phases such as amine-functionalized silica can provide better results for polar and basic compounds.
-
Deactivate the silica gel: You can prepare a slurry of your silica gel in the eluent containing a small percentage of triethylamine before packing the column.
Q5: I am having trouble getting my compound to crystallize. What are some good solvent systems for recrystallization?
A5: For a polar compound like this compound, a two-solvent system is often effective for recrystallization. A good starting point would be a polar solvent in which the compound is soluble when hot, and a non-polar solvent in which it is insoluble.
A commonly successful combination for compounds of this type is ethyl acetate and hexanes . Other potential solvent systems include:
-
Acetone/Hexanes
-
Ethanol/Water (if the compound is sufficiently soluble in hot ethanol)
-
Toluene
It is advisable to test these solvent systems on a small scale to find the optimal conditions for your specific product.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline for the purification of this compound on a silica gel column.
1. Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Ethyl acetate, hexanes, (optional: triethylamine or methanol)
-
Glass column with a stopcock
-
Collection tubes
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various ethyl acetate/hexane solvent mixtures (e.g., 20%, 30%, 50% ethyl acetate in hexanes).
-
The ideal solvent system will give your product an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully apply the solution to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system, collecting fractions in test tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Recrystallization
This protocol describes a two-solvent recrystallization using ethyl acetate and hexanes.
1. Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexanes
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
2. Procedure:
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
-
Inducing Crystallization:
-
Slowly add hexanes to the hot solution until it becomes slightly cloudy.
-
Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
-
Crystal Formation:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexanes.
-
Allow the crystals to air dry or dry them in a vacuum oven.
-
Purity Assessment Data
The following table provides a general comparison of the purity levels that can be expected from different purification methods. The actual purity will depend on the initial purity of the crude material and the careful execution of the chosen protocol.
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Flash Column Chromatography | >98% | Good for separating compounds with different polarities. | Can be time-consuming and uses larger volumes of solvent. |
| Recrystallization | >99% | Can yield very high purity material. | May result in lower recovery if the compound has some solubility in the cold solvent. |
| Extraction | Variable (often used as a pre-purification step) | Good for removing highly polar or non-polar impurities. | Generally not sufficient as the sole purification method. |
Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound.
Technical Support Center: C-N Coupling with (5-Methoxypyridin-2-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (5-Methoxypyridin-2-yl)methanol in C-N cross-coupling reactions. The inherent functionalities of this substrate, namely the pyridine nitrogen and the methanol group, can present unique challenges. This guide offers insights and practical solutions to improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my C-N coupling reaction with this compound resulting in low to no yield?
A1: Low yields with this substrate are often attributed to two main factors:
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium or copper catalyst, leading to the formation of inactive catalyst species. This is a well-documented issue known as the "2-pyridyl problem."
-
Side Reactions of the Hydroxyl Group: The primary alcohol functionality can participate in undesired side reactions, such as O-arylation, or it may influence the electronic properties of the pyridine ring, affecting its reactivity.
Q2: What are the most common C-N coupling methods for a substrate like this compound?
A2: The two most prevalent methods are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).[1][2] The choice between them often depends on the specific coupling partners and the functional group tolerance required.
Q3: Should I protect the hydroxyl group of this compound before the C-N coupling reaction?
A3: Protecting the hydroxyl group is a common strategy to prevent side reactions and can improve yields. A silyl ether protecting group, such as tert-butyldimethylsilyl (TBS), is often a good choice due to its stability under many coupling conditions and its relatively straightforward removal.
Q4: How can I mitigate catalyst inhibition by the pyridine nitrogen?
A4: Several strategies can be employed:
-
Ligand Selection: For Buchwald-Hartwig reactions, using bulky, electron-rich phosphine ligands can promote the desired catalytic cycle and minimize catalyst inhibition.
-
Catalyst Choice: In some cases, using a higher catalyst loading or a more active pre-catalyst can overcome the inhibition.
-
Reaction Conditions: Optimization of temperature, solvent, and base can also play a crucial role in favoring the desired C-N bond formation over catalyst deactivation.
Troubleshooting Guides
Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Catalyst Inhibition | - Increase catalyst loading (in increments of 0.5 mol%).- Screen different bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).- Consider using a pre-formed palladium pre-catalyst. |
| Inappropriate Base | - Screen a range of bases. For Buchwald-Hartwig, common choices include NaOtBu, K₃PO₄, and Cs₂CO₃. For Ullmann, K₂CO₃ or Cs₂CO₃ are often used. The solubility of the base is crucial. |
| Poor Solvent Choice | - Ensure the solvent is anhydrous and degassed. Toluene and dioxane are common for Buchwald-Hartwig, while DMF or DMSO are often used for Ullmann reactions. |
| Hydroxyl Group Interference | - Protect the hydroxyl group as a silyl ether (e.g., TBS ether) and perform the coupling, followed by deprotection. |
| Low Reaction Temperature | - Gradually increase the reaction temperature in 10 °C increments. Pyridyl substrates often require higher temperatures for efficient coupling. |
Formation of Significant Side Products
| Side Product | Potential Cause | Troubleshooting Steps |
| O-Arylation Product | The hydroxyl group is competing with the amine nucleophile. | - Protect the hydroxyl group.- Use a less hindered and more nucleophilic amine if possible.- Lower the reaction temperature to favor N-arylation. |
| Dehalogenated Starting Material | Reductive dehalogenation of the aryl halide. | - Use a less sterically hindered phosphine ligand.- Decrease the amount of base.- Ensure strictly anaerobic conditions. |
| Homocoupling of Aryl Halide | Reaction conditions favor self-coupling. | - Thoroughly degas all reagents and solvents.- Maintain a strict inert atmosphere (nitrogen or argon). |
Data Presentation
The following tables provide representative conditions for Buchwald-Hartwig and Ullmann C-N coupling reactions with pyridyl substrates, which can be used as a starting point for the optimization of reactions with this compound.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 85-95 |
| Pd(OAc)₂ (5) | RuPhos (10) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 70-85 |
| Pd₂(dba)₃ (1.5) | BrettPhos (3) | Cs₂CO₃ (2.0) | Toluene | 100 | 16 | 80-90 |
Data is representative and compiled from analogous reactions in the literature. Actual yields will vary based on the specific amine and aryl halide used.
Table 2: Representative Conditions for Ullmann Condensation of Halo-pyridines
| Copper Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| CuI (10) | L-proline (20) | K₂CO₃ (2.0) | DMSO | 120 | 24 | 60-80 |
| CuI (5) | 1,10-Phenanthroline (10) | Cs₂CO₃ (2.0) | DMF | 130 | 20 | 65-85 |
| Cu₂O (10) | None | K₃PO₄ (2.0) | NMP | 140 | 24 | 50-70 |
Data is representative and compiled from analogous reactions in the literature. Actual yields will vary based on the specific amine and aryl halide used.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound (Hydroxyl Group Protected)
-
Protection of the Hydroxyl Group:
-
To a solution of this compound (1.0 equiv) in anhydrous dichloromethane (DCM), add imidazole (1.5 equiv) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench with water and extract with DCM. The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the TBS-protected substrate.
-
-
C-N Coupling Reaction:
-
To an oven-dried Schlenk tube, add the TBS-protected this compound (1.0 equiv), the aryl halide (1.2 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
The filtrate is concentrated, and the crude product is purified by flash column chromatography.
-
-
Deprotection of the Hydroxyl Group:
-
Dissolve the purified, protected product in tetrahydrofuran (THF) and add a solution of tetrabutylammonium fluoride (TBAF, 1.1 equiv, 1M in THF).
-
Stir at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, quench with saturated aqueous NH₄Cl and extract with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by flash column chromatography.
-
Visualizations
References
minimizing homocoupling in cross-coupling reactions of methoxypyridines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cross-coupling of methoxypyridines, with a specific focus on minimizing homocoupling side reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions, and why is it a particular issue with methoxypyridines?
A1: Homocoupling is a significant side reaction where two identical molecules of the organometallic reagent (e.g., a methoxypyridine boronic acid in a Suzuki reaction) couple to form a symmetrical dimer. This is undesirable as it consumes the starting material, reduces the yield of the intended cross-coupled product, and complicates purification due to the structural similarities between the homocoupled byproduct and the target molecule.[1] Methoxypyridines can be particularly susceptible to certain side reactions due to the electron-donating nature of the methoxy group, which can affect the reactivity of the pyridine ring and its interaction with the metal catalyst.[2]
Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?
A2: The main culprits behind homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo transmetalation with two molecules of the organoboron reagent, leading to the homocoupled product and regenerating Pd(0).[3] Using a Pd(II) precatalyst without ensuring its efficient reduction to Pd(0) can also promote this unwanted side reaction.[3]
Q3: I am observing significant homocoupling of my methoxypyridine boronic acid. What are the first troubleshooting steps I should take?
A3: To minimize homocoupling, focus on rigorously excluding oxygen and controlling the palladium oxidation state.
-
Thoroughly Degas Your Solvents and Reaction Mixture: This is the most critical step. Common methods include freeze-pump-thaw cycles (at least three times) or sparging the solvent with an inert gas (argon or nitrogen) for an extended period (e.g., 30-60 minutes).[4] A subsurface sparge with nitrogen before adding the catalyst can be particularly effective.[4][5]
-
Maintain an Inert Atmosphere: Ensure your reaction is set up under a positive pressure of an inert gas like argon or nitrogen using a balloon or a Schlenk line.
-
Use a Pd(0) Precatalyst: Consider using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ directly, which does not require an in-situ reduction step that can be a source of problematic Pd(II) species.[6]
-
Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture.[4][5]
Q4: Can the choice of ligand, base, or solvent influence the extent of homocoupling?
A4: Yes, the choice of these reaction components is crucial for optimizing the selectivity of the cross-coupling reaction over homocoupling.
-
Ligands: Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are often recommended for coupling electron-rich heterocycles like methoxypyridines.[7][8] These ligands promote the desired oxidative addition and reductive elimination steps of the catalytic cycle, which can outcompete the pathways leading to homocoupling.[7][8]
-
Bases: The strength and nature of the base can impact the rate of transmetalation and the stability of the organoboron reagent. For challenging couplings, stronger, non-aqueous bases like K₃PO₄ or Cs₂CO₃ are often employed.[7] However, the optimal base should be determined empirically for each specific reaction.
-
Solvents: The solvent can influence the solubility of the reactants and the stability of the catalytic species.[9][10][11] Anhydrous, degassed solvents are essential. Common choices for Suzuki couplings include dioxane, toluene, and THF, often in combination with a small amount of water if using an aqueous base.[6] The polarity of the solvent can affect the selectivity of the reaction.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| High Levels of Methoxypyridine Homocoupling | 1. Presence of oxygen in the reaction mixture. 2. High concentration of Pd(II) species. 3. Suboptimal ligand choice. | 1. Improve degassing procedure (freeze-pump-thaw or extended sparging). 2. Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃) or add a mild reducing agent (e.g., potassium formate).[4][5] 3. Screen bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[7][8] |
| Low Yield of Desired Cross-Coupled Product | 1. Catalyst deactivation by the pyridine nitrogen. 2. Inefficient oxidative addition due to the electron-rich nature of the methoxypyridine. 3. Protodeboronation of the boronic acid. | 1. Use bulky ligands to sterically shield the palladium center. 2. Employ electron-rich ligands to facilitate oxidative addition.[1] 3. Use anhydrous conditions and consider switching to a more stable boronic ester (e.g., a pinacol ester). |
| Reaction Fails to Go to Completion | 1. Insufficient catalyst loading or inactive catalyst. 2. Inadequate base strength. 3. Reaction temperature is too low. | 1. Increase catalyst loading or use a fresh batch of a highly active pre-catalyst (e.g., a Buchwald G3 or G4 palladacycle).[6] 2. Screen stronger bases such as K₃PO₄ or Cs₂CO₃.[7] 3. Incrementally increase the reaction temperature. |
| Formation of Dehalogenated Methoxypyridine | 1. Presence of water or other protic sources. 2. Side reaction after oxidative addition. | 1. Use thoroughly dried glassware and anhydrous solvents. 2. Optimize the ligand and base to favor the cross-coupling pathway. |
Data Presentation
The following table provides illustrative data on the impact of different ligands on the selectivity of Suzuki-Miyaura coupling of a generic methoxypyridine with an arylboronic acid. These values are representative and the actual results may vary depending on the specific substrates and reaction conditions.
| Ligand | Catalyst Precursor | Base | Solvent | Cross-Coupling Yield (%) | Homocoupling Yield (%) | Key Characteristics |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 40-60 | 10-20 | A standard, but often less effective ligand for challenging substrates. |
| dppf | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 60-75 | 5-15 | A robust bidentate ligand, often providing good results.[6] |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 80-95 | <5 | A bulky, electron-rich biarylphosphine ligand, highly effective at minimizing homocoupling and promoting high yields.[8] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 85-98 | <5 | Another highly effective Buchwald ligand, known for its broad applicability.[7] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Halomethoxypyridine with an Arylboronic Acid to Minimize Homocoupling
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Halomethoxypyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: Add the halomethoxypyridine, arylboronic acid, and base to a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar.
-
Inerting the Atmosphere: Seal the vessel and evacuate and backfill with inert gas at least three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling and the Competing Homocoupling Pathway
Caption: Suzuki-Miyaura cycle and competing homocoupling.
Troubleshooting Workflow for Low Yield / High Homocoupling
Caption: Troubleshooting workflow for cross-coupling reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
effect of base and solvent on (5-Methoxypyridin-2-yl)methanol reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (5-Methoxypyridin-2-yl)methanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its reactions, with a focus on the critical role of bases and solvents.
O-Alkylation Reactions (Williamson Ether Synthesis)
The O-alkylation of this compound is a common method to introduce various side chains, forming ether linkages. The success of this SN2 reaction is highly dependent on the choice of base and solvent.
Troubleshooting Guide: O-Alkylation
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product yield | 1. Incomplete deprotonation of the alcohol: The base may not be strong enough to fully deprotonate the hydroxyl group, leading to a low concentration of the reactive alkoxide. 2. Inappropriate solvent: Protic solvents can solvate the alkoxide, reducing its nucleophilicity. Polar aprotic solvents are generally preferred for SN2 reactions. 3. Side reactions: The alkylating agent might be undergoing elimination reactions, especially with sterically hindered substrates or stronger bases. | 1. Base Selection: Switch to a stronger base such as sodium hydride (NaH) or potassium hydride (KH). These irreversibly deprotonate the alcohol. 2. Solvent Selection: Use a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance the nucleophilicity of the alkoxide.[1] 3. Temperature Control: Run the reaction at a lower temperature to minimize elimination side reactions. |
| Formation of elimination byproducts | 1. Sterically hindered alkyl halide: Tertiary or bulky secondary alkyl halides are prone to E2 elimination. 2. Strong, non-nucleophilic base: While a strong base is needed, a very bulky base might preferentially act as a base for elimination rather than facilitating nucleophilic attack. | 1. Substrate Choice: If possible, use primary or methyl halides as the alkylating agent.[2] 2. Base Moderation: If elimination persists, consider a slightly weaker but still effective base like potassium carbonate (K2CO3) in a polar aprotic solvent. |
| Reaction is slow or does not go to completion | 1. Poor solubility of reagents: The alkoxide or alkyl halide may not be fully dissolved in the chosen solvent. 2. Insufficient temperature: The reaction may require thermal energy to proceed at a reasonable rate. | 1. Solvent System: Ensure all reactants are soluble in the chosen solvent. A co-solvent system might be necessary. 2. Temperature Adjustment: Gradually increase the reaction temperature while monitoring for byproduct formation. |
FAQs: O-Alkylation
Q1: What is the best base for the O-alkylation of this compound?
A1: For simple alkyl halides, strong bases like sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent like DMF or THF are highly effective for ensuring complete deprotonation of the alcohol to form the nucleophilic alkoxide.[1][3]
Q2: Which solvents are recommended for Williamson ether synthesis with this compound?
A2: Polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) are generally recommended.[1][4] These solvents effectively solvate the cation of the alkoxide salt, leaving the oxygen anion more nucleophilic and available for the SN2 reaction.
Q3: Can I use a weaker base like potassium carbonate?
A3: Yes, weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can be used, particularly for activated alkyl halides like benzyl bromide. These are often used in polar aprotic solvents like DMF or acetonitrile. While the reaction might be slower, they can sometimes offer better yields by minimizing side reactions.
Experimental Protocol: O-Benzylation of this compound
This protocol describes a general procedure for the O-benzylation of this compound.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Oxidation Reactions
The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 5-methoxypicolinaldehyde, a valuable synthetic intermediate. The choice of oxidant and solvent is crucial for achieving high yields and preventing over-oxidation to the carboxylic acid.
Data Presentation: Oxidation of this compound
| Oxidizing Agent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Manganese(IV) oxide (MnO2) | Chloroform | 20 °C | 18 h | 75 | [5] |
| Pyridinium chlorochromate (PCC) | Dichloromethane | Room Temp. | Several hours | Typically high | [1][2][6][7][8] |
| Dess-Martin Periodinane | Dichloromethane | Room Temp. | 1-2 h | Generally high | General protocol |
| Swern Oxidation | Dichloromethane | -78 °C to RT | ~1 h | Generally high | General protocol |
Troubleshooting Guide: Oxidation
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of aldehyde | 1. Incomplete reaction: The oxidizing agent may not be active enough or used in insufficient quantity. 2. Over-oxidation: Stronger oxidizing agents or aqueous conditions can lead to the formation of the carboxylic acid. | 1. Reagent Choice & Stoichiometry: Use a fresh, active batch of the oxidizing agent in a slight excess (e.g., 1.5-2 equivalents). For MnO2, a large excess is often required. 2. Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, especially when using PCC, to prevent over-oxidation.[1] |
| Formation of unidentified byproducts | 1. Decomposition of starting material or product: The reaction conditions may be too harsh. 2. Reaction with the pyridine nitrogen: Some oxidants might interact with the pyridine ring. | 1. Milder Conditions: Consider using a milder oxidizing agent like Dess-Martin periodinane, which is known for its high selectivity and mild reaction conditions.[9] 2. Buffered Conditions: For acid-sensitive substrates, buffering the reaction mixture (e.g., with pyridine or sodium bicarbonate for Dess-Martin oxidation) can be beneficial.[9] |
FAQs: Oxidation
Q1: Which oxidizing agent is best for converting this compound to the aldehyde?
A1: Several reagents can be effective. Manganese(IV) oxide in chloroform is a documented method with good yield.[5] Pyridinium chlorochromate (PCC) in dichloromethane is a classic and reliable method for this transformation.[1][2] For sensitive substrates, Dess-Martin periodinane or a Swern oxidation are excellent choices due to their mildness and high selectivity.
Q2: How can I avoid over-oxidation to the carboxylic acid?
A2: The key is to use a selective oxidizing agent under anhydrous conditions. PCC, Dess-Martin periodinane, and Swern oxidation are all designed to stop at the aldehyde stage for primary alcohols.[1][9] Avoid using strong, aqueous oxidants like potassium permanganate or chromic acid.
Experimental Protocol: Oxidation using Manganese(IV) Oxide
Materials:
-
This compound
-
Activated Manganese(IV) oxide (MnO2)
-
Chloroform
-
Celite
Procedure:
-
To a solution of this compound (1.0 equivalent) in chloroform, add a significant excess of activated manganese(IV) oxide (e.g., 5-10 equivalents by weight).
-
Stir the suspension vigorously at room temperature for 18 hours or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts.
-
Wash the Celite pad thoroughly with chloroform.
-
Combine the filtrates and concentrate under reduced pressure to afford the crude 5-methoxypicolinaldehyde.
-
Purify the product by column chromatography if necessary.
Esterification Reactions
Esterification of the hydroxyl group of this compound can be achieved through various methods, most commonly by reaction with an acyl chloride or carboxylic acid. The choice of reagents and solvent will influence the reaction rate and yield.
Troubleshooting Guide: Esterification
| Issue | Potential Cause | Troubleshooting Steps |
| Low ester yield (with acyl chloride) | 1. Incomplete reaction: The base may not be effectively scavenging the HCl byproduct. 2. Hydrolysis of acyl chloride: Presence of water will hydrolyze the acyl chloride. | 1. Base Selection: Use a non-nucleophilic organic base like triethylamine or pyridine to neutralize the HCl formed during the reaction.[10] 2. Anhydrous Conditions: Ensure all reagents and the solvent are anhydrous. |
| Slow reaction (with carboxylic acid) | 1. Low reactivity: Direct esterification with a carboxylic acid (Fischer esterification) is often slow and requires an acid catalyst and heat. 2. Unfavorable equilibrium: The reaction is reversible. | 1. Use a Coupling Agent: Employ a coupling agent like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) (Steglich esterification) in an aprotic solvent like dichloromethane.[11][12] 2. Water Removal: For Fischer esterification, use a Dean-Stark apparatus to remove water and drive the equilibrium towards the product. |
FAQs: Esterification
Q1: What is the most efficient way to form an ester from this compound and a carboxylic acid?
A1: The Steglich esterification, using a carbodiimide coupling agent like DCC and a DMAP catalyst, is a very mild and efficient method that works well at room temperature in aprotic solvents.[11][12]
Q2: What solvent should I use for esterification with an acyl chloride?
A2: Aprotic solvents such as dichloromethane, chloroform, tetrahydrofuran (THF), or benzene are suitable.[10] It is crucial that the solvent is anhydrous.
Experimental Protocol: Esterification with an Acyl Chloride
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine
-
Anhydrous dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere and cool to 0 °C.
-
Add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC shows completion.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography.
Visualizing Experimental Workflows
General O-Alkylation Workflow
Caption: Workflow for the O-alkylation of this compound.
General Oxidation Workflow
Caption: Workflow for the oxidation to 5-methoxypicolinaldehyde.
General Esterification Workflow (Acyl Chloride)
Caption: Workflow for esterification using an acyl chloride.
References
- 1. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 2. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]
- 3. US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine - Google Patents [patents.google.com]
- 4. 5-METHOXYPICOLINALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. 5-METHOXYPICOLINALDEHYDE|lookchem [lookchem.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 9. CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method - Google Patents [patents.google.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. US5233043A - 2-alkoxy-5-alkoxymethyl-pyridines and a process for their preparation - Google Patents [patents.google.com]
- 12. prepchem.com [prepchem.com]
Technical Support Center: Efficient Coupling of (5-Methoxypyridin-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic coupling of (5-Methoxypyridin-2-yl)methanol. The guidance provided is tailored to address the unique challenges presented by this substrate, including the presence of a potentially coordinating pyridine nitrogen and a reactive hydroxyl group.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: The primary challenge stems from the Lewis basic nitrogen atom at the 2-position of the pyridine ring. This nitrogen can coordinate to the palladium catalyst, leading to the formation of stable, inactive complexes that poison the catalyst and impede the catalytic cycle.[1] This is often referred to as the "2-pyridyl problem." Additionally, the primary alcohol functional group can potentially interact with the catalyst or be deprotonated by the base, leading to side reactions or catalyst inhibition.
Q2: What are the most common side reactions observed during the coupling of this compound?
A2: Common side reactions include:
-
Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid partner can be replaced by a proton from residual water or the alcohol itself, leading to the formation of the corresponding arene byproduct.
-
Homocoupling: The coupling partner (e.g., boronic acid or organohalide) can couple with itself to form symmetric biaryls.
-
Oxidation of the alcohol: The methanol group can be oxidized to the corresponding aldehyde, particularly under basic conditions with certain palladium catalysts.[2]
-
C-O Coupling: In some cases, the alcohol may undergo O-arylation, leading to the formation of an ether byproduct.
Q3: Is it necessary to protect the hydroxyl group of this compound before coupling?
A3: Not always. Many modern catalyst systems with bulky, electron-rich ligands exhibit good tolerance for free hydroxyl groups.[3][4] However, if you are experiencing low yields or significant side reactions related to the alcohol, protection may be necessary. Silyl ethers, such as tert-butyldimethylsilyl (TBS) ether, are a common choice as they are robust to many coupling conditions and can be easily removed.[5]
Q4: Which type of coupling reaction is most suitable for this compound?
A4: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are all viable options for functionalizing the pyridine ring. The choice depends on the desired bond to be formed (C-C, C-N, or C-C triple bond). For C-C bond formation, the Suzuki-Miyaura reaction is often preferred due to the mild reaction conditions and the commercial availability of a wide range of boronic acids.
Troubleshooting Guides
Issue 1: Low or No Conversion to the Desired Product
| Potential Cause | Recommended Solution | Citation |
| Catalyst Poisoning by Pyridine Nitrogen | Switch to a bulkier, more electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos. These ligands promote faster catalytic turnover, which can outcompete the poisoning process. | [1] |
| Inactive Catalyst | Ensure you are using a reliable palladium source. Pre-catalysts like (XPhos)Pd G3 or G4 are often more effective at generating the active Pd(0) species. Ensure rigorous inert atmosphere (argon or nitrogen) to prevent oxidation of the active catalyst. | |
| Inappropriate Base | The choice of base is critical. For Suzuki-Miyaura coupling, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig amination, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. The base must be anhydrous and finely ground. | |
| Poor Solubility of Reagents | Screen different solvents or solvent mixtures. For Suzuki-Miyaura, mixtures of an organic solvent (e.g., dioxane, toluene, THF) with water can improve the solubility of the base and facilitate the reaction. | |
| Hydroxyl Group Interference | Consider protecting the alcohol as a silyl ether (e.g., TBS ether). Alternatively, some studies suggest that a hydroxyl group can direct the cross-coupling through the formation of a transient palladium alkoxide, so optimizing conditions without protection may be beneficial. | [3][5] |
Issue 2: Significant Formation of Side Products
| Side Product | Potential Cause | Recommended Solution | Citation |
| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen in the reaction mixture. Inefficient transmetalation. | Thoroughly degas all solvents and maintain a strict inert atmosphere. Use a slight excess (1.1-1.5 equivalents) of the boronic acid, but avoid a large excess. | |
| Protodeboronation (Suzuki) | Presence of water or other protic sources. | Use anhydrous solvents and reagents. A less basic fluoride source (e.g., KF) may be beneficial if ester groups are present. | [6] |
| Dehalogenation of Aryl Halide | Inefficient catalyst system or presence of a hydrogen source. | Employ a more efficient catalyst system that favors cross-coupling. Lowering the reaction temperature or using a milder base may help. | |
| Oxidation of the Alcohol | Basic reaction conditions and certain palladium catalysts. | If aldehyde formation is observed, consider protecting the alcohol or screening different palladium sources and ligands that are less prone to promoting oxidation. | [2] |
Catalyst and Ligand Selection for Suzuki-Miyaura Coupling
The following table summarizes catalyst systems that have been successfully employed for the Suzuki-Miyaura coupling of challenging 2-pyridyl substrates. While not specific to this compound, these provide a strong starting point for optimization.
| Catalyst/Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| Pd₂(dba)₃ | 1 (a phosphite ligand) | KF | Dioxane | 80-100 | 70-90 | [7] |
| Pd(OAc)₂ | SPhos or XPhos | K₂CO₃ | Toluene/H₂O | 85 | 75-95 | [8] |
| Pd(PPh₃)₄ | - | NaOH | DMF/H₂O | 120 | 60-85 | [9] |
| Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 100 | 65-88 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific aryl halides.
Caption: A step-by-step workflow for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (or a 2-halo-5-methoxypyridinyl)methanol derivative) (1.0 eq)
-
Aryl boronic acid (1.2 - 1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 eq)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound derivative, aryl boronic acid, and base.
-
Add the palladium pre-catalyst and phosphine ligand.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Logic Diagram
Caption: A troubleshooting workflow for addressing low product yield in the coupling of this compound.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Reactions Involving (5-Methoxypyridin-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Methoxypyridin-2-yl)methanol. The information is designed to address specific issues that may be encountered during the workup procedures of common reactions involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues encountered during the workup and purification of reaction products derived from this compound.
Reaction Type: Oxidation to 5-Methoxypyridine-2-carboxaldehyde
Q1: My oxidation reaction of this compound appears incomplete by TLC analysis, showing a persistent spot for the starting material. What should I do?
A1: Incomplete oxidation can be due to several factors:
-
Insufficient Oxidant: Ensure you are using a sufficient excess of the oxidizing agent (e.g., MnO₂, PCC). For solid-supported reagents like MnO₂, vigorous stirring is crucial to ensure good contact with the substrate.
-
Deactivated Oxidant: The activity of oxidants like manganese dioxide can vary. Ensure your MnO₂ is "activated," typically by heating to remove adsorbed water before use. If the reaction stalls, adding freshly activated MnO₂ or activated molecular sieves to adsorb water produced during the reaction can help drive it to completion.[1]
-
Solvent Choice: The choice of solvent can impact the reaction rate. For MnO₂ oxidations, non-polar aprotic solvents like dichloromethane (DCM) or benzene are often effective.[1]
Q2: During the workup of my oxidation reaction, I'm observing significant loss of my product, 5-methoxypyridine-2-carboxaldehyde. How can I minimize this?
A2: Product loss can occur during extraction and purification:
-
Aqueous Workup: Pyridine aldehydes can have some water solubility. When performing an aqueous wash, ensure the aqueous layer is thoroughly back-extracted with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product. Using a saturated NaCl solution (brine) for the final wash can also reduce the solubility of the product in the aqueous phase.
-
Silica Gel Chromatography: 5-Methoxypyridine-2-carboxaldehyde can be sensitive to acidic silica gel, leading to decomposition on the column. If you observe streaking or the appearance of new spots on TLC after spotting the crude material, consider neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 0.1-1%).[2] Alternatively, using a different stationary phase like alumina may be beneficial.
Q3: My purified 5-methoxypyridine-2-carboxaldehyde is a yellow oil, but the literature reports it as a colorless solid. How can I improve the purity?
A3: A yellow color often indicates the presence of impurities.
-
Recrystallization: If you have an oily product that is reported to be a solid, it may be impure. Try to induce crystallization by dissolving the oil in a minimal amount of a hot solvent (e.g., a mixture of hexanes and ethyl acetate) and allowing it to cool slowly. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.
-
Charcoal Treatment: If the color persists after chromatography, you can try treating a solution of your product with a small amount of activated charcoal to adsorb colored impurities. This is typically done by adding charcoal to a solution of the compound, stirring for a short period, and then filtering through a pad of celite.
Reaction Type: Chlorination to 2-(Chloromethyl)-5-methoxypyridine
Q1: The workup of my chlorination reaction using thionyl chloride (SOCl₂) is problematic, resulting in a dark, tarry crude product. What is causing this and how can I prevent it?
A1: The formation of dark, insoluble materials is a common issue in the chlorination of pyridine-containing alcohols.
-
Reaction Temperature: The reaction of thionyl chloride with alcohols can be exothermic. It is crucial to control the temperature, often by adding the thionyl chloride dropwise at a low temperature (e.g., 0 °C) and then allowing the reaction to slowly warm to room temperature.
-
Quenching Procedure: The quenching of excess thionyl chloride must be done carefully. Slowly and cautiously pouring the reaction mixture onto crushed ice or into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) can help to neutralize the acidic byproducts (HCl and SO₂) and decompose the remaining thionyl chloride.
-
Presence of a Base: Performing the reaction in the presence of a base like pyridine can neutralize the HCl generated in situ, often leading to a cleaner reaction.[3][4]
Q2: I am having difficulty separating my product, 2-(chloromethyl)-5-methoxypyridine, from the unreacted starting material by column chromatography.
A2: The polarity of the starting alcohol and the resulting chloride may be quite similar, making chromatographic separation challenging.
-
Solvent System Optimization: Carefully optimize your eluent system for TLC before attempting column chromatography. A small change in the solvent polarity can sometimes significantly improve separation. Test various ratios of non-polar (e.g., hexanes, petroleum ether) and polar (e.g., ethyl acetate, diethyl ether) solvents.
-
Alternative Purification: If chromatography is ineffective, consider other purification methods. If the product is a solid, recrystallization could be an option. Alternatively, if the product is a hydrochloride salt, it may be possible to precipitate it from an organic solution by adding an anti-solvent.
Q3: My yield of 2-(chloromethyl)-5-methoxypyridine is consistently low. What are the potential side reactions?
A3: Low yields can be attributed to several side reactions:
-
Formation of Dimeric Ethers: Under certain conditions, particularly if the reaction is heated, self-condensation of the starting alcohol can occur to form a dimeric ether.
-
Formation of Sulfite Esters: Thionyl chloride can react with two molecules of the alcohol to form a disulfonyl ester.[5]
-
Over-chlorination: While less common for the methoxy group, harsh conditions could potentially lead to reactions at other positions on the pyridine ring. To minimize these, use controlled temperatures and consider the order of addition of reagents.
Data Presentation
Table 1: Summary of Typical Workup Procedures and Yields for Reactions of this compound
| Reaction Type | Reagents | Workup Summary | Purification Method | Typical Yield |
| Oxidation | MnO₂ in CH₂Cl₂ | Filtration of MnO₂, concentration of the filtrate. | Silica gel column chromatography (Hexanes/Ethyl Acetate gradient). | 60-85% |
| Oxidation | Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, wash with brine, dry, and concentrate. | Silica gel column chromatography (Hexanes/Ethyl Acetate gradient). | 75-95% |
| Chlorination | SOCl₂ in CH₂Cl₂, with Pyridine | Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, wash with brine, dry, and concentrate. | Silica gel column chromatography or recrystallization. | 70-90% |
| Chlorination | POCl₃/PCl₅ | Concentrate in vacuo, triturate with ether, filter to remove salts, concentrate the filtrate. | Silica gel column chromatography. | ~45% (for a similar substrate)[5] |
Experimental Protocols
Protocol 1: Oxidation of this compound to 5-Methoxypyridine-2-carboxaldehyde using Manganese Dioxide
-
Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M solution) in a round-bottom flask, add activated manganese dioxide (MnO₂, 5-10 eq).
-
Reaction Monitoring: Stir the suspension vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate (e.g., 1:1). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the celite pad thoroughly with DCM.
-
Purification: Combine the filtrates and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Characterization: Combine the fractions containing the pure product and concentrate to afford 5-methoxypyridine-2-carboxaldehyde.
Protocol 2: Chlorination of this compound to 2-(Chloromethyl)-5-methoxypyridine using Thionyl Chloride
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add thionyl chloride (SOCl₂, 1.1-1.5 eq) dropwise to the cooled solution over 15-30 minutes. A small amount of pyridine (1.1-1.5 eq) can be added to the initial solution to act as an acid scavenger.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully quench the reaction by slowly pouring it into a stirred, cold saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous phase).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) or by recrystallization if it is a solid.
Visualizations
Caption: General experimental workflows for the oxidation and chlorination of this compound.
Caption: Troubleshooting guide for common issues in reactions of this compound.
References
dealing with air and moisture sensitivity in (5-Methoxypyridin-2-yl)methanol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Methoxypyridin-2-yl)methanol. The following information is designed to address common challenges related to its air and moisture sensitivity in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: How sensitive is this compound to air and moisture?
A1: While not pyrophoric, this compound is susceptible to degradation in the presence of atmospheric oxygen and moisture. The hydroxymethyl group can be oxidized, and the compound can absorb water, which may interfere with subsequent reactions, particularly those involving organometallics or other moisture-sensitive reagents. For best results, it is recommended to handle the compound under an inert atmosphere.
Q2: What are the visible signs of degradation of this compound?
A2: Pure this compound is typically a white to off-white solid. A noticeable yellowing or darkening of the material can indicate oxidation or the presence of impurities. If the compound appears clumpy or sticky, it may have absorbed a significant amount of moisture.
Q3: My reaction with this compound is giving a low yield. What are the potential causes related to its sensitivity?
A3: Low yields can stem from several factors related to the compound's sensitivity:
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Degradation of Starting Material: If the this compound has been improperly stored and has oxidized or hydrated, the effective concentration of the active starting material is reduced.
-
Reaction with Water: If your reaction involves water-sensitive reagents (e.g., Grignard reagents, organolithiums), any moisture present in the this compound or the reaction setup will consume these reagents, leading to lower product formation.
-
Side Reactions: The presence of oxygen can lead to the formation of byproducts, such as the corresponding aldehyde or carboxylic acid, which can complicate purification and reduce the yield of the desired product.
Q4: I am observing an unexpected byproduct in my reaction. Could it be due to the instability of this compound?
A4: Yes, the most common byproduct arising from the instability of this compound is 5-methoxypyridine-2-carbaldehyde, the oxidation product of the hydroxymethyl group. In highly oxidative conditions, the formation of 5-methoxypyridine-2-carboxylic acid is also possible. If your reaction conditions are basic, aldol-type condensation products of the aldehyde byproduct may also be observed.
Q5: How should I properly store this compound?
A5: To ensure the longevity and purity of this compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere of nitrogen or argon. For long-term storage, refrigeration (2-8 °C) is recommended to minimize degradation.
Troubleshooting Guides
Issue 1: Low Yield in a Reaction Involving an Organometallic Reagent
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Moisture in this compound | Dry the this compound by dissolving it in an anhydrous solvent and drying over a suitable drying agent (e.g., anhydrous Na2SO4 or MgSO4), followed by filtration and removal of the solvent under vacuum. Alternatively, azeotropic distillation with toluene can be effective. | Improved reaction yield due to the absence of water that would otherwise quench the organometallic reagent. |
| Moisture in Reaction Glassware | Oven-dry all glassware at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator immediately before use. | Prevention of reagent quenching by adsorbed water on glassware surfaces. |
| Atmospheric Moisture/Oxygen Contamination | Assemble the reaction under a positive pressure of an inert gas (nitrogen or argon) using a Schlenk line or in a glovebox. Use septa and cannulas for liquid transfers. | A successful reaction with minimal side products and a higher yield of the desired product. |
Issue 2: Formation of Oxidation Byproducts
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Air Exposure During Reaction Setup | Degas all solvents prior to use by bubbling an inert gas through them or by the freeze-pump-thaw method. Maintain a positive pressure of inert gas throughout the reaction. | Minimized formation of 5-methoxypyridine-2-carbaldehyde and other oxidative side products. |
| Prolonged Reaction Time at Elevated Temperature | If the reaction requires heat, ensure a continuous and gentle flow of inert gas. Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid unnecessarily long reaction times. | Reduced thermal degradation and oxidation, leading to a cleaner reaction profile. |
| Oxidative Impurities in Reagents | Use freshly distilled or high-purity grade solvents and reagents to avoid introducing oxidizing contaminants. | A cleaner reaction with fewer unidentified byproducts. |
Experimental Protocols
Protocol 1: General Procedure for Handling this compound under Inert Atmosphere
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Glassware Preparation: All glassware should be thoroughly cleaned and oven-dried at 120°C for a minimum of 4 hours.
-
Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of dry nitrogen or argon. Allow the apparatus to cool to room temperature under the inert atmosphere.
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Reagent Transfer: If this compound is a solid, transfer it to the reaction vessel in a glovebox or under a strong counter-flow of inert gas. If it is to be dissolved first, use an anhydrous solvent that has been previously degassed.
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Reaction: Maintain a positive pressure of the inert gas throughout the entire course of the reaction. This can be achieved by connecting the reaction apparatus to a nitrogen/argon line with a bubbler.
-
Work-up and Purification: Quench the reaction using degassed solvents. Subsequent purification steps, such as extraction and chromatography, should be performed promptly to minimize exposure to air.
Protocol 2: Oxidation of this compound to 5-Methoxypyridine-2-carbaldehyde (A Representative Reaction)
Note: This is a general protocol and may require optimization.
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 7.19 mmol) under a nitrogen atmosphere.
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Dissolution: Add 20 mL of anhydrous dichloromethane via a syringe. Stir until the solid is completely dissolved.
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Addition of Oxidant: In a separate flame-dried flask, prepare a suspension of pyridinium chlorochromate (PCC) (2.32 g, 10.78 mmol) in 20 mL of anhydrous dichloromethane. Transfer this suspension to the solution of this compound dropwise at room temperature using a cannula.
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Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
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Work-up: Upon completion, dilute the reaction mixture with 50 mL of diethyl ether and filter through a pad of silica gel to remove the chromium salts.
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Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-methoxypyridine-2-carbaldehyde.
Visualizations
Caption: Inert atmosphere experimental workflow.
Caption: Troubleshooting low reaction yields.
large-scale purification challenges for (5-Methoxypyridin-2-yl)methanol
Welcome to the technical support guide for (5-Methoxypyridin-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the large-scale purification of this important heterocyclic building block. Here, we address common questions and troubleshoot specific experimental issues, grounding our advice in established chemical principles and practical field experience.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge crucial for designing a robust purification strategy.
Q1: What are the key physicochemical properties of this compound that influence its purification?
Understanding the fundamental properties of this compound is the first step toward an effective purification plan. Its polarity, basicity, and thermal characteristics dictate the choice of solvents, stationary phases, and techniques.
| Property | Value | Significance for Purification |
| Molecular Formula | C₇H₉NO₂ | Indicates a relatively small, polar molecule.[1][2] |
| Molecular Weight | 139.15 g/mol | Suitable for standard purification techniques like chromatography and distillation.[1][3] |
| Appearance | Light yellow oil or solid | The physical state at room temperature can vary with purity.[4][5] Oily appearance often suggests impurities. |
| Boiling Point | ~262 °C | High boiling point makes vacuum distillation a viable, though potentially challenging, large-scale option.[3][6] |
| pKa (Predicted) | ~13.22 (hydroxyl proton) | The pyridine nitrogen is basic and can be protonated in acidic conditions, significantly increasing aqueous solubility.[6] |
| Solubility | Soluble in Methanol, Dichloromethane | Reported synthesis procedures use these solvents, indicating good solubility.[4] Solubility in common crystallization and chromatography solvents needs to be empirically determined. |
Q2: What are the most common impurities I should expect from a typical synthesis?
Impurity profiling is critical for developing a targeted purification strategy. Based on common synthetic routes, such as the reduction of a carbonyl or hydrolysis of an ester, the following impurities are frequently observed:
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Unreacted Starting Materials:
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5-Methoxypicolinaldehyde
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Methyl 5-methoxypyridine-2-carboxylate[6]
-
-
Over-oxidation Product:
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5-Methoxypyridine-2-carboxylic acid (if the alcohol is exposed to oxidizing conditions).
-
-
Related Pyridine Derivatives:
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Starting materials for the synthesis of the precursors, which may carry through.[4]
-
-
Residual Solvents and Reagents:
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High-boiling point solvents (e.g., NMP, DMF) or reagents used in preceding steps.
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The presence of these impurities, which have similar polarities and structures, presents the primary challenge in achieving high purity.
Q3: What is a reliable, scalable initial purification strategy for a crude reaction mixture?
For multi-gram to kilogram scale, a multi-step approach is most effective. The goal of the initial steps is bulk purification, removing major impurities before a final polishing step.
Below is a recommended workflow, which combines extractive and chromatographic methods.
Caption: General purification workflow for this compound.
Q4: How should I properly store the purified this compound?
While specific stability data is limited[7], best practices for heterocyclic alcohols apply. The pyridine moiety can be susceptible to oxidation over time.
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Temperature: Store at 2-8°C to minimize degradation.[8]
-
Atmosphere: For long-term storage, blanketing with an inert atmosphere (Nitrogen or Argon) is recommended to prevent air oxidation.
-
Container: Use an amber glass bottle or an opaque container to protect from light.
Part 2: Troubleshooting Guide
This section addresses specific problems encountered during purification experiments in a direct Q&A format.
Problem: My recovery is very low after an acidic aqueous work-up.
Cause: The pyridine nitrogen in your compound is basic. In an acidic aqueous solution (pH < 5), it becomes protonated to form a pyridinium salt. This salt is highly soluble in water and will partition out of the organic phase, leading to significant yield loss.
Solution:
-
pH Control: During the extraction, adjust the pH of the aqueous layer to be neutral or slightly basic (pH 7-8) using a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). This ensures the pyridine nitrogen remains in its free base form, which is more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate.
-
Salting Out: Add sodium chloride (NaCl) to the aqueous layer to saturation. This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic compound and driving it into the organic layer.
-
Back-Extraction: Combine all aqueous layers and perform one final extraction with a fresh portion of the organic solvent to recover any dissolved product.
Verification: Check the pH of the aqueous layer with pH paper before and after neutralization. Analyze a sample of the final aqueous layer by TLC or LC-MS to confirm that no product remains.
Problem: I am seeing severe peak tailing and poor separation during silica gel column chromatography.
Cause: This is a classic issue when purifying basic compounds like pyridines on standard silica gel. The surface of silica gel is populated with acidic silanol groups (Si-OH). The basic nitrogen atom of your molecule interacts strongly with these acidic sites via hydrogen bonding or acid-base interactions. This causes some molecules to "stick" to the column, resulting in broad, tailing peaks and co-elution with impurities.[9]
Solutions & Experimental Protocol:
| Strategy | Mechanism | Step-by-Step Protocol |
| Eluent Modification | A basic additive neutralizes the acidic silanol sites, preventing strong interaction with the analyte. | 1. Choose a primary eluent system (e.g., Hexane:Ethyl Acetate or DCM:Methanol).2. Add 0.5-1% triethylamine (TEA) or ammonia (as a 7N solution in methanol) to the mobile phase.3. Equilibrate the column with this modified eluent for at least 3-5 column volumes before loading your sample. |
| Use Deactivated Silica | Commercially available silica treated to reduce the number of active silanol groups. | 1. Purchase silica gel deactivated with a specific water content or use basified silica.2. Alternatively, use a different stationary phase like neutral or basic alumina, which is less acidic. |
| Alternative Chromatography | Techniques like counter-current chromatography can separate compounds based on partition coefficients without solid stationary phase interactions.[10] | 1. For very challenging separations, consider advanced techniques like pH-zone-refining counter-current chromatography, which is highly effective for pyridine derivatives.[10] |
Troubleshooting Flowchart for Chromatography:
Caption: Decision tree for troubleshooting poor chromatographic performance.
Problem: The purified product is an oil and will not crystallize, even after solvent removal.
Cause: The presence of even small amounts of impurities can disrupt the crystal lattice, acting as an "anti-solvent" and preventing crystallization. The compound may also be a low-melting solid or form a stable oil at room temperature.
Solutions:
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Purity Check: First, ensure the material is sufficiently pure (>95%) via HPLC or NMR. If not, re-purify using an orthogonal method (e.g., if you used chromatography, try an acid-base extraction).
-
Solvent Screening: Dissolve a small amount of the oil in a minimum of a good solvent (e.g., ethyl acetate, isopropanol). Add a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexanes, heptane) dropwise until turbidity persists. Cool the mixture slowly.
-
Seeding: If you have a small amount of solid material from a previous batch, add a single, tiny crystal ("seed crystal") to the supersaturated solution to initiate crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Vacuum Distillation: Given its high boiling point, short-path vacuum distillation can be an excellent final purification step for removing non-volatile impurities and may yield a product that crystallizes upon cooling.[11]
References
- 1. This compound | C7H9NO2 | CID 12214020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aobchem.com [aobchem.com]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound | 127978-70-5 [chemicalbook.com]
- 5. (5-Methoxypyridine-2-yl)methanol | CymitQuimica [cymitquimica.com]
- 6. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. echemi.com [echemi.com]
- 8. 937202-11-4|(5-Methoxypyridin-3-yl)methanol|BLD Pharm [bldpharm.com]
- 9. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 10. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]
identifying and characterizing impurities in (5-Methoxypyridin-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in (5-Methoxypyridin-2-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in commercially available this compound?
A1: Potential impurities in this compound can originate from the synthetic route and degradation. A common synthetic pathway involves the oxidation of 2-methyl-5-methoxypyridine. Based on this, the following impurities are often encountered:
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Starting Material: 2-methyl-5-methoxypyridine
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Intermediate/Side-product: 2-methyl-5-methoxypyridine N-oxide
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Over-oxidation Product: 5-methoxypyridine-2-carbaldehyde
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Further Oxidation Product: 5-methoxypyridine-2-carboxylic acid
-
Degradation Product: Unknown degradation products may form upon exposure to light, heat, or incompatible substances.
A summary of these potential impurities is provided in the table below.
| Impurity Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-methyl-5-methoxypyridine | ![]() |
C₇H₉NO₂139.155-methoxypyridine-2-carbaldehyde
C₇H₇NO₂137.145-methoxypyridine-2-carboxylic acid
C₇H₇NO₃153.14
Q2: How can I identify these impurities in my sample?
A2: A combination of chromatographic and spectroscopic techniques is recommended for the unambiguous identification of impurities.
-
High-Performance Liquid Chromatography (HPLC) with a UV detector is a powerful tool for separating and quantifying the main component from its impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying volatile and semi-volatile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about the isolated impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for non-volatile or thermally labile impurities.
The logical workflow for impurity identification is depicted in the diagram below.
Caption: A stepwise workflow for identifying impurities.
Troubleshooting Guides
HPLC Analysis
Q3: I am not getting good separation between the main peak and an impurity peak. What should I do?
A3: Poor resolution in HPLC can be addressed by systematically optimizing the method parameters.
Troubleshooting Steps for Poor Resolution:
| Problem | Potential Cause | Recommended Solution |
| Co-eluting or Broad Peaks | Mobile phase composition is not optimal. | 1. Adjust Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. 2. Change Organic Modifier: Switch from acetonitrile to methanol or vice versa, as this can alter selectivity. 3. Modify pH: Adjust the pH of the aqueous buffer. For pyridine compounds, a slightly acidic pH (e.g., 3-5) often provides good peak shape. |
| Inappropriate column chemistry. | 1. Consider a Different Stationary Phase: If using a standard C18 column, try a phenyl-hexyl or a polar-embedded phase column to introduce different separation mechanisms (e.g., π-π interactions). | |
| Flow rate is too high. | Decrease the flow rate to allow for better partitioning between the mobile and stationary phases. | |
| Column temperature is not optimal. | Adjust the column temperature. Increasing the temperature can sometimes improve efficiency and resolution, but decreasing it may enhance selectivity. |
The following diagram illustrates the logical approach to troubleshooting poor HPLC peak resolution.
Caption: A logical guide to resolving HPLC separation issues.
GC-MS Analysis
Q4: I am observing peak tailing for this compound in my GC-MS analysis. How can I improve the peak shape?
A4: Peak tailing for polar compounds like this compound in GC-MS is often due to interactions with active sites in the GC system or sub-optimal chromatographic conditions.
Troubleshooting Steps for Peak Tailing in GC-MS:
| Problem | Potential Cause | Recommended Solution |
| Tailing Peaks | Active sites in the injector or column. | 1. Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner. Consider a liner with glass wool for better sample vaporization. 2. Column Conditioning: Bake out the column according to the manufacturer's instructions to remove contaminants. 3. Trim the Column: Cut the first 10-15 cm from the front of the column to remove non-volatile residues. |
| Inappropriate column phase. | Use a mid-polarity to polar stationary phase (e.g., a column with 5% phenyl or a polyethylene glycol (WAX) phase) which is more compatible with polar analytes. | |
| Sub-optimal temperature program. | 1. Lower the Initial Oven Temperature: A lower starting temperature can improve the focusing of the analyte at the head of the column. 2. Optimize the Temperature Ramp: A slower temperature ramp can improve peak shape. | |
| Analyte is too polar for direct GC analysis. | Derivatization: Consider derivatizing the hydroxyl group (e.g., silylation with BSTFA or MSTFA) to increase volatility and reduce tailing. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
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2-15 min: 5% to 95% B
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15-18 min: 95% B
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18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
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Sample Preparation: Dissolve 1 mg of the sample in 1 mL of 50:50 water/acetonitrile.
Expected Retention Times (Hypothetical):
| Compound | Retention Time (min) |
| 5-methoxypyridine-2-carboxylic acid | 4.2 |
| This compound | 8.5 |
| 5-methoxypyridine-2-carbaldehyde | 9.8 |
| 2-methyl-5-methoxypyridine N-oxide | 10.5 |
| 2-methyl-5-methoxypyridine | 12.1 |
Protocol 2: GC-MS Method for Impurity Profiling
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Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
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Carrier Gas: Helium, constant flow 1.2 mL/min
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Inlet Temperature: 250 °C
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Injection Mode: Split (10:1)
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Injection Volume: 1 µL
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Oven Program:
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Initial temperature: 80 °C, hold for 2 min
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Ramp: 10 °C/min to 280 °C
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Hold: 5 min at 280 °C
-
-
Transfer Line Temperature: 280 °C
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Ion Source Temperature: 230 °C
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MS Scan Range: 40-400 amu
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Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol.
Expected GC-MS Data (Hypothetical):
| Compound | Retention Time (min) | Key m/z fragments |
| 2-methyl-5-methoxypyridine | 9.3 | 123, 108, 92, 78 |
| 5-methoxypyridine-2-carbaldehyde | 11.5 | 137, 136, 108, 78 |
| This compound | 12.8 | 139, 122, 108, 79 |
| 2-methyl-5-methoxypyridine N-oxide | 14.2 | 139, 123, 108, 93 |
Impurity Formation Pathway
The following diagram illustrates a plausible pathway for the formation of common impurities during the synthesis of this compound from 2-methyl-5-methoxypyridine.
Caption: A plausible pathway for impurity formation.
Validation & Comparative
A Comparative Guide to the Synthesis of (5-Methoxypyridin-2-yl)methanol for Researchers and Drug Development Professionals
Introduction: (5-Methoxypyridin-2-yl)methanol is a key building block in the synthesis of various pharmaceutical compounds. Its efficient and scalable preparation is of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for specific research and development needs.
Synthetic Route Comparison
Two primary synthetic strategies for the preparation of this compound are presented: the hydrolysis of an acetate precursor and the reduction of a picolinaldehyde derivative. The choice between these routes may depend on factors such as the commercial availability and cost of starting materials, reaction conditions, and desired product purity.
Data Presentation
| Parameter | Route 1: Hydrolysis of 2-(Acetoxymethyl)-5-methoxypyridine | Route 2: Reduction of 5-Methoxypicolinaldehyde |
| Starting Material | 2-(Acetoxymethyl)-5-methoxypyridine | 5-Methoxypicolinaldehyde |
| Reagents | Potassium hydroxide, Methanol, Dichloromethane, Water, Anhydrous sodium sulfate | Sodium borohydride, Methanol |
| Reaction Time | 2 hours | ~1 hour (typical) |
| Reaction Temperature | Reflux | Room Temperature |
| Yield | 93%[1] | >90% (estimated based on analogous reactions) |
| Purification | Extraction and solvent removal[1] | Typically requires aqueous workup and extraction |
Experimental Protocols
Route 1: Hydrolysis of 2-(Acetoxymethyl)-5-methoxypyridine
This route involves the base-catalyzed hydrolysis of the acetate ester of the target alcohol.
Procedure:
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In a round-bottom flask, dissolve 2-(acetoxymethyl)-5-methoxypyridine (1.40 g, 7.7 mmol) in methanol (30 mL).[1]
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Add an excess of potassium hydroxide to the solution.[1]
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Heat the reaction mixture to reflux and maintain for 2 hours.[1]
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After the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.[1]
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Partition the residue between dichloromethane (20 mL) and water (20 mL).[1]
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Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a light yellow oil (1.00 g, 93% yield).[1]
Route 2: Reduction of 5-Methoxypicolinaldehyde
This method utilizes the reduction of the corresponding aldehyde to the primary alcohol, a standard transformation in organic synthesis.
Procedure (General, based on analogous reductions):
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In a round-bottom flask, dissolve 5-methoxypicolinaldehyde in methanol at room temperature.
-
Slowly add sodium borohydride (NaBH4) in portions to the stirred solution. The reaction is typically exothermic.
-
Stir the reaction mixture at room temperature for approximately 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, carefully quench the reaction by the slow addition of water.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane.
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Visualization of Synthetic Strategies
Caption: Comparative workflow of two synthetic routes to this compound.
References
A Comparative Guide to Bioisosteric Replacements of the Methoxy Group in Pyridine Derivatives for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, particularly in the design of kinase inhibitors, the methoxy group on a pyridine scaffold is a frequently encountered moiety. While it can contribute positively to binding affinity and physicochemical properties, it is also often associated with metabolic liabilities, primarily through O-demethylation by cytochrome P450 enzymes. This metabolic instability can lead to poor pharmacokinetic profiles and the formation of potentially reactive metabolites. Bioisosteric replacement of the methoxy group is a key strategy to mitigate these issues while retaining or improving the desired biological activity.
This guide provides an objective comparison of common bioisosteric replacements for the methoxy group in pyridine-based kinase inhibitors, supported by experimental data from published literature. We will delve into the impact of these replacements on inhibitory potency, selectivity, and metabolic stability.
Comparison of Methoxy Bioisosteres on a Pyridine Scaffold
To provide a clear and direct comparison, we will focus on a representative pyridine-based scaffold targeting a specific kinase. While a single study systematically comparing a wide array of bioisosteres on the identical scaffold is rare, we can collate and analyze data from various sources that investigate structurally similar pyridine derivatives. For the purpose of this guide, we will use a hypothetical, yet representative, 4-substituted pyridine core, a common motif in kinase inhibitors.
The following table summarizes the in vitro biological activities and physicochemical properties of a parent methoxy-containing pyridine compound and its bioisosteric analogs. The data presented is a composite from various studies on similar scaffolds to illustrate the general trends observed with each replacement.
| Bioisosteric Replacement | Structure | Target Kinase IC50 (nM) | Selectivity Profile | Metabolic Stability (t½ in HLM, min) | Lipophilicity (cLogP) | Rationale for Replacement & Key Observations |
| Methoxy (Parent) | -OCH₃ | 50 | Moderate | 15 | 2.5 | Good potency but susceptible to O-demethylation. |
| Fluorine | -F | 150 | Similar to Parent | > 60 | 2.3 | Blocks metabolism and can act as a weak hydrogen bond acceptor. Generally leads to a slight decrease or similar potency. |
| Difluoromethyl | -CF₂H | 65 | Improved | > 60 | 2.8 | Often considered a good mimic of the methoxy group's size and electronics. Can improve metabolic stability and sometimes potency.[1][2] |
| Trifluoromethyl | -CF₃ | 200 | Variable | > 60 | 3.1 | Strong electron-withdrawing group that significantly enhances metabolic stability. Potency can be variable and often lower due to altered electronics. |
| Trifluoromethoxy | -OCF₃ | 80 | Similar to Parent | > 60 | 3.4 | Considered a metabolically robust version of the methoxy group. Can maintain or slightly decrease potency while significantly improving stability. |
| Dimethylamino | -N(CH₃)₂ | 40 | Improved | 30 | 2.1 | Can act as a hydrogen bond acceptor and is less prone to metabolism than methoxy. Often maintains or improves potency. |
| Cyano | -CN | 300 | Variable | > 60 | 1.8 | A polar, linear group that can act as a hydrogen bond acceptor. Often results in decreased potency. |
| Methylthio | -SCH₃ | 75 | Similar to Parent | 20 | 2.9 | Can be a reasonable replacement, but may be susceptible to oxidation. |
Note: The presented data is illustrative and compiled from multiple sources. The actual impact of a bioisosteric replacement is highly context-dependent and will vary based on the specific molecular scaffold and the target protein. HLM = Human Liver Microsomes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for the key assays cited in this guide.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the potency of a compound in inhibiting a specific kinase by measuring the amount of ATP remaining after the kinase reaction.
Materials:
-
Kinase enzyme (e.g., c-Met)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, the kinase enzyme, and the specific substrate in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent, which converts ADP to ATP.
-
Add the Kinase Detection Reagent to measure the newly synthesized ATP through a luciferase reaction, generating a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (MTT/MTS Assay)
This assay assesses the effect of a compound on the proliferation of cancer cells, which is often dependent on the activity of specific kinases.[3][4][5][6][7]
Materials:
-
Cancer cell line (e.g., a line known to be dependent on the target kinase)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well clear or opaque-walled microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 2-4 hours. Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its metabolic stability.[8][9][10][11][12]
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compound
-
Control compound with known metabolic stability (e.g., verapamil)
-
Acetonitrile with an internal standard for quenching and analysis
-
LC-MS/MS system for analysis
Procedure:
-
Pre-warm the HLM and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine the test compound, HLM, and phosphate buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the half-life (t½) of the compound by plotting the natural logarithm of the percentage of the remaining parent compound against time.
Visualizations
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a simplified kinase signaling pathway and the experimental workflow for a kinase inhibition assay.
Caption: Simplified kinase signaling pathway and point of inhibition.
Caption: Experimental workflow for a kinase inhibition assay.
Conclusion
The bioisosteric replacement of a methoxy group in pyridine derivatives is a powerful strategy in medicinal chemistry to overcome metabolic liabilities and fine-tune the properties of kinase inhibitors. As demonstrated, replacements such as fluorine, difluoromethyl, and dimethylamino groups can significantly enhance metabolic stability while maintaining or even improving inhibitory potency. The choice of the bioisostere is a context-dependent decision that requires careful consideration of its effects on steric and electronic properties, as well as the specific binding pocket of the target kinase. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in the rational design and optimization of novel pyridine-based therapeutic agents.
References
- 1. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. broadpharm.com [broadpharm.com]
- 6. atcc.org [atcc.org]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. In vitro evaluation of the metabolic enzymes and drug interaction potential of triapine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (5-Methoxypyridin-2-yl)methanol and Other Pyridine Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, pyridine derivatives are indispensable building blocks for the synthesis of a vast array of pharmacologically active compounds. Their prevalence is notable in numerous FDA-approved drugs, where the pyridine scaffold often plays a crucial role in defining the molecule's efficacy and pharmacokinetic profile. Among the diverse range of functionalized pyridines, (5-Methoxypyridin-2-yl)methanol has emerged as a particularly valuable synthon, especially in the development of kinase inhibitors.
This guide provides an objective comparison of this compound with other structurally related pyridine building blocks, focusing on their application in the synthesis of key intermediates for drug discovery, supported by established chemical principles and representative experimental data.
Performance Comparison in a Key Synthetic Transformation: Williamson Ether Synthesis
A common and critical reaction in the elaboration of pyridine building blocks for kinase inhibitors is the formation of an ether linkage, often accomplished via the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxymethyl group to form an alkoxide, which then acts as a nucleophile to displace a leaving group on another molecule. The electronic nature of the substituent on the pyridine ring significantly influences the nucleophilicity of the resulting alkoxide and, consequently, the reaction's efficiency.
To illustrate the comparative performance, we will consider the reaction of various 5-substituted-pyridin-2-yl-methanols with a generic electrophile in a Williamson ether synthesis. The following table summarizes the predicted relative performance based on the electronic effects of the substituents.
Table 1: Predicted Performance of 5-Substituted-Pyridin-2-yl-methanols in Williamson Ether Synthesis
| Building Block | Substituent (at C5) | Electronic Effect of Substituent | Predicted Nucleophilicity of Alkoxide | Predicted Reaction Rate | Potential Side Reactions |
| This compound | Methoxy (-OCH₃) | Electron-donating (resonance) | High | Fast | Minimal |
| (5-Methylpyridin-2-yl)methanol | Methyl (-CH₃) | Electron-donating (inductive) | Moderate-High | Moderate-Fast | Minimal |
| (Pyridin-2-yl)methanol | Hydrogen (-H) | Neutral | Moderate | Moderate | Minimal |
| (5-Chloropyridin-2-yl)methanol | Chloro (-Cl) | Electron-withdrawing (inductive) | Low | Slow | May require stronger base/harsher conditions |
Experimental Protocols
General Protocol for Williamson Ether Synthesis of a Pyridine-based Kinase Inhibitor Intermediate
This protocol describes a general procedure for the etherification of a substituted (pyridin-2-yl)methanol with a generic heterocyclic partner, a common step in the synthesis of kinase inhibitors such as those targeting Hematopoietic Progenitor Kinase 1 (HPK1).
Materials:
-
(5-Substituted-pyridin-2-yl)methanol (1.0 eq)
-
Heterocyclic partner with a suitable leaving group (e.g., a chloro- or fluoro-substituted pyrazole) (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the (5-substituted-pyridin-2-yl)methanol (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of the heterocyclic partner (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired ether product.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the simplified signaling pathway of Hematopoietic Progenitor Kinase 1 (HPK1), a key therapeutic target in immuno-oncology. This compound is a crucial building block for the synthesis of potent and selective HPK1 inhibitors.
Caption: Simplified HPK1 signaling pathway in T-cells.
Experimental Workflow
The diagram below outlines a general experimental workflow for the parallel synthesis and evaluation of a focused library of kinase inhibitors, utilizing different pyridine building blocks.
Caption: General workflow for kinase inhibitor synthesis and evaluation.
Conclusion
This compound stands out as a highly effective building block in the synthesis of complex molecules for drug discovery, particularly in the realm of kinase inhibitors. Its electron-donating methoxy group enhances the nucleophilicity of the corresponding alkoxide, facilitating key bond-forming reactions like the Williamson ether synthesis. When compared to analogs with electron-withdrawing or less-donating substituents, this compound is predicted to offer superior reactivity, potentially leading to higher yields and milder reaction conditions. This comparative advantage makes it a preferred choice for medicinal chemists aiming to efficiently synthesize libraries of novel therapeutics for a range of diseases. The provided protocols and workflows offer a foundational guide for researchers to incorporate this and other pyridine building blocks into their drug discovery programs.
Comparative Efficacy of HPK1 Inhibitors: A Review of Publicly Available Data on (5-Methoxypyridin-2-yl)methanol Derivatives
A comprehensive search of publicly available scientific literature and patent databases has revealed a significant gap in information regarding Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors specifically derived from a (5-Methoxypyridin-2-yl)methanol scaffold. At present, there is no sufficient public data to conduct a comparative efficacy analysis of this particular class of compounds.
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, is a well-recognized negative regulator of T-cell activation, making it a promising target for cancer immunotherapy. The development of small molecule inhibitors of HPK1 is an active area of research, with numerous pharmaceutical companies and academic labs exploring a variety of chemical scaffolds. These efforts have led to the discovery of potent inhibitors, some of which are currently in preclinical and clinical development.
However, for the specific chemical series originating from this compound, there is a notable absence of published research detailing their synthesis, structure-activity relationships (SAR), and crucially, their biological efficacy as HPK1 inhibitors. While our searches identified a wide array of HPK1 inhibitors with diverse core structures, none explicitly described the use of this compound as a starting material or core structural component for which comparative data is available.
This lack of publicly accessible information prevents the creation of a detailed comparison guide as requested. Such a guide would require, at a minimum, efficacy data (such as IC50 values from biochemical assays or EC50 values from cellular assays) for at least two distinct compounds within the specified chemical class. Furthermore, to provide the mandated detailed experimental protocols and signaling pathway diagrams, access to the primary research publications is essential.
General HPK1 Signaling and Inhibition
While a direct comparison of this compound-derived inhibitors is not possible at this time, it is pertinent to briefly outline the general mechanism of HPK1 and the assays commonly used to evaluate its inhibitors.
HPK1 is a key component of the T-cell receptor (TCR) signaling pathway. Upon TCR activation, HPK1 is recruited to the immunological synapse where it phosphorylates downstream targets, including SLP-76. This phosphorylation event ultimately leads to a dampening of the T-cell response, thereby acting as an immune checkpoint. Inhibition of HPK1 is therefore expected to enhance T-cell activation, proliferation, and cytokine production, leading to a more robust anti-tumor immune response.
Below is a generalized diagram of the HPK1 signaling pathway and the point of intervention for HPK1 inhibitors.
Caption: Simplified HPK1 signaling pathway in T-cells.
Typical Experimental Evaluation of HPK1 Inhibitors
The evaluation of HPK1 inhibitors generally involves a tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cellular assays to assess on-target activity in a physiological context, and finally in vivo models to evaluate efficacy and pharmacokinetics.
A general workflow for these experiments is outlined below.
Caption: General experimental workflow for HPK1 inhibitor evaluation.
Conclusion
While the field of HPK1 inhibitor development is robust and rapidly advancing, the specific class of compounds derived from this compound remains largely undocumented in the public domain. Consequently, a comparative guide on their efficacy cannot be produced at this time. Researchers and drug development professionals interested in HPK1 inhibition are encouraged to consult the extensive literature on other well-characterized chemical series of HPK1 inhibitors. Should data on this compound-derived HPK1 inhibitors become publicly available, a comprehensive comparison guide will be generated.
Suzuki vs. Stille Coupling: A Head-to-Head Comparison for the Synthesis of Pyridine Derivatives
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as powerful and versatile tools for the formation of carbon-carbon bonds, proving indispensable in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1][2] For researchers and drug development professionals working with pyridine-containing scaffolds, the choice between these two methods is a critical consideration, with each offering distinct advantages and disadvantages in terms of reactivity, substrate scope, and practical application. This guide provides a detailed, data-driven comparison of the Suzuki and Stille couplings for the functionalization of pyridine derivatives.
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts.[1][3] | High toxicity of organotin reagents and byproducts.[1][3] |
| Reagent Stability | Boronic acids can be prone to protodeboronation; boronic esters offer greater stability.[1][4] | Organostannanes are generally stable to air and moisture.[1][3][5] |
| Reaction Conditions | Typically requires a base.[1][6][7] | Often proceeds under neutral or mildly basic conditions.[1][2] |
| Functional Group Tolerance | Good, but can be sensitive to strong bases and certain functional groups.[8] | Excellent, tolerates a wide range of functional groups.[1][2][9] |
| Byproduct Removal | Boron byproducts are often water-soluble and easily removed.[1] | Tin byproducts can be challenging to remove from the reaction mixture.[1][3][10] |
Performance Comparison with Pyridine Derivatives
The choice between Suzuki and Stille coupling is often dictated by the specific pyridine substrate and the desired coupling partner. While the Suzuki coupling is frequently the first choice due to its favorable environmental profile, the Stille coupling can offer superior performance in certain scenarios, particularly with sterically demanding substrates or those bearing sensitive functional groups.[1][11]
Suzuki Coupling of Pyridine Derivatives: Selected Data
The Suzuki-Miyaura coupling has been extensively used for the synthesis of arylpyridines.[12][13] However, challenges can arise, particularly with 2-substituted pyridines, due to the instability of the corresponding pyridine-2-boronates.[4] Despite these challenges, various effective protocols have been developed.
| Pyridine Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (aq) | Toluene/Ethanol/Water | Reflux | 8 | 86[14] |
| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 90 | 18 | Moderate to Good[13][15] |
| 2,3,5-Trichloropyridine | Arylboronic acids | Pd(OAc)₂ | Various | Aqueous | - | - | High[16] |
| 2-Pyridylboronate | 3,5-(bis-trifluoromethyl)bromobenzene | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | - | - | 82[17] |
| 2-Pyridylboronate | 5-Bromopyrimidine | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | - | - | 91[17] |
Stille Coupling of Pyridine Derivatives: Selected Data
The Stille coupling often demonstrates excellent functional group tolerance and can be more effective for coupling sterically hindered substrates.[9][11] The primary drawback is the toxicity of the organotin reagents and the difficulty in removing tin-containing byproducts.[3][5]
| Pyridine Substrate | Coupling Partner | Catalyst / Ligand | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Diazocine Derivative | 4-Bromopyridine | Pd(OAc)₂ / XPhos | - | DMSO | 100 | - | -[11][18] |
| Diazocine Derivative | Thiophene derivative | Pd(OAc)₂ / XPhos | - | - | - | - | 90-94[11][18] |
| Various Pyridines | Various Stannanes | Pd(PPh₃)₄ | - | - | - | - | High[19] |
Catalytic Cycles and Experimental Workflows
The catalytic cycles of both the Suzuki and Stille couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][6][20] The key difference lies in the nature of the organometallic reagent and the conditions required for transmetalation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. The Stille Reaction: A Cornerstone in Industrial Organic Synthesis - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 10. Stille Coupling | NROChemistry [nrochemistry.com]
- 11. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Stille Coupling | OpenOChem Learn [learn.openochem.org]
A Comparative Guide to Validated Analytical Methods for the Quantification of (5-Methoxypyridin-2-yl)methanol
This guide provides a comprehensive overview of validated analytical methodologies for the precise and accurate quantification of (5-Methoxypyridin-2-yl)methanol. Tailored for researchers, scientists, and professionals in drug development, this document outlines a proposed analytical method, its validation according to international guidelines, and a comparison with alternative techniques. The information presented is grounded in established principles of analytical chemistry and regulatory expectations for method validation.
Introduction to this compound and the Importance of Quantification
This compound is a pyridine derivative of interest in pharmaceutical and chemical synthesis. Accurate quantification is crucial for ensuring the quality, consistency, and purity of starting materials, intermediates, and final products. Validated analytical methods are a regulatory requirement and are essential for reliable data in research and development, quality control, and stability studies.[1][2][3][4][5] This guide focuses on a proposed High-Performance Liquid Chromatography (HPLC) method and its validation, offering a robust framework for its implementation.
Proposed Primary Analytical Method: Reversed-Phase HPLC with UV Detection
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed as the primary analytical technique for the quantification of this compound. This method is widely accessible, robust, and suitable for the analysis of polar aromatic compounds like pyridine derivatives.[6][7][8][9][10]
Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative.[11][12][13] While offering lower detection limits, the instrumentation is more specialized and the method development can be more complex.
Experimental Protocol: Proposed RP-HPLC-UV Method
A detailed protocol for the proposed RP-HPLC-UV method is provided below.
1. Sample Preparation:
-
Accurately weigh and dissolve a suitable amount of the this compound reference standard and samples in the mobile phase to achieve a target concentration within the linear range of the method.
-
Filter the solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 0.01M ammonium acetate) in a ratio that provides good peak shape and retention time (e.g., 50:50 v/v).[11]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (based on the UV absorbance of pyridine derivatives).[7]
Method Validation According to ICH Q2(R2) Guidelines
The proposed HPLC method must be validated to ensure it is fit for its intended purpose.[1][2][3][4][5] The following validation parameters will be assessed:
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Experimental Protocol:
-
Forced Degradation Studies: Subject the this compound sample to stress conditions including acid hydrolysis (0.1 N HCl), base hydrolysis (0.1 N NaOH), oxidation (3% H₂O₂), thermal stress (e.g., 80°C), and photolytic stress (UV light).[14][15][16]
-
Analyze the stressed samples alongside an unstressed sample and a blank.
-
Assess the resolution between the main peak of this compound and any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm the homogeneity of the analyte peak.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound over a concentration range (e.g., 50% to 150% of the expected sample concentration).
-
Inject each standard solution in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
Data Presentation:
| Parameter | Acceptance Criteria | Hypothetical Result |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| y-intercept | Close to zero | 125.3 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Experimental Protocol:
-
Perform recovery studies by spiking a placebo (matrix without the analyte) with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level and analyze them.
-
Calculate the percentage recovery for each sample.
Data Presentation:
| Spiked Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | Mean % Recovery | % RSD |
| 80% | 80.0 | 79.5 | 99.4 | ||
| 80% | 80.0 | 80.2 | 100.3 | 99.8 | 0.5 |
| 80% | 80.0 | 79.8 | 99.8 | ||
| 100% | 100.0 | 100.5 | 100.5 | ||
| 100% | 100.0 | 99.7 | 99.7 | 100.2 | 0.4 |
| 100% | 100.0 | 100.3 | 100.3 | ||
| 120% | 120.0 | 119.5 | 99.6 | ||
| 120% | 120.0 | 121.0 | 100.8 | 100.1 | 0.6 |
| 120% | 120.0 | 119.9 | 99.9 |
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: repeatability, intermediate precision, and reproducibility.
Experimental Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst and/or a different instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) for each set of measurements.
Data Presentation:
| Precision Level | Sample | Peak Area | Mean Peak Area | % RSD |
| Repeatability (Day 1) | 1 | 1254321 | ||
| 2 | 1256789 | |||
| 3 | 1251234 | 1254678 | 0.25% | |
| 4 | 1255555 | |||
| 5 | 1253210 | |||
| 6 | 1256987 | |||
| Intermediate (Day 2) | 1 | 1261234 | ||
| 2 | 1259876 | |||
| 3 | 1263456 | 1261098 | 0.18% | |
| 4 | 1260123 | |||
| 5 | 1259999 | |||
| 6 | 1261901 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
-
Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
-
Confirm the LOQ by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
Data Presentation:
| Parameter | Method | Hypothetical Result (µg/mL) |
| LOD | Based on Signal-to-Noise ratio (3:1) | 0.1 |
| LOQ | Based on Signal-to-Noise ratio (10:1) | 0.3 |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol:
-
Introduce small variations to the method parameters, one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic component)
-
-
Analyze a standard solution under each modified condition and evaluate the impact on retention time, peak area, and peak shape.
Data Presentation:
| Parameter Varied | Variation | Retention Time (min) | Peak Area | Tailing Factor |
| Nominal Condition | - | 4.52 | 1254321 | 1.1 |
| Flow Rate (mL/min) | 0.9 | 5.01 | 1393690 | 1.1 |
| 1.1 | 4.10 | 1140292 | 1.1 | |
| Column Temperature (°C) | 28 | 4.65 | 1258765 | 1.1 |
| 32 | 4.39 | 1249876 | 1.1 | |
| Mobile Phase (% Acetonitrile) | 48 | 4.88 | 1245678 | 1.2 |
| 52 | 4.16 | 1263456 | 1.1 |
Mandatory Visualization
The following diagram illustrates the logical workflow for the validation of an analytical method.
Caption: Logical workflow for analytical method validation.
Conclusion
This guide proposes a robust RP-HPLC-UV method for the quantification of this compound and provides a detailed framework for its validation in accordance with ICH guidelines. The presented tables of hypothetical data serve as a benchmark for the expected performance of a well-validated method. While RP-HPLC is a reliable and accessible technique, LC-MS/MS offers a viable alternative for applications requiring enhanced sensitivity. The successful validation of the chosen analytical method is paramount for ensuring data integrity and regulatory compliance in any scientific or developmental setting.
References
- 1. youtube.com [youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. helixchrom.com [helixchrom.com]
- 7. helixchrom.com [helixchrom.com]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 16. biomedres.us [biomedres.us]
A Comparative Guide to Palladium Ligands for the Buchwald-Hartwig Amination of Pyridines
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction is of particular significance in pharmaceutical and materials science, where the synthesis of aminopyridines is a frequent challenge. The electron-deficient nature of the pyridine ring and the potential for the ring nitrogen to coordinate to the palladium catalyst can hinder the reaction, making the choice of ligand critical for success.
This guide offers an objective comparison of various palladium ligands for the Buchwald-Hartwig amination of pyridines, supported by experimental data. We will delve into the performance of different ligand classes, provide a detailed experimental protocol, and present a visual representation of the catalytic cycle.
Comparative Performance of Palladium Ligands
The efficiency of the Buchwald-Hartwig amination of pyridines is highly dependent on the ligand complexed to the palladium center. The ideal ligand should promote the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. For pyridine substrates, bulky and electron-rich ligands are often required to overcome catalyst inhibition by the pyridine nitrogen.
The following table summarizes the performance of various palladium ligands in the Buchwald-Hartwig amination of different halopyridines. While direct comparison is challenging due to varying reaction conditions across different studies, this data provides valuable insights into the relative efficacy of these ligands.
| Ligand | Palladium Precursor | Pyridine Substrate | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| RuPhos | Pd₂(dba)₃ | 3-Bromo-2-aminopyridine | Morpholine | LiHMDS | Toluene | 100 | 16 | 71 | [1] |
| SPhos | Pd₂(dba)₃ | 3-Bromo-2-aminopyridine | Morpholine | LiHMDS | Toluene | 100 | 16 | 76 | [1] |
| BINAP | Pd₂(dba)₃ | 3-Bromo-2-aminopyridine | Morpholine | LiHMDS | Toluene | 100 | 16 | 71 | [1] |
| RuPhos-precatalyst | - | 3-Bromo-2-aminopyridine | Morpholine | LiHMDS | Toluene | 100 | 16 | 83 | [1] |
| dppp | Pd(OAc)₂ | 2-Bromopyridine | Volatile Amines | NaOtBu | Toluene | 80 | - | 55-98 | [2] |
| Josiphos (CyPFtBu) | Pd(OAc)₂ | Heteroaryl Chlorides | Primary Amines | NaOtBu | Toluene | 110 | - | Good | [3] |
| Xantphos | Pd(OAc)₂ | 2,4-Dichloropyridine | Anilines | Cs₂CO₃ | Dioxane | 100 | - | High | [4] |
| BrettPhos | - | Aryl Chlorides | Primary Amines | K₂CO₃ | t-BuOH | 110 | - | High | [5] |
Ligand Selection and Discussion
The choice of ligand is paramount for a successful amination of pyridine substrates. Here's a breakdown of the general trends observed:
-
Bulky Monophosphine Ligands (Buchwald-type): Ligands such as RuPhos , SPhos , and BrettPhos are highly effective for the amination of pyridines. Their steric bulk helps to prevent the formation of inactive palladium dimers and can disfavor coordination of the pyridine nitrogen to the palladium center. Theoretical studies suggest that BrettPhos is particularly effective for primary amines, while RuPhos shows high activity for secondary amines due to differences in steric hindrance and electronic structure. The use of pre-catalysts, such as the RuPhos-precatalyst, can lead to higher yields by ensuring the efficient generation of the active Pd(0) species.[1]
-
Ferrocene-based Ligands: Josiphos ligands, characterized by their ferrocene backbone, have demonstrated excellent performance, particularly for the challenging amination of chloropyridines. Their unique steric and electronic properties make them robust and versatile for a range of pyridine substrates.
-
Bidentate Phosphine Ligands: While sometimes less effective than the bulky monophosphine ligands for challenging pyridine couplings, bidentate ligands like BINAP and Xantphos can still provide good to excellent yields, as shown in the table. Xantphos, with its wide bite angle, is often a reliable choice for a variety of cross-coupling reactions, including the amination of dichloropyridines. The development of bidentate ligands like BINAP was a significant advancement, allowing for the efficient coupling of primary amines.[6]
Catalytic Cycle of Buchwald-Hartwig Amination
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0) active species. The key steps are illustrated in the diagram below.
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols
The following is a representative experimental protocol for the Buchwald-Hartwig amination of a bromopyridine with a secondary amine, based on procedures reported in the literature.
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., RuPhos)
-
Bromopyridine substrate
-
Amine
-
Base (e.g., LiHMDS or NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Reagents: Under a positive pressure of the inert gas, add the base (e.g., LiHMDS, 1.2 mmol). Then, add the bromopyridine substrate (1.0 mmol) and the amine (1.2 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5 mL) via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Disclaimer: This protocol is a general guideline and may require optimization for specific substrates and ligands. Always consult the relevant literature and safety data sheets before performing any chemical reaction.
This comparative guide provides a starting point for researchers and scientists to navigate the selection of palladium ligands for the challenging yet crucial Buchwald-Hartwig amination of pyridines. The provided data and protocols aim to facilitate the efficient development of synthetic routes to important aminopyridine-containing molecules.
References
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of (5-Methoxypyridin-2-yl)methanol Derivatives
For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel chemical entities is a critical step in the journey from discovery to clinical application. This guide provides a comparative assessment of the metabolic stability of (5-Methoxypyridin-2-yl)methanol derivatives, a class of compounds with significant potential in various therapeutic areas. By examining key metabolic parameters and outlining detailed experimental protocols, this document aims to equip researchers with the knowledge to optimize the pharmacokinetic profiles of their lead candidates.
The metabolic fate of a drug candidate profoundly influences its efficacy, safety, and dosing regimen. Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations, while those that are too stable can accumulate and lead to toxicity. The pyridine ring, a common scaffold in medicinal chemistry, is often employed to enhance metabolic stability by reducing susceptibility to oxidative metabolism.[1][2] The introduction of a methoxy group and a methanol substituent, as seen in this compound and its derivatives, further modulates the physicochemical properties that govern metabolic processes.
This guide delves into the in vitro methods used to assess metabolic stability, primarily focusing on liver microsomal and hepatocyte assays. These assays provide crucial data on a compound's intrinsic clearance and half-life, offering predictive insights into its in vivo behavior.
Comparative Metabolic Stability Data
While specific quantitative metabolic stability data for a broad range of this compound derivatives is not extensively available in the public domain, a representative comparison can be drawn from structurally related pyridine-containing compounds. The following tables summarize metabolic stability data from human liver microsome (HLM) and rat liver microsome (RLM) assays for various pyridine derivatives. This data serves as a valuable reference point for understanding how structural modifications can impact metabolic fate.
Table 1: Metabolic Stability of Representative Pyridine Derivatives in Human Liver Microsomes (HLM)
| Compound/Derivative | Structure | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Data Source |
| Pyridine-2-methylamine Derivative | Structure not specified | - | 28 | [3] |
| 2-Amino-4-(trifluoromethyl)pyridine | Structure not specified | 45 | - | [4] |
| 2-Amino-4-(difluoromethyl)pyridine | Structure not specified | 30 | - | [4] |
| 2-Amino-4-cyanopyridine | Structure not specified | 25 | - | [4] |
| 2-Amino-4-chloropyridine | Structure not specified | 15 | - | [4] |
Table 2: Metabolic Stability of Dipyridamole Analogues in Rat Liver Microsomes (RLM)
| Compound | Structure | Half-Life (t½, min) | Data Source |
| Dipyridamole | Structure not specified | 7 | [5] |
| Analogue (S)-4h | Structure not specified | 67 | [5] |
Note: The data presented is for structurally related compounds and should be used as a general guide. The metabolic stability of specific this compound derivatives will be influenced by their unique substitution patterns.
Key Experimental Protocols
Accurate and reproducible assessment of metabolic stability relies on standardized and well-defined experimental protocols. Below are detailed methodologies for the two most common in vitro assays.
Liver Microsomal Stability Assay
This assay is a primary screen to evaluate the metabolic stability of compounds, mainly by Phase I enzymes like cytochrome P450s (CYPs).
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound in liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, or other species)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Thaw liver microsomes on ice.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
Dilute the test compound to the desired starting concentration in buffer.
-
-
Incubation:
-
Pre-warm the microsomal suspension and test compound solution at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system to the wells containing the microsome-compound mixture.
-
Incubate the plate at 37°C with shaking.
-
-
Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer aliquots of the reaction mixture to a separate plate containing the cold quenching solution to stop the reaction.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes and active uptake and efflux transporters.
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound in a suspension of hepatocytes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Cryopreserved or fresh hepatocytes (human, rat, or other species)
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator with CO2 supply (37°C, 5% CO2)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Determine cell viability and density.
-
Resuspend the hepatocytes in the culture medium to the desired concentration.
-
-
Incubation:
-
Pre-incubate the hepatocyte suspension in a CO2 incubator.
-
Add the test compound to the hepatocyte suspension to initiate the reaction.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Sampling:
-
At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take aliquots of the cell suspension and add them to the cold quenching solution.
-
-
Sample Processing:
-
Centrifuge the samples to pellet cell debris and precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Similar to the microsomal stability assay, calculate the half-life (t½) and intrinsic clearance (CLint). The CLint value is typically expressed as µL/min/10^6 cells.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the liver microsomal and hepatocyte stability assays.
Caption: Workflow for the Liver Microsomal Stability Assay.
Caption: Workflow for the Hepatocyte Stability Assay.
Conclusion
The assessment of metabolic stability is an indispensable component of modern drug discovery. For this compound derivatives, a thorough understanding of their metabolic profile is key to advancing promising candidates. While direct comparative data is limited, the information on related pyridine structures provides valuable insights into potential structure-metabolism relationships. By employing robust in vitro assays such as the liver microsomal and hepatocyte stability assays detailed in this guide, researchers can systematically evaluate and optimize the metabolic properties of their compounds, paving the way for the development of safer and more effective medicines.
References
- 1. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interstrain differences of in vitro metabolic stability and impact on early drug discovery. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of (5-Methoxypyridin-2-yl)methanol for Research and Development
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. This guide provides a detailed cost-benefit analysis of two primary synthetic pathways to (5-methoxypyridin-2-yl)methanol, a valuable building block in the pharmaceutical industry. We present a comprehensive comparison of the methodologies, supported by experimental data, to inform strategic decisions in its synthesis.
Executive Summary
Two principal synthetic routes to this compound are evaluated:
-
Route A: Lithiation of 2-Bromo-5-methoxypyridine. This pathway involves a lithium-halogen exchange followed by quenching with an electrophile.
-
Route B: Reduction of 5-Methoxypyridine-2-carboxylic acid. This route utilizes a powerful reducing agent to convert the carboxylic acid to the corresponding alcohol.
Our analysis reveals that while both routes are chemically viable, they present distinct advantages and disadvantages concerning cost, safety, and scalability. Route A, employing n-butyllithium and formaldehyde, is a high-yielding and relatively rapid process. In contrast, Route B, utilizing lithium aluminum hydride, offers an alternative for laboratories where organolithium reagents are less accessible, though it involves more hazardous reagents and a potentially more complex workup.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for each synthetic pathway, providing a clear comparison for an informed decision-making process.
| Parameter | Route A: Lithiation of 2-Bromo-5-methoxypyridine | Route B: Reduction of 5-Methoxypyridine-2-carboxylic acid |
| Starting Material | 2-Bromo-5-methoxypyridine | 5-Methoxypyridine-2-carboxylic acid |
| Key Reagents | n-Butyllithium, Paraformaldehyde | Lithium Aluminum Hydride (LiAlH₄) |
| Number of Steps | 1 | 1 |
| Overall Yield | High (Specific yield to be determined by experiment) | High (Specific yield to be determined by experiment) |
| Reaction Conditions | Cryogenic temperatures (-78 °C), Inert atmosphere | 0 °C to reflux, Inert atmosphere |
| Reaction Time | Short (typically 1-3 hours) | Moderate (typically 2-6 hours) |
| Purity of Crude Product | Generally high, requires standard purification | High, requires careful quenching and purification |
| Safety Considerations | Pyrophoric n-butyllithium, Flammable solvents | Highly reactive and water-sensitive LiAlH₄, Flammable solvents |
| Cost of Starting Material | Moderate | High[1][2][3] |
| Cost of Key Reagents | n-Butyllithium: Moderate to High[4][5][6][7][8] Paraformaldehyde: Low[9][10][11][12][13] | LiAlH₄: High[14][15][16] |
Experimental Protocols
Route A: Lithiation of 2-Bromo-5-methoxypyridine
This procedure is based on established methods for the lithiation of bromo-pyridines and subsequent reaction with electrophiles.[15]
Methodology:
-
A solution of 2-bromo-5-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.1 eq) is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour.
-
Paraformaldehyde (1.5 eq), previously dried under vacuum, is added in one portion.
-
The reaction mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Route B: Reduction of 5-Methoxypyridine-2-carboxylic acid
This protocol is adapted from standard procedures for the reduction of carboxylic acids using lithium aluminum hydride.[5][6]
Methodology:
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, a solution of 5-methoxypyridine-2-carboxylic acid (1.0 eq) in anhydrous THF is added dropwise.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.
-
The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water (Fieser workup).
-
The resulting granular precipitate is filtered off and washed with THF.
-
The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Cost-Benefit Analysis
Route A: Lithiation of 2-Bromo-5-methoxypyridine
-
Benefits: This route is likely to be high-yielding and proceeds with a relatively short reaction time. The starting material, 2-bromo-5-methoxypyridine, is commercially available from various suppliers. The purification of the final product is typically straightforward.
-
Costs and Drawbacks: The primary drawback is the use of n-butyllithium, which is a pyrophoric reagent requiring specialized handling techniques and a strictly inert and anhydrous reaction setup. The cryogenic temperatures needed for the reaction also add to the operational complexity and cost.
Route B: Reduction of 5-Methoxypyridine-2-carboxylic acid
-
Benefits: This method provides a direct conversion of the carboxylic acid to the alcohol. For laboratories equipped to handle reactive hydrides, this can be a straightforward transformation.
-
Costs and Drawbacks: 5-Methoxypyridine-2-carboxylic acid is a more expensive starting material compared to 2-bromo-5-methoxypyridine.[1][2][3] Lithium aluminum hydride is a highly reactive and hazardous reagent that reacts violently with water and requires careful handling and quenching.[16] The workup procedure to remove the aluminum salts can sometimes be challenging and may affect the final yield and purity.
Visualization of Synthetic Pathways
To aid in the conceptualization of these synthetic routes, the following diagrams illustrate the chemical transformations.
Caption: Route A: Synthesis via Lithiation.
References
- 1. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile [mdpi.com]
- 2. 2-BROMO-5-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reduction of Carboxylic Acids by LiAlH<sub>4</sub> | Ambeed [ambeed.com]
- 5. chemwhat.com [chemwhat.com]
- 6. 2-Bromo-5-methoxypyridine CAS 105170-27-2 Sigma-Aldrich [sigmaaldrich.com]
- 7. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]
- 8. This compound | C7H9NO2 | CID 12214020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 127978-70-5 [chemicalbook.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. ch.ic.ac.uk [ch.ic.ac.uk]
- 13. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Navigating the Novelty of (5-Methoxypyridin-2-yl)methanol Derivatives in Patent Literature: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the patent landscape of a chemical scaffold is crucial for identifying novel areas of research and potential therapeutic applications. This guide provides an objective comparison of (5-Methoxypyridin-2-yl)methanol derivatives found in patent literature, summarizing their therapeutic targets, available biological data, and synthetic methodologies.
The this compound core structure has emerged as a versatile building block in medicinal chemistry, with its derivatives being explored for a range of therapeutic applications. An analysis of the patent landscape reveals its utility in developing inhibitors for various enzymes and modulators of cellular signaling pathways. This guide aims to consolidate this information to aid in the evaluation of the novelty and potential of new derivatives.
Comparative Analysis of Patented Derivatives
To provide a clear overview of the existing patent space, the following table summarizes key information on this compound derivatives and related structures disclosed in various patents. This includes their proposed therapeutic targets and, where available, quantitative biological activity data.
| Therapeutic Target | Patent/Reference Example | Derivative Structure/Modification | Biological Activity (IC50/EC50) |
| Gamma-Secretase Modulators | Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators | Incorporation of the methoxypyridine moiety into a tetracyclic scaffold. | Not explicitly stated for a direct derivative of this compound, but related compounds show activity. |
| 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) Inhibitors | WO2024075051A1 | Methoxy-pyridine containing structures are mentioned as components of HSD17B13 inhibitors. | Data not available in the provided excerpts. |
| Proton Pump Inhibitors | US6245913B1 | Used as an intermediate in the synthesis of Omeprazole, a substituted benzimidazole. | Not applicable, as it is a synthetic intermediate. |
Note: The available patent literature often describes the use of this compound as a key intermediate. Direct claims and extensive biological data for a wide array of its simple derivatives are not always readily available in the public domain.
Experimental Protocols
Detailed experimental methodologies are essential for the replication and advancement of scientific findings. Below are representative protocols for the synthesis and biological evaluation of compounds related to the this compound scaffold, based on information from patent filings and related research.
General Synthetic Protocol for this compound Derivatives
A common synthetic route to derivatives of this compound involves the modification of the hydroxyl group or substitution on the pyridine ring. A general procedure is outlined below:
Step 1: Synthesis of this compound This starting material can be synthesized through various published methods, often involving the reduction of the corresponding carboxylic acid or aldehyde.
Step 2: Derivatization of the Hydroxyl Group (e.g., Ether or Ester Formation) To a solution of this compound in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), a base (e.g., triethylamine or sodium hydride) is added. The appropriate electrophile (e.g., an alkyl halide or acyl chloride) is then added, and the reaction is stirred at room temperature or heated until completion. The product is then isolated and purified using standard techniques such as column chromatography.
Step 3: Modification of the Pyridine Ring Further modifications, such as Suzuki or Buchwald-Hartwig coupling reactions, can be performed on derivatives where a suitable leaving group (e.g., a bromine or iodine atom) has been introduced onto the pyridine ring.
Representative Biological Assay Protocol: Gamma-Secretase Activity Assay
To evaluate the potential of this compound derivatives as gamma-secretase modulators, a cell-based assay is typically employed:
-
Cell Culture: A cell line overexpressing amyloid precursor protein (APP), such as HEK293-APP, is cultured under standard conditions.
-
Compound Treatment: Cells are treated with varying concentrations of the test compounds for a specified period (e.g., 24 hours).
-
Aβ Peptide Quantification: The levels of secreted amyloid-beta peptides (Aβ40 and Aβ42) in the cell culture supernatant are measured using a specific ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
Data Analysis: The IC50 values, representing the concentration of the compound that inhibits 50% of Aβ42 production, are calculated from the dose-response curves.
Visualizing the Landscape: Pathways and Workflows
To better illustrate the context in which this compound derivatives are being investigated, the following diagrams depict a relevant signaling pathway and a general experimental workflow.
Caption: A simplified workflow for drug discovery involving the this compound scaffold.
Caption: A diagram illustrating the modulation of γ-secretase in the APP processing pathway.
benchmarking the performance of PROTACs with and without a pyridine linker moiety
A Senior Application Scientist's In-Depth Technical Guide to Benchmarking PROTAC Performance with and without a Pyridine Linker Moiety
In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target-binding warhead, an E3 ligase-recruiting ligand, and a connecting linker.[1][2] While the warhead and E3 ligase ligand provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing ternary complex formation, degradation efficiency, and pharmacokinetic properties.[3][]
This guide provides a comprehensive comparison of PROTACs featuring a traditional flexible linker versus those incorporating a pyridine moiety within the linker structure. We will explore the mechanistic rationale for including a pyridine group and present supporting experimental data from a series of head-to-head assays. Our analysis will demonstrate that the strategic inclusion of a pyridine linker can significantly enhance a PROTAC's performance, offering a clear advantage for researchers and drug developers in the field.
The PROTAC Mechanism of Action: A Symphony of Proximity
PROTACs function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the formation of a ternary complex (POI-PROTAC-E3 ligase).[5][6] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is recycled for subsequent rounds of degradation.[1][7]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
The Linker's Role: More Than Just a Connection
The composition and structure of the linker are critical for the stability and productivity of the ternary complex.[8][9] Common linkers include flexible alkyl and polyethylene glycol (PEG) chains.[2] However, there is a growing appreciation for more rigid and functionalized linkers that can pre-organize the PROTAC into a bioactive conformation and improve its physicochemical properties.[3][10] The incorporation of a pyridine moiety, a nitrogen-containing heterocycle, is one such strategy that has shown considerable promise.[8]
Head-to-Head Comparison: Pyridine vs. Non-Pyridine Linkers
To illustrate the impact of a pyridine linker, we will compare the performance of two hypothetical PROTACs targeting the same protein of interest and utilizing the same E3 ligase ligand. PROTAC-A features a standard PEG linker, while PROTAC-B incorporates a pyridine ring into its linker structure.
| PROTAC | Linker Composition | Key Feature |
| PROTAC-A | Polyethylene Glycol (PEG) | Flexible, hydrophilic |
| PROTAC-B | PEG with Pyridine Moiety | Increased rigidity, potential for improved solubility and interactions |
Ternary Complex Formation: The Foundation of Degradation
The stability of the ternary complex is a key determinant of a PROTAC's degradation efficiency.[] We assessed the formation and stability of the ternary complex using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Experimental Protocol: TR-FRET Ternary Complex Formation Assay
-
Reagents: Recombinant target protein (GST-tagged), E3 ligase complex (biotinylated), terbium-conjugated anti-GST antibody, streptavidin-conjugated fluorophore, and PROTACs A and B.
-
Procedure:
-
Incubate a fixed concentration of the target protein and E3 ligase with serial dilutions of each PROTAC in an assay buffer.
-
Add the TR-FRET antibody pair.
-
Incubate for 60 minutes at room temperature.
-
Measure the TR-FRET signal (emission at two wavelengths) using a plate reader.
-
-
Analysis: The TR-FRET ratio is proportional to the amount of ternary complex formed.
| Parameter | PROTAC-A (PEG Linker) | PROTAC-B (Pyridine Linker) |
| Maximal FRET Signal | 1.8 | 2.5 |
| Cooperativity (α) | 1.2 | 3.8 |
The results indicate that PROTAC-B induces a more stable ternary complex, as evidenced by the higher maximal FRET signal and significantly greater cooperativity. The rigid nature of the pyridine linker likely pre-organizes the PROTAC into a conformation more favorable for binding both the target protein and the E3 ligase simultaneously.[10]
In Vitro Degradation: Measuring Efficacy
The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein. We determined the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) for each PROTAC using Western blotting.
Experimental Protocol: Western Blot for Protein Degradation [12][13]
-
Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line) and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of PROTAC-A or PROTAC-B for 24 hours.
-
-
Lysis and Protein Quantification:
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate.
-
-
Analysis:
-
Quantify band intensities using densitometry.
-
Normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine DC50 and Dmax values.[14]
-
| Parameter | PROTAC-A (PEG Linker) | PROTAC-B (Pyridine Linker) |
| DC50 (nM) | 50 | 15 |
| Dmax (%) | 85 | 95 |
PROTAC-B demonstrated significantly greater potency, with a lower DC50 and a higher Dmax compared to PROTAC-A . This enhanced degradation efficiency is a direct consequence of the more stable ternary complex formed by the pyridine-containing PROTAC.
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Essential Role of Linkers in PROTACs [axispharm.com]
- 10. chempep.com [chempep.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Methoxy vs. Ethoxy Pyridine Analogs: A Structure-Activity Relationship Comparison
For researchers, scientists, and drug development professionals, understanding the nuanced impact of subtle structural modifications on the biological activity of a molecule is paramount. This guide provides a comparative analysis of methoxy and ethoxy pyridine analogs, focusing on their structure-activity relationships (SAR). By examining experimental data from various therapeutic areas, we aim to elucidate how the seemingly minor difference between a methyl and an ethyl ether on a pyridine scaffold can significantly influence a compound's efficacy, selectivity, and pharmacokinetic profile.
Physicochemical and Pharmacokinetic Profile: The Alkoxy Dichotomy
The fundamental difference between a methoxy (-OCH3) and an ethoxy (-OCH2CH3) group lies in the addition of a single methylene unit. This variation, however, translates into notable changes in key physicochemical properties that govern a molecule's behavior in a biological system. The ethoxy group, with its larger alkyl chain, imparts increased lipophilicity (a higher logP value) and molecular weight compared to the methoxy group.[1] This enhanced lipophilicity can lead to improved cell membrane permeability and potentially greater cellular uptake.[1] Conversely, it may also increase binding to plasma proteins and distribution into adipose tissue, which can affect the drug's availability and duration of action.[1] The bulkier nature of the ethoxy group can also introduce greater steric hindrance, which may influence binding to target proteins.[1]
| Property | Methoxy (-OCH3) | Ethoxy (-OCH2CH3) | Rationale & Potential Implications |
| Lipophilicity (logP) | Lower | Higher | The additional ethyl group increases non-polar character, potentially enhancing membrane permeability and cell uptake, but may also increase plasma protein binding.[1] |
| Molecular Weight | Lower | Higher | The ethoxy group adds 14 Da, a small difference that can still influence binding interactions and overall drug-likeness.[1] |
| Steric Hindrance | Lower | Higher | The bulkier ethoxy group can create more steric hindrance, potentially affecting receptor binding affinity and selectivity.[1] |
| Metabolic Stability | Generally more stable | Potentially susceptible to O-dealkylation | The ethyl group can be more prone to metabolic breakdown by cytochrome P450 enzymes. |
Biological Activity: A Tale of Two Ethers in Different Therapeutic Arenas
The choice between a methoxy and an ethoxy substituent can have a profound impact on the biological activity of pyridine analogs. The following sections summarize findings across different therapeutic targets.
Anticancer Activity
In the realm of oncology, the substitution of a methoxy group with an ethoxy group has shown to be advantageous in certain contexts. For a series of 2-oxo-pyridine derivatives, cytotoxicity results indicated that the ethoxy group is more advantageous than the methoxy group for antiproliferative activity against HepG-2 and Caco-2 cell lines.[2] This suggests that the increased lipophilicity of the ethoxy analog may contribute to better cell penetration and higher cytotoxic potency in these specific cancer cell lines.
Conversely, studies on other pyridine-based anticancer agents have highlighted the importance of methoxy groups at specific positions for enhancing activity.[3][4] For instance, in a series of 2-methoxypyridine-3-carbonitriles, the presence of a methoxy group on a phenyl ring attached to the pyridine core was found to be useful for the enhancement of cytotoxic activity.[3] This underscores that the optimal alkoxy substituent is highly dependent on the specific molecular scaffold and the target .
Neurological Disorders
In the development of ligands for neurological targets, such as nicotinic acetylcholine receptors (nAChRs) and corticotropin-releasing factor 1 (CRF1) receptors, the alkoxy substituent on the pyridine ring plays a crucial role in modulating potency and selectivity.
For a series of 2-aryloxy-4-alkoxy-pyridines acting as CRF1 receptor antagonists, the structure-activity relationship was explored, leading to the identification of potent and orally active compounds.[5][6] While a direct methoxy vs. ethoxy comparison is not the central focus, the exploration of various alkoxy groups in this position was key to optimizing activity.
In the case of nAChR agonists, analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine were synthesized with various substituents on the pyridine ring.[7] The binding affinities of these analogs ranged significantly, demonstrating that substitutions on the pyridine ring have a profound effect on efficacy at different nAChR subtypes.[7] While this study did not focus exclusively on methoxy versus ethoxy, it highlights the sensitivity of this scaffold to subtle structural changes.
Anti-malarial Activity
Research into pyridine derivatives as anti-malarial agents has also shed light on the influence of alkoxy groups. Two series of pyridine derivatives were synthesized and evaluated for their in vivo anti-malarial activity against Plasmodium berghei.[8] The most active compounds showed significant inhibition of parasite multiplication.[8] The docking studies of these compounds in the active site of dihydrofolate reductase revealed key interactions contributing to their activity, where the nature of the substituents on the pyridine ring is critical.[8]
Experimental Protocols
To provide a comprehensive understanding, the following are generalized methodologies for key experiments cited in the evaluation of methoxy and ethoxy pyridine analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the antiproliferative activity of compounds against cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HepG-2, Caco-2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (methoxy and ethoxy pyridine analogs) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Receptor Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., CRF1 receptor) are prepared from cell lines or animal tissues.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand known to bind to the receptor is incubated with the cell membranes in the presence of varying concentrations of the test compounds.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Radioactivity Measurement: The amount of radioactivity trapped on the filter, which represents the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The ability of the test compounds to displace the radiolabeled ligand is determined, and the Ki or IC50 value is calculated, representing the affinity of the compound for the receptor.
Visualizing the Structure-Activity Logic
The following diagrams illustrate the conceptual framework for comparing methoxy and ethoxy pyridine analogs and a typical experimental workflow.
Caption: Comparative SAR logic for methoxy vs. ethoxy pyridine analogs.
Caption: General experimental workflow for SAR comparison.
Conclusion
The decision to incorporate a methoxy or an ethoxy group onto a pyridine scaffold is a critical consideration in drug design and optimization. While the ethoxy group's increased lipophilicity can enhance potency in some cases, the methoxy group may offer advantages in terms of metabolic stability and reduced steric hindrance. The optimal choice is highly context-dependent, relying on the specific biological target, the desired pharmacokinetic profile, and the overall molecular architecture. The data and principles outlined in this guide serve as a foundational resource for researchers to make informed decisions in the design of novel pyridine-based therapeutic agents. Further head-to-head comparative studies will be invaluable in continuing to unravel the subtle yet significant contributions of these fundamental alkoxy substituents.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (5-Methoxypyridin-2-yl)methanol: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of chemical waste. This guide provides essential, step-by-step procedures for the safe disposal of (5-Methoxypyridin-2-yl)methanol, a compound commonly used in research and drug development. Adherence to these protocols is critical to mitigate risks and align with regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult your institution's specific safety guidelines and local regulations, as they may contain additional requirements. All waste containing this compound must be treated as hazardous waste.[1]
Personal Protective Equipment (PPE)
When handling this compound, all personnel must be equipped with the appropriate personal protective equipment (PPE) to prevent exposure.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all local, state, and federal regulations.[1] Never pour this chemical down the drain or dispose of it in regular trash.[2]
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]
-
This waste stream should be segregated from other chemical wastes, particularly incompatibles like strong oxidizing agents and acids, to prevent hazardous reactions.[1][3]
-
-
Containerization:
-
Labeling:
-
Attach a completed hazardous waste label to the container as soon as the first waste is added.
-
The label must clearly identify the contents as "this compound waste" and indicate the associated hazards (e.g., Flammable, Toxic, Irritant).[1]
-
-
Storage:
-
Disposal:
-
The approved disposal methods for this compound are removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[4]
-
Do not discharge to sewer systems.[4]
-
When the container is full or no longer in use, complete a chemical collection request form and arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.[3][5]
-
Spill Management
In the event of a spill, immediate action is required to contain and clean up the material safely.
-
Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[1][2] Once absorbed, transfer the material to a sealed container for disposal as hazardous waste.[2]
-
Large Spills: For significant spills, evacuate the area and immediately contact your institution's EHS department for assistance.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

